2-Methyl-1-heptanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZESEQBMSFFHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031422 | |
| Record name | 2-Methylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60435-70-3 | |
| Record name | 2-Methyl-1-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60435-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060435703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC9299 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylheptan-1-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-heptanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.747 | |
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Foundational & Exploratory
2-Methyl-1-heptanol chemical properties
An In-depth Technical Guide on the Chemical Properties of 2-Methyl-1-heptanol
Introduction
This compound is a branched-chain primary alcohol with the chemical formula C8H18O.[1][2] It is a colorless liquid with a mild alcohol odor. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and visual representations of key experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | 2-methylheptan-1-ol | [1] |
| CAS Number | 60435-70-3 | [1][2][3] |
| Molecular Formula | C8H18O | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [1][3][4] |
| SMILES | CCCCCC(C)CO | [1][3] |
| InChI | InChI=1S/C8H18O/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3 | [1][2][3] |
| InChIKey | QZESEQBMSFFHRY-UHFFFAOYSA-N | [1][2][3] |
Physical Properties
A compilation of the key physical properties of this compound is presented in the table below.
| Property | Value | Unit | Source |
| Boiling Point | 176 - 179.23 | °C | [5][6] |
| Melting Point | -112 | °C | [6] |
| Flash Point | 71.10 | °C | [5] |
| Density | 0.799 | g/cm³ | [6] |
| Vapor Pressure | 0.284 | mmHg @ 25°C (est.) | [5] |
| Water Solubility | 1379 | mg/L @ 25°C (est.) | [5] |
| Refractive Index | 1.422 | [6] | |
| logP (Octanol/Water Partition Coefficient) | 2.721 (est.) | [5] | |
| Molar Volume | 163.1 | mL/mol | [6] |
| Molecular Refractive Power | 41.43 | mL/mol | [6] |
| Dielectric Constant | 5.15 | [6] | |
| Dipole Moment | 1.62 | D | [6] |
Thermodynamic Properties
The thermodynamic properties provide insight into the energy of the molecule and its phase transitions.
| Property | Value | Unit | Source |
| Liquid Phase Heat Capacity (Cp,liquid) | 313.0 - 327.8 | J/mol·K | [7] |
| Enthalpy of Vaporization (ΔvapH°) | 55 | kJ/mol | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are adapted from established procedures for similar molecules.
Synthesis of this compound via Grignard Reaction
This protocol describes a general method for synthesizing a primary alcohol like this compound using a Grignard reagent. This method is adapted from the synthesis of a similar alcohol, 2-methyl-1-hexanol.[8]
Materials and Reagents:
-
Magnesium turnings
-
Methylmagnesium bromide solution (or prepared in situ from methyl iodide and magnesium)
-
Anhydrous diethyl ether
-
Formaldehyde (B43269) (or a suitable precursor like paraformaldehyde)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, separatory funnel)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of Hexylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromohexane in anhydrous diethyl ether from the dropping funnel. The reaction should start spontaneously.
-
Once the reaction is initiated, add the remaining 1-bromohexane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) into the reaction mixture, or add a solution of formaldehyde in anhydrous ether.
-
Control the addition rate to maintain a manageable reaction temperature.
-
-
Work-up and Purification:
-
After the reaction is complete, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the ether layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the analysis of this compound using GC-MS. Due to the polarity of the hydroxyl group, a derivatization step is often employed to improve chromatographic performance.[9]
Materials and Reagents:
-
This compound sample
-
Volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a volatile organic solvent to a final concentration in the range of 1-100 µg/mL.
-
Transfer 100 µL of the sample solution to a 2 mL autosampler vial.
-
Add 50 µL of BSTFA with 1% TMCS as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[10]
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Injection Volume: 1 µL in splitless mode.[11]
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.[9]
-
-
Mass Spectrometer:
-
Visualizations
The following diagrams illustrate the experimental workflows described above using the DOT language.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Safety and Handling
This compound is classified as a substance that causes serious eye irritation and is harmful to aquatic life with long-lasting effects.[13] When handling this chemical, it is important to wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[13][14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[13]
-
In case of skin contact: Wash off with soap and plenty of water.[13]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[13]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[13][14]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[13][14][15]
References
- 1. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 60435-70-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. (s)-2-Methyl-heptan-1-ol | C8H18O | CID 13053032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 60435-70-3 [thegoodscentscompany.com]
- 6. This compound [stenutz.eu]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. guidechem.com [guidechem.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-1-heptanol (CAS No: 60435-70-3), a branched-chain primary alcohol. The information presented herein is intended to support research, development, and formulation activities by providing key data and standardized experimental methodologies.
Core Physical Properties of this compound
The following table summarizes the key physical properties of this compound, compiled from various scientific sources. These values are essential for a wide range of applications, from reaction engineering to formulation development.
| Property | Value | Units |
| Molecular Formula | C₈H₁₈O | - |
| Molecular Weight | 130.23 | g/mol |
| Boiling Point | 176 - 179.23 | °C |
| Melting Point | -112 | °C |
| Density | 0.799 | g/mL |
| Solubility in Water | 1379 | mg/L at 25 °C (estimated)[1] |
| Vapor Pressure | 0.284 | mmHg at 25 °C (estimated)[1] |
| Refractive Index | 1.422 | - |
| Flash Point | 71.10 | °C (Tag Closed Cup, estimated)[1] |
| Dynamic Viscosity | Not explicitly found, but is a key property. | Pa·s or cP |
Experimental Protocols for Physical Property Determination
Accurate and reproducible data are paramount in scientific research. The following sections detail the general experimental protocols for determining the key physical properties of liquid organic compounds like this compound, with references to standard methodologies where applicable.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the capillary method.[2]
Methodology:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is then gently heated in a controlled temperature bath.
-
As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, which will be observed as a stream of bubbles.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[2]
Melting Point Determination
For compounds that are solid at room temperature, the melting point is a critical indicator of purity. For this compound, which is a liquid at room temperature, this value represents its freezing point. The determination is typically carried out using a melting point apparatus.
Methodology:
-
A small, powdered sample of the solidified compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated heating block of a melting point apparatus.
-
The temperature is increased at a slow, controlled rate.
-
The temperature range from which the first droplet of liquid appears to the point at which the entire sample is liquefied is recorded as the melting point range.
Density Measurement
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For liquids, density can be accurately determined using a pycnometer or a digital density meter, with methods often standardized by organizations like ASTM.
Methodology (Pycnometer Method):
-
A clean, dry pycnometer of a known volume is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is then weighed again.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
Standardized methods such as ASTM D1475 can be followed for this determination.
Solubility Determination
The solubility of a substance in a particular solvent is a crucial parameter, especially in drug development and formulation. For determining the solubility of an alcohol like this compound in water, a simple shake-flask method can be employed.
Methodology:
-
A known volume of water is placed in a sealed container (e.g., a flask or vial).
-
A small, measured amount of this compound is added to the water.
-
The mixture is agitated (e.g., by shaking or stirring) for a prolonged period to ensure equilibrium is reached.
-
The mixture is then allowed to stand, and the phases are separated.
-
The concentration of the dissolved alcohol in the aqueous phase is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Vapor Pressure Measurement
Vapor pressure is a measure of a substance's volatility. It can be determined by measuring the pressure of the vapor in thermodynamic equilibrium with its liquid phase in a closed container.
Methodology (Static Method):
-
A small amount of the liquid is placed in a temperature-controlled, evacuated container.
-
The liquid is allowed to equilibrate, and the pressure inside the container is measured using a pressure transducer.
-
The measurement is repeated at various temperatures to obtain a vapor pressure curve.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used for identification and purity assessment. A refractometer is the standard instrument for this measurement.
Methodology:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The instrument measures the angle at which light is refracted as it passes from the prism into the sample.
-
The refractive index is then automatically calculated and displayed. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter. The Tag Closed-Cup method is a common standard for this measurement.
Methodology (Tag Closed-Cup Method):
-
The liquid sample is placed in a closed cup and heated at a slow, constant rate.
-
A small flame is periodically passed over an opening in the lid.
-
The flash point is the lowest temperature at which the vapors of the liquid ignite.
Standardized procedures like ASTM D56 are followed for this test.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid chemical such as this compound.
Caption: Workflow for Physical Property Characterization of this compound.
References
An In-depth Technical Guide to 2-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-1-heptanol, including its IUPAC nomenclature, structure, and relevant physicochemical data. It also outlines a representative experimental protocol for its synthesis and presents its structure and a generalized synthesis workflow using Graphviz diagrams.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-methylheptan-1-ol .[1] It is a primary alcohol with a branched alkyl chain.
Molecular Formula: C₈H₁₈O[2][3]
CAS Registry Number: 60435-70-3[2][3]
The structure of this compound consists of a heptane (B126788) backbone with a methyl group substituted at the second carbon atom and a hydroxyl group at the first carbon atom.
Caption: Chemical structure of 2-methylheptan-1-ol.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | 176 °C | [4] |
| Melting Point | -112 °C | [4] |
| Density | 0.818 ± 0.06 g/cm³ (at 20 °C) (for 2-Methyl-1-hexanol) | [5] |
| Flash Point | 71.10 °C (estimated) | [6] |
| logP (Octanol/Water Partition Coefficient) | 2.721 (estimated) | [6] |
| Refractive Index | 1.429 (at 20 °C) (for 2-Methyl-1-hexanol) | [5] |
| Dipole Moment | 1.62 D | [4] |
| Dielectric Constant | 5.15 | [4] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common method for the synthesis of this compound is the Grignard reaction. The following is a generalized protocol adapted from the synthesis of similar primary alcohols.
Materials:
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
Paraformaldehyde or ethylene (B1197577) oxide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromohexane in dry diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as indicated by a gentle reflux. If the reaction does not start, gentle heating may be applied. Once the reaction has started, add the remaining 1-bromohexane solution at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has reacted.
-
Reaction with Electrophile: Cool the Grignard reagent in an ice bath. For the synthesis of a primary alcohol with one additional carbon, paraformaldehyde can be used. Alternatively, ethylene oxide can be bubbled through the solution. Add the electrophile slowly to the Grignard reagent while maintaining a low temperature.
-
Quenching and Work-up: After the addition of the electrophile is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a dilute HCl solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Distillation: Purify the resulting crude product by distillation under reduced pressure to obtain pure this compound.
Note: This is a generalized procedure. Reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for the specific synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited information available in the scientific literature regarding the specific biological activities and signaling pathways of this compound. Some sources indicate it is found in nature and has a fragrant odor.[6] One study on Aloe vera mentioned 2-propyl-1-heptanol as having antimicrobial properties, but this is a different compound.[7] Further research is required to elucidate any potential pharmacological or biological roles of this compound.
References
An In-depth Technical Guide to 2-Methyl-1-heptanol (CAS: 60435-70-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The physicochemical properties of 2-Methyl-1-heptanol are summarized in the tables below. These properties are crucial for its handling, application in chemical synthesis, and for predicting its behavior in various experimental settings.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 60435-70-3 | [1] |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| IUPAC Name | 2-methylheptan-1-ol | [1] |
| Synonyms | 1-Heptanol, 2-methyl- | [2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 179.23 °C @ 760 mmHg (estimated) | [2] |
| Vapor Pressure | 0.284 mmHg @ 25 °C (estimated) | [2] |
| Flash Point | 160.0 °F (71.1 °C) (estimated) | [2] |
| Solubility in water | 1379 mg/L @ 25 °C (estimated) | [2] |
| logP (o/w) | 2.721 (estimated) | [2] |
| Kovats Retention Index | 1022 (Standard non-polar) | [1] |
Synthesis and Purification: An Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and effective method can be derived from established organic chemistry principles, particularly the Grignard reaction, which is a common method for forming carbon-carbon bonds. The following protocol describes the synthesis of this compound from 1-bromohexane (B126081) and propionaldehyde (B47417).
Synthesis via Grignard Reaction
The overall reaction is as follows:
-
Grignard Reagent Formation: 1-bromohexane reacts with magnesium metal in anhydrous ether to form hexylmagnesium bromide.
-
Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of propionaldehyde.
-
Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid to yield this compound.
Materials:
-
1-Bromohexane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Propionaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (as an initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. All glassware must be flame-dried or oven-dried to exclude moisture.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromohexane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromohexane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction starts, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propionaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve propionaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the propionaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.
Table 3: Analytical Data for this compound
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons, with characteristic chemical shifts and splitting patterns. The -CH₂OH protons would appear as a doublet, coupled to the adjacent methine proton. The hydroxyl proton would appear as a broad singlet. |
| ¹³C NMR | Eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the -CH₂OH group would appear in the downfield region typical for alcohols (around 60-70 ppm). |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. C-H stretching bands just below 3000 cm⁻¹. A C-O stretching band around 1050-1150 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 130. A prominent M-18 peak corresponding to the loss of water. Fragmentation patterns characteristic of a primary alcohol, including cleavage at the alpha-carbon. |
Biological Activities and Signaling Pathways
Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or associated signaling pathways for this compound. While some related long-chain and branched alcohols have been investigated for their roles as signaling molecules, antimicrobial agents, or components of pheromones, no such studies have been specifically reported for this compound. Its structural similarity to other fatty alcohols suggests that it could potentially interact with cell membranes or lipid-binding proteins, but this remains speculative without experimental evidence.
Applications in Research and Drug Development
Given the current state of knowledge, the primary application of this compound in research and drug development is likely as a building block in chemical synthesis . Its chiral center and alkyl chain make it a potential starting material for the synthesis of more complex molecules with specific stereochemistry. It could also be used as a non-polar solvent in certain reactions.
For drug development professionals, the lack of biological data presents both a challenge and an opportunity. As an unexplored chemical entity, this compound could be a candidate for inclusion in screening libraries for various biological targets. Its physicochemical properties fall within the range of some drug-like molecules, suggesting that its derivatives could be of interest for further investigation.
Conclusion
This compound is a structurally defined branched-chain primary alcohol with well-characterized physicochemical properties. While its synthesis can be readily achieved through established methods like the Grignard reaction, a significant gap exists in the understanding of its biological effects. For researchers and drug development professionals, this compound represents a largely unexplored area of chemical space. Future studies are needed to elucidate any potential biological activities and to determine its utility beyond its role as a chemical intermediate. The data and protocols presented in this guide provide a foundational resource for initiating such investigations.
References
An In-Depth Technical Guide to the Stereoisomers of 2-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-methyl-1-heptanol, a chiral alcohol with potential applications in various scientific domains. This document details the physicochemical properties, synthesis, and separation of the (R)- and (S)-enantiomers. While specific biological activities and associated signaling pathways for these stereoisomers are not extensively documented in current literature, this guide explores potential activities based on the known properties of structurally related long-chain and branched-chain fatty alcohols. Detailed experimental protocols for chiral separation are provided to facilitate further research and development.
Introduction
This compound (C8H18O) is a primary alcohol containing a chiral center at the second carbon atom, resulting in the existence of two non-superimposable mirror images: (R)-2-methyl-1-heptanol and (S)-2-methyl-1-heptanol. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities, a critical consideration in the fields of pharmacology and drug development. Understanding the unique properties of each stereoisomer is essential for harnessing their potential applications and for ensuring safety and efficacy in therapeutic contexts.
Physicochemical Properties
The (R)- and (S)-enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index in an achiral environment. Their distinguishing characteristic is their interaction with plane-polarized light, known as optical activity. The enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H18O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | 179.2 °C @ 760 mmHg | [1] |
| Density | 0.821 g/cm³ | [1] |
| CAS Number (Racemate) | 60435-70-3 | [1] |
| (S)-2-Methyl-1-heptanol CAS | 13053032 | [2] |
| Specific Rotation ([α]D) | Data not available in the reviewed literature. |
Note: While specific optical rotation values for the enantiomers of this compound are not readily found in the surveyed literature, it is expected that the (R)- and (S)-enantiomers will have equal and opposite rotations.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis to directly yield a single enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound is the reduction of 2-methylheptanal (B49883).
Experimental Protocol: Reduction of 2-Methylheptanal
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylheptanal in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or a dilute acid solution. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield racemic this compound.
Chiral Resolution of Racemic this compound
Kinetic resolution using enzymes is an effective method for separating the enantiomers of racemic alcohols. Lipases are commonly employed for their ability to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[3]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [3]
-
Reaction Setup: Dissolve racemic this compound in an organic solvent such as hexane (B92381) or toluene.
-
Enzyme and Acyl Donor: Add a lipase (B570770), for example, Candida antarctica lipase B (CALB), and an acyl donor like vinyl acetate (B1210297).
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated). The lipase will selectively catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer) to form the corresponding acetate.
-
Monitoring: Monitor the reaction progress using chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester.
-
Separation: Once the desired conversion is reached, separate the enzyme by filtration. The unreacted alcohol and the formed acetate can be separated by column chromatography.
-
Hydrolysis: The separated acetate can be hydrolyzed back to the alcohol using a base (e.g., sodium hydroxide (B78521) in methanol/water) to obtain the other enantiomer.
Analytical Separation of Stereoisomers
Chiral gas chromatography (GC) is a powerful technique for the separation and quantification of the enantiomers of volatile compounds like this compound.
Experimental Protocol: Chiral Gas Chromatography
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
-
Column: A cyclodextrin-based chiral stationary phase is often effective. For example, a column coated with a derivative of β-cyclodextrin.
-
Sample Preparation: Dilute the sample of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a slow rate (e.g., 2 °C/min). The exact program will need to be optimized for the specific column and instrument.
-
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (ee) can be calculated from the integrated peak areas of the two enantiomers.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of the stereoisomers of this compound are limited, the activities of other long-chain and branched-chain fatty alcohols can provide insights into their potential pharmacological effects.
Antimicrobial Activity
Long-chain fatty alcohols have been shown to possess antibacterial activity, with the effectiveness often depending on the length of the carbon chain.[4][5] For instance, alcohols with chain lengths from C9 to C13 have demonstrated notable activity against Staphylococcus aureus.[4][5] The mechanism of action can involve disruption of the bacterial cell membrane.[5] It is plausible that the stereochemistry of this compound could influence its interaction with bacterial membranes or enzymes, leading to differences in antimicrobial potency between the (R) and (S) enantiomers.
Insecticidal and Pheromonal Activity
Fatty alcohols and their derivatives are known to act as insect pheromones and can exhibit insecticidal properties.[6][7][8] The biological response to chiral pheromones is often highly stereospecific, with one enantiomer being significantly more active than the other. Therefore, the (R) and (S) enantiomers of this compound could have distinct effects on insect behavior and physiology.
Effects on Cell Membranes
Alcohols can modulate the properties of lipid bilayers, which can, in turn, affect the function of membrane-bound proteins.[9] The potency of this effect often correlates with the alcohol's chain length.[9] The branched structure and chirality of this compound could lead to specific interactions with membrane components, potentially influencing signaling pathways that rely on membrane integrity and fluidity.
Conclusion
The stereoisomers of this compound represent an important area for further investigation, particularly concerning their distinct biological activities. This guide provides a foundational understanding of their physicochemical properties and outlines methodologies for their synthesis, resolution, and analytical separation. The provided experimental protocols offer a starting point for researchers to produce and analyze these enantiomers. Future research should focus on determining the specific optical rotations of the (R) and (S) enantiomers and on elucidating their specific biological activities and mechanisms of action, which will be crucial for their potential application in drug development and other scientific fields.
References
- 1. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1-butanol | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insecticidal fatty acids and triglycerides from Dirca palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-2-Methyl-1-heptanol and (S)-2-Methyl-1-heptanol for Researchers and Drug Development Professionals
December 19, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the enantiomers of 2-methyl-1-heptanol: (R)-2-Methyl-1-heptanol and (S)-2-Methyl-1-heptanol. Chiral alcohols are of significant interest in the fields of fine chemical synthesis, pharmaceutical development, and agriculture due to the stereospecific nature of biological interactions. This document details established and theoretical experimental protocols for the asymmetric synthesis and chiral resolution of these enantiomers. Furthermore, it consolidates available data on their physicochemical properties and explores their potential as pheromones and antimicrobial agents, providing a foundational resource for researchers, scientists, and drug development professionals.
Introduction
Chirality plays a pivotal role in the biological activity of molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and sensory properties. The study of individual enantiomers is therefore crucial in drug discovery and the development of bioactive compounds. This compound, a simple chiral primary alcohol, presents an interesting case study in stereospecificity. Its enantiomers, (R)- and (S)-2-methyl-1-heptanol, are valuable chiral building blocks and may possess unique biological activities. This guide aims to provide a detailed technical resource on these two molecules, covering their synthesis, properties, and potential applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of racemic this compound and its individual enantiomers is presented in Table 1. These properties are essential for designing synthetic routes, purification procedures, and formulation strategies.
| Property | Racemic this compound | (R)-2-Methyl-1-heptanol | (S)-2-Methyl-1-heptanol |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol [1] | 130.23 g/mol | 130.23 g/mol [2] |
| CAS Number | 60435-70-3[1] | Not available | Not available |
| Boiling Point | 179.2 °C @ 760 mmHg (est.)[3] | Not available | Not available |
| Density | 0.821 g/cm³ (est.)[1] | Not available | Not available |
| logP (Octanol/Water) | 2.9 (Predicted)[2][4] | Not available | 2.9 (Predicted)[2] |
| Water Solubility | 1379 mg/L @ 25 °C (est.)[3] | Not available | Not available |
| Refractive Index | 1.426 (est.)[5] | Not available | Not available |
Synthesis of (R)- and (S)-2-Methyl-1-heptanol
The preparation of enantiomerically pure (R)- and (S)-2-methyl-1-heptanol can be achieved through two primary strategies: asymmetric synthesis, which creates the desired stereocenter, and chiral resolution, which separates a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis offers the advantage of directly producing the desired enantiomer, potentially with high enantiomeric excess (ee), thus avoiding the loss of 50% of the material inherent in classical resolution. A plausible and efficient method for the asymmetric synthesis of (R)- and (S)-2-methyl-1-heptanol is the enantioselective reduction of the corresponding prochiral aldehyde, 2-methyl-1-heptenal.
This protocol is adapted from established procedures for the asymmetric reduction of similar aldehydes.
Materials:
-
2-Methyl-1-heptenal
-
(R)- or (S)-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the appropriate (R)- or (S)-CBS-oxazaborolidine solution (0.1 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.1 equivalents) to the flask while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 2-methyl-1-heptenal (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired enantiomer of this compound.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
Chiral Resolution of Racemic this compound
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Lipase-catalyzed kinetic resolution is a highly effective and environmentally benign method for resolving chiral alcohols.
This protocol is based on general procedures for the enzymatic resolution of chiral alcohols.[5][6] Optimization of the enzyme, acyl donor, solvent, and reaction time will be necessary to achieve high enantioselectivity.
Materials:
-
Racemic this compound
-
Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
Procedure:
-
To a flask containing racemic this compound (1.0 equivalent) and an anhydrous organic solvent, add the immobilized lipase (e.g., 20-50 mg per mmol of substrate) and molecular sieves.
-
Add the acyl donor (e.g., vinyl acetate, 0.6 equivalents for a theoretical maximum conversion of 50%).
-
Seal the flask and shake or stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol enantiomer from the ester by flash column chromatography on silica gel.
-
The ester can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the other enantiomer of the alcohol.
-
Determine the enantiomeric excess of both the resolved alcohol and the alcohol obtained from the hydrolysis of the ester.
Biological Activities and Potential Applications
While specific biological data for the enantiomers of this compound are scarce, the activities of structurally related compounds suggest several potential applications.
Pheromonal Activity
Many chiral alcohols and their derivatives function as insect pheromones, mediating crucial behaviors such as aggregation, alarm, and mating.[7] The biological activity of these pheromones is often highly dependent on their stereochemistry, with one enantiomer being significantly more active, and in some cases, the other enantiomer acting as an inhibitor. For instance, the four stereoisomers of 4-methyl-3-heptanol, a component of the aggregation pheromone of the almond bark beetle, exhibit distinct activities, with only the (3S,4S)-isomer being attractive, while two other isomers are inhibitory.[8] Given this precedent, it is highly probable that (R)- and (S)-2-methyl-1-heptanol could have distinct pheromonal activities in certain insect species. Further research, including electroantennography and behavioral assays, is required to explore this potential.
Antimicrobial Activity
Long-chain and branched-chain alcohols are known to possess antimicrobial properties. Their mechanism of action is often attributed to the disruption of bacterial cell membranes. The stereochemistry of these molecules could influence their interaction with the chiral components of cell membranes, such as phospholipids (B1166683) and proteins, potentially leading to differences in antimicrobial potency between enantiomers. While no specific studies on the antimicrobial activity of this compound enantiomers were found, it represents a promising area for investigation. Standard assays such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi would be the first step in evaluating this potential.
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic and resolution procedures described in this guide.
Potential Biological Interaction
The following diagram illustrates the hypothetical interaction of the enantiomers of this compound with a chiral biological receptor, highlighting the principle of stereospecificity.
Conclusion
(R)-2-Methyl-1-heptanol and (S)-2-methyl-1-heptanol are valuable chiral molecules with untapped potential in various scientific and industrial domains. This technical guide has provided a detailed overview of their physicochemical properties and has outlined robust experimental protocols for their enantioselective synthesis and resolution. While direct biological data remains limited, the established principles of stereochemistry in biological systems, particularly in insect chemical ecology and antimicrobial research, strongly suggest that these enantiomers will exhibit distinct and potentially useful activities. The information and protocols presented herein are intended to serve as a solid foundation for future research into these promising chiral compounds, facilitating their synthesis, characterization, and the exploration of their biological functions. Further investigation is warranted to fully elucidate the specific roles these enantiomers may play as pheromones, antimicrobial agents, or as chiral synthons in the development of new pharmaceuticals and fine chemicals.
References
- 1. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Enantiomer Separations | Separation Science [sepscience.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Properties of 2-Methyl-1-heptanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Chirality in 2-Methyl-1-heptanol
This compound possesses a chiral center at the second carbon atom, resulting in the existence of two non-superimposable mirror images: (R)-2-Methyl-1-heptanol and (S)-2-Methyl-1-heptanol. These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they differ in their interaction with plane-polarized light and their binding affinities to other chiral molecules, such as biological receptors or chiral stationary phases in chromatography. This differentiation is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be enantiomer-dependent.
Physicochemical and Chiral Properties
While extensive data on the individual enantiomers of this compound is scarce, the properties of the racemic mixture are documented. The determination of the specific rotation of the pure enantiomers is a critical step in their characterization.
Table 1: Physicochemical Properties of this compound (Racemic)
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol [1][2] |
| Boiling Point | 179.2 °C at 760 mmHg |
| Density | 0.821 g/cm³ |
| CAS Number | 60435-70-3[1] |
Table 2: Chiral Properties of this compound Enantiomers
| Property | (R)-2-Methyl-1-heptanol | (S)-2-Methyl-1-heptanol |
| Specific Rotation [α]D | Not available in literature | Not available in literature |
| Predicted Sign of Rotation | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer |
Note: The specific rotation is a physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength of light).[3][4] Enantiomers will have equal but opposite specific rotations.
Enantioselective Synthesis and Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. A common approach for chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. For this compound, this would involve the reduction of 2-methylheptanal.
Logical Workflow for Enantioselective Synthesis
Caption: Enantioselective reduction of a prochiral aldehyde.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.[5] A common method is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography.
Experimental Workflow for Chiral Resolution
Caption: Chiral resolution via diastereomer formation.
Experimental Protocols for Chiral Analysis
The determination of enantiomeric excess (e.e.) is crucial for validating the success of an enantioselective synthesis or resolution. Chiral GC and HPLC are powerful techniques for this purpose. The following protocols are based on methods for the analogous compound, 2-methyl-1-hexanol, and can be adapted for this compound.[6][7]
Chiral Gas Chromatography (GC)
Chiral GC is a well-established technique for the analysis of volatile chiral compounds. Derivatization can sometimes be employed to improve peak shape and resolution.[6]
Protocol: Chiral GC Analysis of this compound
-
Objective: To separate and quantify the enantiomers of this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.
-
Materials:
-
Sample of this compound (racemic or enantiomerically enriched).
-
High-purity solvent (e.g., dichloromethane (B109758) or hexane).
-
Chiral GC column (e.g., β-cyclodextrin-based stationary phase).[7]
-
(Optional) Derivatizing agent: Trifluoroacetic anhydride (B1165640) (TFAA) and pyridine.[6]
-
-
Sample Preparation (with optional derivatization):
-
Dissolve a small amount of this compound in dichloromethane.
-
Add an excess of TFAA and a catalytic amount of pyridine.
-
Allow the reaction to proceed at room temperature for 30 minutes.[6]
-
Quench the reaction with water and extract the trifluoroacetylated derivative.
-
Dry the organic layer and dilute to an appropriate concentration for GC analysis.
-
-
GC Conditions (starting point):
-
Column: β-cyclodextrin based chiral column (e.g., HYDRODEX β-TBDAc, 25 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Hydrogen or Helium.[6]
-
Injector Temperature: 220 °C.[6]
-
Oven Temperature Program: 60 °C hold for 1 min, then ramp at 2 °C/min to 180 °C.[6]
-
Detector Temperature: 250 °C.[6]
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (if known from standards).
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Table 3: Expected Data from Chiral GC Analysis
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-2-Methyl-1-heptanol | tR1 | A1 |
| (S)-2-Methyl-1-heptanol | tR2 | A2 |
Note: Actual retention times will depend on the specific column and conditions used.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct analysis of small alcohols by chiral HPLC can be challenging. An indirect approach involving derivatization to form diastereomers is often a robust alternative.[6]
Protocol: Indirect Chiral HPLC Analysis of this compound
-
Objective: To separate the diastereomeric derivatives of this compound enantiomers.
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Materials:
-
Sample of this compound.
-
Chiral derivatizing agent (e.g., (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acid).[6]
-
Coupling agent (e.g., DCC) and catalyst (e.g., DMAP).[6]
-
Aprotic solvent (e.g., dichloromethane).[6]
-
Standard achiral HPLC column (e.g., C18).[6]
-
HPLC grade solvents (e.g., acetonitrile (B52724), water).
-
-
Derivatization Procedure:
-
HPLC Conditions (starting point):
-
Data Analysis:
-
Separate and quantify the two diastereomeric products. The ratio of their peak areas corresponds to the enantiomeric ratio of the original alcohol sample.
-
Workflow for Indirect Chiral HPLC Analysis
Caption: Indirect chiral HPLC analysis workflow.
Biological Significance of Chirality
The biological activities of enantiomers can differ significantly.[8] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. While specific biological studies on the enantiomers of this compound are not prominent in the literature, it is a crucial area for investigation, particularly if the compound is considered for applications in pharmaceuticals, fragrances, or as a pheromone.
Conclusion
This guide has provided a framework for the investigation of the chiral properties of this compound. While specific quantitative data for its enantiomers, such as specific rotation, are currently lacking in the public domain, the experimental protocols for chiral separation and analysis of homologous alcohols offer a clear path forward for researchers. The detailed methodologies for chiral GC and HPLC, along with the principles of enantioselective synthesis and resolution, equip scientists with the necessary tools to fully characterize the stereochemistry of this and other chiral molecules. Further research into the specific properties and biological activities of the (R)- and (S)-enantiomers of this compound is warranted to unlock their full potential.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Physicochemical Properties of 2-Methyl-1-heptanol
This guide provides a detailed overview of the core molecular properties of 2-Methyl-1-heptanol, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental molecular attributes of this compound are summarized below. This data is essential for a variety of applications, including reaction stoichiometry, analytical characterization, and formulation development.
| Parameter | Value |
| Molecular Formula | C8H18O[1][2][3][4][5] |
| Molecular Weight | 130.23 g/mol [1][4][5] |
| Alternate Molecular Weight | 130.2279 g/mol [2] |
Experimental Protocols
The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.
1. Mass Spectrometry for Molecular Weight Determination
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Methodology:
-
A dilute solution of this compound is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.
-
The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is employed to generate the molecular ion [M+H]+ or [M]+ with minimal fragmentation.
-
The mass analyzer separates the ions based on their m/z ratio.
-
The detector records the abundance of each ion, and the resulting mass spectrum will show a prominent peak corresponding to the molecular weight of this compound.
-
2. Elemental Analysis for Molecular Formula Determination
-
Objective: To determine the percentage composition of carbon, hydrogen, and oxygen in the molecule to confirm the empirical and molecular formula.
-
Instrumentation: A CHN elemental analyzer.
-
Methodology:
-
A precisely weighed sample of purified this compound is combusted in a high-temperature furnace in the presence of excess oxygen.
-
The combustion products (CO2, H2O, and NOx) are passed through a series of absorbent traps or a gas chromatography column to separate them.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
The percentage of carbon and hydrogen is calculated from the amounts of CO2 and H2O produced. The percentage of oxygen is typically determined by difference.
-
These percentages are used to calculate the empirical formula, which is then compared to the molecular formula derived from the mass spectrometry data.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical name, its structural components, and its resulting molecular formula and weight.
Caption: Derivation of this compound's molecular properties.
References
Spectroscopic Data for 2-Methyl-1-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for the primary alcohol, 2-Methyl-1-heptanol (CAS No: 60435-70-3, Molecular Formula: C₈H₁₈O).[1][2] Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and key Infrared (IR) absorption data, alongside expected Mass Spectrometry (MS) fragmentation patterns. Detailed, generalized experimental protocols for obtaining such spectra for primary alcohols are also provided. This guide is intended to serve as a reference for researchers and professionals involved in the characterization and analysis of aliphatic alcohols.
Chemical Structure and Properties
This compound is a branched-chain primary alcohol. Its structure and basic properties are summarized below.
| Property | Value |
| IUPAC Name | 2-methylheptan-1-ol[1] |
| Molecular Formula | C₈H₁₈O[1] |
| Molecular Weight | 130.23 g/mol [1] |
| CAS Number | 60435-70-3[1] |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | d | 2H | -CH₂-OH |
| ~1.5 - 1.7 | m | 1H | -CH(CH₃)- |
| ~1.2 - 1.4 | m | 8H | -CH₂- (x4) |
| ~0.9 | d | 3H | -CH(CH₃)- |
| ~0.8 - 0.9 | t | 3H | -CH₂-CH₃ |
| ~1.0 - 2.0 | br s | 1H | -OH |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~68 | CH₂ | -CH₂-OH |
| ~38 | CH | -CH(CH₃)- |
| ~32 | CH₂ | -CH₂- |
| ~30 | CH₂ | -CH₂- |
| ~26 | CH₂ | -CH₂- |
| ~23 | CH₂ | -CH₂- |
| ~16 | CH₃ | -CH(CH₃)- |
| ~14 | CH₃ | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
Key predicted IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 - 3400 (broad) | O-H | Alcohol O-H stretch[3] |
| ~2850 - 2960 | C-H | Alkane C-H stretch |
| ~1465 | C-H | Alkane C-H bend |
| ~1050 | C-O | Primary alcohol C-O stretch[3] |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show fragmentation patterns typical for primary alcohols.[4]
Expected Fragmentation
| m/z | Ion | Description |
| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) |
| 112 | [M - H₂O]⁺ | Loss of water[4] |
| 99 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |
| 71 | [C₅H₁₁]⁺ | Fragmentation of the alkyl chain |
| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl chain |
| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl chain |
| 31 | [CH₂OH]⁺ | Prominent peak for primary alcohols[5] |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a liquid alcohol like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube.[6]
-
Instrumentation : Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹³C NMR Acquisition : Acquire the carbon spectrum. This may require a larger number of scans than the ¹H spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).[7]
-
Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy
-
Sample Preparation : For a liquid sample, the easiest method is Attenuated Total Reflectance (ATR).[8] Place a drop of this compound directly onto the ATR crystal.[8] Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.[8]
-
Data Acquisition : Record a background spectrum of the empty instrument. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the transmittance or absorbance spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and compare them to known correlation charts.
Mass Spectrometry
-
Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[9] The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
-
Ionization : Electron Ionization (EI) is a common method for this type of molecule.[4] In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The detector records the abundance of each ion, generating the mass spectrum.
-
Data Analysis : The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 5. m.youtube.com [m.youtube.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. azom.com [azom.com]
- 8. jasco-global.com [jasco-global.com]
- 9. m.youtube.com [m.youtube.com]
The Solubility Profile of 2-Methyl-1-heptanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-heptanol, a branched-chain C8 alcohol, in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and various industrial processes. This document compiles available quantitative data, details relevant experimental methodologies for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its structural characteristics as a C8 alcohol provide strong indications of its solubility behavior. Generally, alcohols with longer carbon chains exhibit decreased solubility in polar solvents like water and increased solubility in organic solvents. For many common organic solvents, this compound is considered to be miscible, meaning it is soluble in all proportions.
Below is a summary of the available quantitative and qualitative solubility data for this compound.
| Solvent | Solvent Type | Temperature (°C) | Solubility |
| Water | Polar Protic | 25 | 1379 mg/L (estimated)[1] |
| Ethanol | Polar Protic | Ambient | Soluble / Miscible |
| Diethyl Ether | Polar Aprotic | Ambient | Soluble / Miscible |
| General Organic Solvents | Various | Ambient | Generally Soluble[2][3] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. Several methods can be employed to quantitatively measure the solubility of a liquid solute like this compound in an organic solvent. The following protocols describe two common and reliable methods: the Gravimetric Method and the Spectroscopic Method.
Gravimetric Method
This method is a straightforward and widely used technique for determining the equilibrium solubility of a solute in a solvent. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
In a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or flasks in a thermostatic bath), add a known volume of the desired organic solvent.
-
Gradually add an excess amount of this compound to each vessel while continuously stirring. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) at a constant, controlled temperature. Continuous agitation is crucial during this period to facilitate the dissolution process and reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring that no undissolved solute is transferred. Filtration through a solvent-compatible syringe filter (e.g., PTFE) can be used to ensure the removal of any suspended micro-droplets.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected aliquot of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Carefully evaporate the solvent under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the boiling point of this compound, or by gentle heating in a fume hood.
-
Once the solvent is completely removed, the remaining residue is the dissolved this compound.
-
Dry the container with the residue to a constant weight in a desiccator or oven at a mild temperature.
-
Weigh the container with the dry residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per liter of solvent (g/L).
-
Spectroscopic Method
For this method to be applicable, this compound must possess a chromophore that absorbs light in a spectral region where the solvent is transparent, or it must be derivatized to introduce such a chromophore. Assuming direct analysis is not feasible due to the lack of a strong chromophore, a derivatization step would be necessary. A more direct spectroscopic approach for alcohols can involve techniques like quantitative NMR or IR spectroscopy by creating a calibration curve.
Methodology (using UV-Vis Spectroscopy after Derivatization as an example):
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
React each standard solution with a suitable derivatizing agent that introduces a chromophore. For example, reaction with a chromophoric acid chloride to form an ester.
-
Measure the absorbance of each derivatized standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus the concentration of this compound.
-
-
Preparation of Saturated Solution and Sample Treatment:
-
Prepare a saturated solution of this compound in the organic solvent as described in the Gravimetric Method (steps 1 and 2).
-
Carefully withdraw a known volume of the saturated supernatant.
-
Dilute the sample with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Derivatize the diluted sample using the same procedure as for the standard solutions.
-
-
Analysis and Calculation:
-
Measure the absorbance of the derivatized sample at the same λmax.
-
Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Spectroscopic Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in a broad range of organic solvents is sparse, its chemical nature as a C8 alcohol strongly suggests high solubility or miscibility in common non-polar and moderately polar organic solvents. The provided experimental protocols for gravimetric and spectroscopic analysis offer robust and adaptable methods for researchers to determine precise solubility values tailored to their specific solvent systems and experimental conditions. The successful application of these methods will enable more accurate and efficient use of this compound in various scientific and industrial applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-heptanol
This guide provides a detailed overview of the boiling and melting points of 2-Methyl-1-heptanol, intended for researchers, scientists, and professionals in the field of drug development. It includes key physical data, general experimental methodologies for their determination, and a logical workflow for the synthesis and purification of similar primary alcohols.
Physicochemical Data of this compound
The accurate determination of physical properties such as boiling and melting points is fundamental in the characterization of a chemical compound. These parameters are critical for purification processes, reaction condition optimization, and for predicting the substance's behavior in various environments.
| Property | Value | Source |
| Boiling Point | 176 °C | Stenutz[1] |
| 179.23 °C (estimated) | The Good Scents Company[2] | |
| Melting Point | -112 °C | Stenutz[1] |
Experimental Protocols for Determination of Physical Properties
While specific experimental details for the determination of the boiling and melting points of this compound are not extensively documented in the provided literature, standard organic chemistry laboratory procedures are applicable. The following outlines generalized protocols for these measurements.
2.1. Synthesis and Purification as a Prerequisite
Accurate measurement of physical constants requires a pure sample. The synthesis of related alcohols, such as 2-methyl-1-hexanol, often involves the reaction of a Grignard reagent with an appropriate aldehyde, followed by purification. A typical synthesis involves the careful addition of the Grignard reagent to the aldehyde in an anhydrous solvent, followed by quenching the reaction with an aqueous acid solution. The organic product is then extracted, dried, and purified by distillation. The purity of the final product is crucial and can be assessed by techniques like Gas Chromatography (GC).
2.2. Melting Point Determination
Due to its very low melting point (-112 °C), the determination of the melting point of this compound requires specialized equipment capable of reaching and accurately controlling such low temperatures.
-
Apparatus: A low-temperature differential scanning calorimeter (DSC) or a cryo-melting point apparatus would be suitable.
-
Methodology (General Principle):
-
A small, purified sample of this compound is placed in a capillary tube or a DSC pan.
-
The sample is rapidly frozen to a temperature well below its expected melting point.
-
The sample is then slowly heated at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature range over which the solid melts to a liquid is observed and recorded as the melting point range. In DSC, this is observed as an endothermic peak.
-
2.3. Boiling Point Determination
The boiling point is determined at a specific atmospheric pressure, typically at standard pressure (760 mmHg).
-
Apparatus: A distillation apparatus consisting of a round-bottomed flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Methodology (Distillation):
-
The purified this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, and the thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the liquid.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point. For an example of a distillation setup used for a similar alcohol, see the procedure for 2-methyl-1-hexanol.
-
Logical Workflow for Synthesis and Purification
The following diagram illustrates a generalized workflow for the synthesis and purification of a primary alcohol, which is a necessary preliminary step for the accurate determination of its physical properties.
References
2-Methyl-1-heptanol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 2-Methyl-1-heptanol (CAS No. 60435-70-3). The following sections detail the known physical and chemical properties, hazard classifications, personal protective equipment, and emergency procedures. This document is intended for use by professionals in research and development environments.
Substance Identification and Properties
Physical and Chemical Properties
The table below summarizes the known physical and chemical properties of this compound. It is important to note that some of these values are estimated and should be used as a guide.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | --INVALID-LINK-- |
| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |
| CAS Number | 60435-70-3 | --INVALID-LINK-- |
| Boiling Point | 176 - 179.23 °C (at 760 mm Hg) | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | -112 °C | --INVALID-LINK-- |
| Flash Point | 71.10 °C (160.00 °F) (Tag Closed Cup, est.) | --INVALID-LINK-- |
| Density | 0.799 g/mL | --INVALID-LINK-- |
| Vapor Pressure | 0.284 mm Hg at 25 °C (est.) | --INVALID-LINK-- |
| Water Solubility | 1379 mg/L at 25 °C (est.) | --INVALID-LINK-- |
| logP (o/w) | 2.721 (est.) | --INVALID-LINK-- |
Note: Some data, particularly toxicological values, are not available or have not been determined. Handle this chemical with appropriate caution.
Hazard Identification and Classification
Based on information for this compound and similar alcohols, the following GHS classifications may apply. However, some sources indicate that a GHS classification has not been officially established.[1]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 / 4 | H226: Flammable liquid and vapor. / H227: Combustible liquid.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |
Note: The toxicological properties of this compound have not been thoroughly investigated.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin.
Safe Handling and Storage
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mist.[2]
-
Use non-sparking tools and ground all equipment when transferring liquids to prevent static discharge.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
Wash hands thoroughly after handling.[3]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[5]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5][6] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6] |
| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[5] |
Emergency Procedures
First Aid Measures
The following diagram outlines the initial first aid response to an exposure incident.
References
Toxicological Profile of 2-Methyl-1-heptanol: An In-depth Technical Guide
Disclaimer: Limited direct toxicological data is available for 2-Methyl-1-heptanol. This guide utilizes a read-across approach, primarily leveraging data from the structurally similar chemical 2-ethyl-1-hexanol, and to a lesser extent, 2-propyl-1-heptanol. This approach is based on the expected similarities in their physicochemical properties, metabolism, and toxicological profiles as 2-alkyl-1-alkanols.
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of this compound. Due to the scarcity of direct experimental data, this document employs a read-across methodology, drawing parallels from structurally related and well-studied 2-alkyl-1-alkanols, predominantly 2-ethyl-1-hexanol. The guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the potential hazards associated with this compound. Key toxicological endpoints, including acute toxicity, irritation, sensitization, repeated-dose toxicity, and genotoxicity, are presented. Detailed experimental protocols based on OECD guidelines are provided to ensure a thorough understanding of the methodologies used to generate the read-across data. Visualizations of experimental workflows and metabolic pathways are included to facilitate comprehension.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for predicting its toxicokinetic behavior.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| CAS Number | 106-67-2 | - |
| Molecular Formula | C8H18O | - |
| Molecular Weight | 130.23 g/mol | - |
| Appearance | Colorless liquid | Assumed |
| Boiling Point | ~167 °C | Assumed |
| Water Solubility | Low | Assumed |
| Log P (Octanol/Water) | ~2.9 | Assumed |
Toxicological Data (Read-Across from 2-Ethyl-1-hexanol)
The following tables summarize the toxicological data for 2-ethyl-1-hexanol, which is used as a surrogate for this compound.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | 2047 - 3730 mg/kg bw | Low toxicity | [1][2] |
| LD50 | Rabbit | Dermal | > 3000 mg/kg bw | Low toxicity | [3] |
| LC50 | Rat | Inhalation (4h) | >0.89 - <5.3 mg/L (mist) | Moderate toxicity | [1] |
Irritation and Sensitization
| Endpoint | Species | Result | Classification | Reference |
| Skin Irritation | Rabbit | Irritating | Irritant | [1] |
| Eye Irritation | Rabbit | Severely irritating | Irritant | [4] |
| Skin Sensitization | Human | Non-sensitizing | Not a sensitizer | [1] |
Repeated Dose Toxicity
| Study Duration | Species | Route | NOAEL | Key Effects at LOAEL | Reference |
| 90-day | Rat | Oral | 125 mg/kg bw/day | Effects on liver and stomach | [5] |
| 2-year | Rat | Oral | 50 mg/kg bw/day | Reduced body weights | [4] |
Genotoxicity
| Test | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With and without | Negative | [4] |
| Chromosomal Aberration | CHO cells | With and without | Negative | [6] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which would be applicable for testing this compound or its surrogates.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is an alternative to the classical LD50 test and aims to determine a dose that causes evident toxicity without mortality.
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.
-
Procedure: A sighting study is first conducted with a single animal to determine the appropriate starting dose for the main study. In the main study, groups of animals (usually 5 per group) are dosed at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Skin Irritation (OECD 404: Acute Dermal Irritation/Corrosion)
This test assesses the potential of a substance to cause skin irritation.
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure: A small area of the animal's skin is shaved. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin under a gauze patch.
-
Exposure: The patch is left in place for 4 hours.
-
Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
Repeated Dose 90-Day Oral Toxicity Study (OECD 408)
This study provides information on the potential adverse effects of a substance following prolonged oral exposure.
-
Test Animals: Rats are the preferred species. Groups of at least 10 males and 10 females are used for each dose level and a control group.
-
Dose Administration: The test substance is administered daily by gavage or in the diet or drinking water for 90 days. At least three dose levels are used.
-
Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: All animals are subjected to a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, and on all gross lesions and target organs from all groups.
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This in vitro test is used to detect gene mutations.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Mandatory Visualizations
Experimental Workflow for Acute Oral Toxicity (OECD 420)
Caption: Workflow for OECD 420 Acute Oral Toxicity Study.
General Metabolic Pathway of 2-Alkyl-1-Alkanols
Caption: Postulated metabolic pathway for this compound.
Logic Diagram for Read-Across Approach
Caption: Logic of the read-across approach for toxicological assessment.
Discussion of Signaling Pathways
Direct evidence for the interaction of this compound with specific signaling pathways is not available. However, based on its metabolism to 2-methylheptanoic acid, some inferences can be made. Long-chain fatty acids and their metabolites are known to interact with various cellular signaling pathways.
-
Peroxisome Proliferator-Activated Receptors (PPARs): The primary metabolite, 2-ethylhexanoic acid, has been shown to be a weak peroxisome proliferator.[6] Peroxisome proliferation can lead to increased liver weight and, in rodents, has been associated with liver tumors, although the relevance to humans is debated. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Activation of PPARα, in particular, is associated with peroxisome proliferation.
-
Oxidative Stress: The metabolism of long-chain alcohols can lead to the production of reactive oxygen species (ROS), potentially inducing oxidative stress. This can, in turn, activate various stress-response pathways, such as the Nrf2 pathway, and contribute to cellular damage.
-
Mitochondrial Effects: Some studies on related compounds suggest potential effects on mitochondrial function. This could involve alterations in the electron transport chain and ATP production.
Further research is needed to elucidate the specific signaling pathways that may be modulated by this compound and its metabolites.
Conclusion
References
Commercial Suppliers and Technical Profile of 2-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 2-Methyl-1-heptanol (CAS No. 60435-70-3), a branched-chain primary alcohol utilized in various research and development applications. This document outlines key specifications from various vendors, presents a general synthesis methodology, and illustrates a potential experimental workflow and a hypothetical signaling pathway based on related compounds.
Commercial Availability
This compound is available from several chemical suppliers, catering to research and bulk quantity requirements. The following table summarizes the offerings from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Purity | Available Quantities | Catalog Number |
| Alfa Chemistry | 95% | 100 mg | ACM60435703-1[1] |
| BOC Sciences | 95% | Inquire | 60435-70-3[] |
| BLD Pharm | Inquire | Inquire | 60435-70-3[3] |
| The Good Scents Company | 95% | Inquire | 60435-70-3[4] |
| Guidechem (Dayang) | 98% | Per client requirement | Inquire[5] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₈O[] |
| Molecular Weight | 130.23 g/mol [] |
| Boiling Point | 179.2°C at 760 mmHg[] |
| Density | 0.821 g/cm³[] |
| IUPAC Name | 2-methylheptan-1-ol[] |
| Synonyms | 2-methyl-heptan-1-ol[] |
Experimental Protocols: Synthesis of this compound
While specific protocols for the industrial synthesis of this compound are proprietary, a general laboratory-scale synthesis can be adapted from established organometallic reactions. The following protocol describes a Grignard reaction, a common method for forming carbon-carbon bonds and synthesizing alcohols.
Materials and Reagents:
-
1-Bromohexane
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, separatory funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried three-necked round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Introduce a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether from the dropping funnel. The reaction should commence spontaneously, indicated by bubbling and a color change. If the reaction fails to start, gentle heating may be applied. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (methylmagnesium iodide).
-
Reaction with Hexanal (B45976): Cool the Grignard reagent solution in an ice bath. Slowly add a solution of hexanal in anhydrous diethyl ether from the dropping funnel. Control the rate of addition to maintain a gentle reflux. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation. The resulting crude this compound can be purified by distillation.
Visualizations: Workflows and Pathways
The following diagrams illustrate a general experimental workflow for the quality control of this compound and a hypothetical signaling pathway for a generic branched-chain alcohol, based on known pathways for similar molecules.
Caption: Quality control workflow for this compound.
Caption: A hypothetical cell signaling pathway.
References
The Anomaly of 2-Methyl-1-heptanol: A Technical Guide to its Role and the Olfactory Significance of its Structural Isomers in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of fragrance chemistry, the relationship between molecular structure and odor perception is a subject of continuous investigation. While many aliphatic alcohols are valued for their contributions to fragrance profiles, 2-Methyl-1-heptanol presents a curious case. Despite its structural similarity to known fragrance ingredients, industry and regulatory data indicate that this compound is not utilized in fragrance formulations. This technical guide delves into the available information on this compound, clarifies its status within the fragrance industry, and provides a comparative analysis of its structurally related isomers that possess significant olfactory properties. This exploration offers valuable insights for researchers and professionals in fragrance science and sensory perception.
This compound: Physicochemical Properties and Industry Status
This compound is a primary alcohol with a branched eight-carbon chain. Its fundamental physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 60435-70-3 |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| Appearance | Colorless clear liquid (estimated) |
| Boiling Point | 155.00 to 157.00 °C @ 760.00 mm Hg (for 2-methyl-2-heptanol) |
| Solubility | Soluble in alcohol; poorly soluble in water |
Despite its straightforward structure, sources within the fragrance and chemical industry explicitly state that this compound is "not for fragrance use"[1][2]. The reasons for its exclusion are not extensively documented in publicly available literature but could range from undesirable or weak olfactory properties to toxicological or regulatory concerns. For researchers, this highlights a critical area for sensory evaluation and toxicological assessment to fully characterize the compound and understand the structure-activity relationships that render it unsuitable for fragrance applications.
The Olfactory Landscape of Heptanol Isomers
In contrast to this compound, several of its isomers are recognized for their distinct and valuable contributions to fragrance compositions. The position of the methyl group and the hydroxyl function significantly alters the molecule's interaction with olfactory receptors, leading to a diverse range of scents.
6-Methyl-2-heptanol: A Multifaceted Profile
6-Methyl-2-heptanol is a notable isomer with a complex and appealing odor profile. It is characterized by green, floral, oily, sweet, and fruity notes, making it a versatile ingredient in various fragrance formulations[3].
| Odor Facet | Percentage Contribution |
| Green | 80.51% |
| Floral | 69.13% |
| Oily | 62.61% |
| Sweet | 52.63% |
| Fruity | - |
Data sourced from Scent.vn[3]
1-Heptanol: The Parent Alcohol
The straight-chain parent, 1-heptanol, possesses a pleasant, fragrant aroma and is used in cosmetics[4][5]. Its scent is foundational and serves as a reference point for understanding the impact of methylation on the overall odor profile.
2,5,6-Trimethyl-2-heptanol: A Floral Powerhouse
A more complex derivative, 2,5,6-trimethyl-2-heptanol, has been identified as a valuable perfuming agent with a floral-freesia character and a slightly fruity nuance[6][7][8]. This compound is suitable for a wide range of applications, from fine fragrances to functional products like soaps, detergents, and cosmetics[6]. Its odor is described as sweeter and less aggressive than its analogue, 2,6-dimethyl-2-heptanol[7].
Experimental Protocols: Synthesis of Fragrant Isomers
The synthesis of these fragrant alcohols often involves multi-step chemical reactions. Below is a generalized experimental protocol for the synthesis of 2,5,6-trimethyl-2-heptanol, as described in patent literature, which is illustrative of the chemical pathways explored in fragrance research.
Objective: To synthesize 2,5,6-trimethyl-2-heptanol from 2-isopropyl-2-propenal.
Materials:
-
2-isopropyl-2-propenal
-
Ethyl diethylphosphonylacetate
-
Sodium ethanolate (B101781)
-
Pentane, Diethyl ether
-
Magnesium, Methyl iodide (CH3I)
-
Palladium on activated carbon
-
Ethyl acetate
-
Standard laboratory glassware and purification apparatus (distillation, chromatography)
Methodology:
-
Wittig-Horner Reaction: 2-isopropyl-2-propenal is reacted with ethyl diethylphosphonylacetate in the presence of a base like sodium ethanolate to form an ethyl pentadienoate derivative[6].
-
Hydrogenation: The resulting ester is then hydrogenated, typically using a catalyst such as palladium on carbon, to saturate the double bonds[6][8].
-
Grignard Reaction: The saturated ester is treated with a Grignard reagent, such as methylmagnesium iodide (prepared from magnesium and methyl iodide), to yield the tertiary alcohol, 2,5,6-trimethyl-2-heptanol[7][8].
-
Purification: The final product is purified using standard techniques like distillation under reduced pressure or column chromatography to achieve the desired purity for sensory evaluation and use in fragrance compositions[6][8].
Visualization of Synthetic Pathway
The logical flow of the synthesis described above can be visualized as follows:
Caption: Synthesis workflow for 2,5,6-trimethyl-2-heptanol.
Structure-Odor Relationships: A Comparative Logic
The stark difference in the utility of this compound and its isomers in the fragrance industry underscores the sensitivity of olfactory perception to subtle molecular changes. The following diagram illustrates the logical relationship between structural modifications and resulting odor profiles.
References
- 1. 2-methyl-2-heptanol, 625-25-2 [thegoodscentscompany.com]
- 2. This compound, 60435-70-3 [thegoodscentscompany.com]
- 3. scent.vn [scent.vn]
- 4. 1-Heptanol - Wikipedia [en.wikipedia.org]
- 5. Showing Compound 1-Heptanol (FDB008053) - FooDB [foodb.ca]
- 6. EP0933420A2 - Use of 2,5,6,-trimethyl-2-heptanol as a perfuming and a flavouring agent - Google Patents [patents.google.com]
- 7. US6022531A - Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient - Google Patents [patents.google.com]
- 8. DE69922273T2 - Use of 2,5,6-trimethyl-2-heptanol as a fragrance and flavor - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of 2-Methyl-1-heptanol from 2-methylheptanal via Sodium Borohydride Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-Methyl-1-heptanol, a primary alcohol, through the reduction of 2-methylheptanal (B49883). The described method utilizes sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent, ensuring a high yield and purity of the final product. This process is a fundamental transformation in organic synthesis, relevant for the preparation of fine chemicals and pharmaceutical intermediates. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a workflow diagram for clarity.
Introduction
The reduction of aldehydes to primary alcohols is a crucial transformation in organic chemistry, forming the basis for the synthesis of a wide array of chemical entities. This compound is a branched-chain primary alcohol with applications as a solvent, fragrance component, and a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The selection of sodium borohydride as the reducing agent offers several advantages, including its high chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions, which are compatible with a variety of functional groups.[1][2] This application note details a robust and efficient laboratory-scale procedure for this synthesis.
Reaction Scheme
Quantitative Data
The following table summarizes the key quantitative data for the reactant and the product, as well as typical reaction parameters.
| Parameter | 2-methylheptanal (Reactant)[3] | This compound (Product)[4] |
| Molecular Formula | C₈H₁₆O | C₈H₁₈O |
| Molecular Weight | 128.21 g/mol | 130.23 g/mol |
| Boiling Point | ~164-166 °C | ~176-178 °C |
| Density | ~0.817 g/mL | ~0.824 g/mL |
| Typical Reaction Yield | - | 85-95%[5] |
Experimental Protocol
This protocol is adapted from general procedures for the sodium borohydride reduction of aliphatic aldehydes.[6][7]
Materials and Equipment:
-
2-methylheptanal (95%+)
-
Sodium borohydride (NaBH₄, 98%+)
-
Methanol (CH₃OH), anhydrous
-
Diethyl ether (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (77.9 mmol) of 2-methylheptanal in 100 mL of anhydrous methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add 1.77 g (46.8 mmol, 0.6 equivalents) of sodium borohydride to the solution in small portions over 15-20 minutes. Maintain the temperature below 5 °C during the addition. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent) until the starting aldehyde spot is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl at 0 °C to decompose the excess sodium borohydride and the borate (B1201080) ester complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be purified by fractional distillation under reduced pressure.
Characterization:
The identity and purity of the product, this compound, can be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals include a triplet corresponding to the terminal methyl group, multiplets for the methylene (B1212753) groups in the alkyl chain, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the hydroxyl group. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
IR Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch of the aldehyde (around 1730 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3300-3500 cm⁻¹) in the product spectrum are indicative of a successful reduction.
Note: Reference spectra for 2-methylheptanal and this compound are available in public databases such as the NIST WebBook[8][9] and PubChem[3][4].
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of aldehyde reduction by sodium borohydride.
References
- 1. This compound [webbook.nist.gov]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. 2-Methylheptanal | C8H16O | CID 86044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Heptanal, 2-methyl- [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
Asymmetric Synthesis of Chiral 2-Methyl-1-heptanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2-Methyl-1-heptanol, a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. The following sections outline three distinct and effective methodologies: Lipase-Catalyzed Kinetic Resolution, Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast), and Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst.
Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methyl-1-heptanol
Kinetic resolution is a robust method for separating a racemic mixture into its constituent enantiomers. In this protocol, an enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. Candida antarctica lipase (B570770) B (CALB) is a highly effective and commonly used biocatalyst for this transformation.
Data Summary
| Catalyst | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | Enantiomeric Excess (ee%) | Ref. |
| Pseudomonas cepacia Lipase (PFL) | (±)-2-Methylalkan-1-ols | Vinyl acetate (B1210297) | Organic Solvents | RT | - | ~50 | (S)-Alcohol / (R)-Acetate | E ≈ 10 | [1] |
| Candida antarctica Lipase B (CALB) | (±)-1-Phenylethanol | Vinyl acetate | Ionic Liquids | 40 | 48 | ~49 | (S)-Acetate / (R)-Alcohol | >98% (ester), >97% (alcohol) | [2][3] |
Note: Data for this compound with CALB is extrapolated from common applications of this highly versatile enzyme. The enantioselectivity (E-value) for 2-methylalkan-1-ols with PFL suggests moderate but feasible resolution.
Experimental Protocol
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (B92381) (or other suitable organic solvent like tert-butyl methyl ether)
-
Molecular sieves (4 Å, activated)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Chiral Gas Chromatography (GC) column for ee% determination
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 eq.).
-
Add anhydrous hexane to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Add activated 4 Å molecular sieves to ensure anhydrous conditions.
-
Add immobilized CALB (typically 10-50% by weight of the substrate).
-
Add vinyl acetate (1.5-3.0 eq.).
-
-
Reaction:
-
Stir the reaction mixture at a constant temperature (e.g., 30-45 °C).
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the unreacted alcohol and the ester product.
-
-
Work-up and Purification:
-
Once ~50% conversion is achieved, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed with solvent and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Separate the unreacted (S)-2-Methyl-1-heptanol from the (R)-2-Methyl-1-heptyl acetate by silica gel column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified alcohol and the ester using chiral GC. The ester can be hydrolyzed back to the corresponding alcohol before analysis if necessary.
-
Workflow Diagram
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Method 2: Biocatalytic Reduction of 2-Methyl-1-heptanal with Baker's Yeast
The asymmetric reduction of prochiral aldehydes or ketones using whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast) is a green and cost-effective method for producing chiral alcohols. The enzymes within the yeast, primarily alcohol dehydrogenases, catalyze the enantioselective reduction.
Data Summary
| Catalyst | Substrate | Co-substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Ref. |
| Saccharomyces cerevisiae | Prochiral Ketones | Glucose/Sucrose (B13894) | Water | 30-37 | 24-120 | Moderate to High | >90% (often for S-alcohol) | [4][5] |
| Saccharomyces cerevisiae | 2-Acetyl-3-methyl Sulfolane | Sucrose | Water | RT | - | 67 | >98% | [6] |
Experimental Protocol
Materials:
-
2-Methyl-1-heptanal
-
Saccharomyces cerevisiae (Baker's Yeast, active dry yeast)
-
Sucrose or Glucose
-
Tap water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Centrifuge (optional)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral GC for ee% determination
Procedure:
-
Yeast Activation:
-
In a large Erlenmeyer flask, suspend baker's yeast in warm tap water (around 35-40 °C).
-
Add sucrose or glucose (typically 2-4 times the weight of the yeast) and stir the mixture.
-
Allow the mixture to ferment for about 30-60 minutes at room temperature, or until signs of CO₂ evolution are evident.
-
-
Substrate Addition and Reduction:
-
Add 2-Methyl-1-heptanal to the fermenting yeast suspension. The substrate can be added neat or dissolved in a minimal amount of a water-miscible co-solvent like ethanol (B145695) if solubility is an issue.
-
Stir the reaction mixture vigorously at room temperature for 24-72 hours. The progress can be monitored by TLC or by extracting a small aliquot and analyzing it by GC.
-
-
Work-up and Purification:
-
After the reaction is complete, add diatomaceous earth to the mixture and stir for 15 minutes.
-
Filter the mixture through a pad of diatomaceous earth to remove the yeast cells. Wash the filter cake with water and then with ethyl acetate.
-
Alternatively, the mixture can be centrifuged to pellet the yeast cells, and the supernatant can be decanted.
-
Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified alcohol using chiral GC.
-
Workflow Diagram
Caption: Workflow for Baker's Yeast Mediated Reduction.
Method 3: Asymmetric Hydrogenation of 2-Methyl-1-heptenal with a Chiral Ru-BINAP Catalyst
Asymmetric hydrogenation using chiral transition metal catalysts is a highly efficient and enantioselective method for the reduction of prochiral olefins and carbonyls. The Noyori-type Ru-BINAP catalysts are particularly effective for the hydrogenation of functionalized ketones and aldehydes.[7][8][9] This protocol outlines the reduction of 2-methyl-1-heptenal, which would first be reduced at the aldehyde to the allylic alcohol and then potentially at the double bond, or the reduction of 2-methyl-1-heptanal. For the synthesis of this compound, the starting material should be 2-methyl-1-heptanal.
Data Summary
| Catalyst | Substrate | H₂ Pressure (atm) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Ref. |
| RuCl₂[(R)-BINAP] | Acetylacetone | 75 | EtOH | 30 | 144 | - | - | [7] |
| (S)-BINAP-Ru(II) | Functionalized Ketones | 4-100 | Various | 23-100 | - | High | High | [9][10] |
| Chiral Ru(II) Complexes | Aromatic Ketones | (Transfer) | i-PrOH | - | - | - | up to 97% | [11] |
Experimental Protocol
Materials:
-
2-Methyl-1-heptanal
-
Chiral Ru-BINAP catalyst (e.g., RuCl₂[(S)-BINAP] or RuCl₂[(R)-BINAP])
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas source
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox techniques
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral GC for ee% determination
Procedure:
-
Catalyst and Substrate Preparation:
-
All operations should be carried out under an inert atmosphere (glovebox or Schlenk line) to prevent catalyst deactivation.
-
Charge a glass liner for the autoclave with the chiral Ru-BINAP catalyst (typically 0.01-1 mol%).
-
Add the anhydrous, degassed solvent (e.g., ethanol).
-
-
Reaction Setup:
-
Add the substrate, 2-Methyl-1-heptanal, to the catalyst solution.
-
Seal the glass liner inside the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave several times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the required time (typically 12-48 hours). The reaction progress can be monitored by taking samples (if the setup allows) and analyzing by GC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with an inert gas.
-
Remove the reaction mixture and filter it through a short pad of silica gel or celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
If necessary, purify the crude product further by silica gel column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the resulting this compound using chiral GC. The choice of (S)-BINAP or (R)-BINAP will determine whether the (S) or (R) enantiomer of the alcohol is produced.
-
Logical Relationship Diagram
Caption: Key components and conditions for Asymmetric Hydrogenation.
References
- 1. Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Baker’s Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Baker’s Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane [ouci.dntb.gov.ua]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. nobelprize.org [nobelprize.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Grignard Reaction for 2-Methyl-1-heptanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the primary alcohol 2-Methyl-1-heptanol via a Grignard reaction. The methodology involves the formation of a Grignard reagent from 1-bromo-2-methylhexane (B35086), followed by its reaction with formaldehyde (B43269). This synthesis route is a classic and effective method for carbon-carbon bond formation and the generation of primary alcohols. Included are comprehensive experimental procedures, tables of quantitative data for reagents and products, and diagrams illustrating the reaction pathway and experimental workflow.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group. The reaction of a Grignard reagent with formaldehyde is a well-established method for the synthesis of primary alcohols, extending the carbon chain by one carbon.[1][2][3][4] This application note details the synthesis of this compound, a valuable building block in various chemical syntheses.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Bromo-2-methylhexane | 1-Bromo-2-methylhexane | C₇H₁₅Br | 179.10 | 163-165 | 1.13 |
| Magnesium | Magnesium | Mg | 24.31 | 1090 | 1.74 |
| Formaldehyde (from Paraformaldehyde) | Methanal | CH₂O | 30.03 | -19 | 0.815 |
| Diethyl Ether | Ethoxyethane | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |
| This compound | This compound | C₈H₁₈O | 130.23 [4] | 188-190 | 0.824 |
Table 2: Stoichiometry and Yield for this compound Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| 1-Bromo-2-methylhexane | 179.10 | 0.10 | 17.91 | 15.85 | 1.0 |
| Magnesium Turnings | 24.31 | 0.11 | 2.67 | - | 1.1 |
| Paraformaldehyde | 30.03 | 0.12 | 3.60 | - | 1.2 |
| Theoretical Yield of this compound | 130.23 | 0.10 | 13.02 | 15.80 | 1.0 |
| Expected Yield (80%) | 130.23 | 0.08 | 10.42 | 12.64 | 0.8 |
Note: The expected yield is an estimation based on typical Grignard reaction efficiencies. Actual yields may vary.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks / Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 3.55 (d, 2H, -CH₂OH), 1.70 (m, 1H, -CH(CH₃)-), 1.2-1.4 (m, 8H, alkyl chain), 0.8-0.9 (m, 6H, 2 x -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 68.5 (-CH₂OH), 39.0 (-CH(CH₃)-), 32.0, 29.5, 26.0, 23.0 (alkyl chain), 16.0 (-CH₃), 14.0 (-CH₃) |
| IR (neat, cm⁻¹) | Typical: 3330 (broad, O-H stretch), 2955, 2925, 2855 (C-H stretch), 1465 (C-H bend), 1040 (C-O stretch) |
Experimental Protocols
Disclaimer: This protocol is adapted from a verified procedure for the synthesis of 2-Methyl-1-hexanol and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel (125 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Distillation apparatus
-
Anhydrous diethyl ether
-
Magnesium turnings
-
1-Bromo-2-methylhexane
-
Paraformaldehyde (dried)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Part A: Preparation of the Grignard Reagent (2-Methylhexylmagnesium Bromide)
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon). All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (1.1 eq) and a small crystal of iodine into the flask.
-
Solvent Addition: Add enough anhydrous diethyl ether to cover the magnesium turnings.
-
Alkyl Halide Addition: In the dropping funnel, prepare a solution of 1-bromo-2-methylhexane (1.0 eq) in anhydrous diethyl ether.
-
Reaction Initiation: Add a small amount of the alkyl halide solution to the magnesium. The reaction should begin spontaneously, indicated by the disappearance of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Completion of Grignard Formation: Once initiated, add the remainder of the 1-bromo-2-methylhexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent solution should be grayish and cloudy.
Part B: Reaction with Formaldehyde and Work-up
-
Reaction with Formaldehyde: Cool the Grignard solution in an ice bath. Slowly add dry paraformaldehyde (1.2 eq) to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20°C during the addition. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure.
Mandatory Visualization
Caption: Reaction pathway for this compound synthesis.
References
Application Notes and Protocols for the Reduction of 2-Methylheptanoic Acid to 2-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the efficient reduction of 2-methylheptanoic acid to 2-methyl-1-heptanol. This conversion is of interest in the synthesis of fine chemicals, fragrances, and chiral building blocks for drug development.
Two primary methods utilizing powerful hydride-donating reagents are presented: reduction with lithium aluminum hydride (LiAlH₄) and with borane (B79455) (BH₃). While both reagents are effective, they exhibit different reactivity profiles and require specific handling procedures. Lithium aluminum hydride is a highly reactive reducing agent capable of reducing a wide range of functional groups.[1] Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), offers a more chemoselective alternative, preferentially reducing carboxylic acids in the presence of some other functional groups.[2][3]
These protocols are designed to provide researchers with a reliable and reproducible methodology for this specific transformation, including information on reaction setup, monitoring, work-up, and purification.
Data Presentation
The following table summarizes the key quantitative data for the two primary methods of reducing 2-methylheptanoic acid.
| Parameter | Method A: Lithium Aluminum Hydride | Method B: Borane-Tetrahydrofuran Complex |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃·THF) |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Tetrahydrofuran (THF) |
| Stoichiometry (Acid:Reagent) | 1 : 1.5 - 2.0 | 1 : 1.5 - 2.0 |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours | 1 - 4 hours |
| Work-up Procedure | Sequential addition of water and NaOH | Methanol (B129727) quench followed by aqueous work-up |
| Typical Yield | > 90% | > 90% |
| Product Purity | High, after purification | High, after purification |
Experimental Protocols
Method A: Reduction of 2-Methylheptanoic Acid with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of 2-methylheptanoic acid using the powerful reducing agent, lithium aluminum hydride.[1]
Materials:
-
2-Methylheptanoic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (or Tetrahydrofuran)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: A suspension of lithium aluminum hydride (1.5 - 2.0 molar equivalents) in anhydrous diethyl ether (or THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Carboxylic Acid: A solution of 2-methylheptanoic acid (1.0 molar equivalent) in anhydrous diethyl ether (or THF) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or gently refluxed for 1-2 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction flask is cooled to 0 °C in an ice bath. The excess LiAlH₄ is carefully and slowly quenched by the sequential dropwise addition of:
-
Water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous NaOH solution (x mL)
-
Water (3x mL) This procedure, known as the Fieser workup, is crucial for the safe decomposition of the reactive aluminum hydrides and results in a granular precipitate that is easy to filter.
-
-
Work-up and Isolation: The resulting mixture is stirred for 30 minutes until a white granular precipitate forms. The solid is removed by filtration and washed with diethyl ether.
-
Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation.
Method B: Reduction of 2-Methylheptanoic Acid with Borane-Tetrahydrofuran Complex (BH₃·THF)
This protocol outlines the reduction using the more chemoselective borane-THF complex.[2][3]
Materials:
-
2-Methylheptanoic Acid
-
Borane-Tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel is flushed with an inert gas.
-
Addition of Carboxylic Acid: A solution of 2-methylheptanoic acid (1.0 molar equivalent) in anhydrous THF is placed in the flask and cooled to 0 °C.
-
Addition of Borane: The borane-THF solution (1.5 - 2.0 molar equivalents) is added dropwise from the dropping funnel to the stirred solution of the carboxylic acid at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The reaction progress can be monitored by TLC.
-
Quenching: The reaction is cooled to 0 °C and the excess borane is quenched by the slow, dropwise addition of methanol until the effervescence ceases.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude this compound. The product can be further purified by distillation.
Visualizations
Signaling Pathway of Carboxylic Acid Reduction
The following diagram illustrates the general transformation of a carboxylic acid to a primary alcohol, highlighting the key intermediates.
Caption: General pathway of carboxylic acid reduction.
Experimental Workflow for LiAlH₄ Reduction
This diagram outlines the key steps in the experimental protocol for the reduction of 2-methylheptanoic acid using lithium aluminum hydride.
Caption: Workflow for LiAlH₄ reduction.
Logical Relationship of Reagent Selection
This diagram illustrates the decision-making process for selecting the appropriate reducing agent based on the desired selectivity.
Caption: Logic for choosing a reducing agent.
References
Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 2-Methyl-1-heptanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Enantiomerically pure alcohols are crucial building blocks in the synthesis of pharmaceuticals and fine chemicals. 2-Methyl-1-heptanol, a chiral primary alcohol, is a valuable intermediate whose synthesis in an enantiopure form can be efficiently achieved through biocatalytic methods. Biocatalysis offers high selectivity under mild reaction conditions, presenting a green and sustainable alternative to traditional chemical synthesis. This document outlines two primary biocatalytic strategies for obtaining enantiopure this compound: enzymatic kinetic resolution of the racemic alcohol and asymmetric reduction of a prochiral precursor. Detailed protocols and supporting data are provided for both approaches.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [1][2][3] |
| Boiling Point | 176 - 179.23 °C at 760 mmHg | [1][4] |
| Melting Point | -112 °C | [4] |
| Flash Point | 71.1 °C | [1] |
| logP (o/w) | 2.721 (estimated) | [1] |
| CAS Number | 60435-70-3 | [1][2][3] |
Strategy 1: Enzymatic Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed product. For the resolution of racemic this compound, lipases are highly effective enzymes, particularly those from Pseudomonas cepacia and Candida antarctica.
Principle:
The kinetic resolution of racemic this compound is achieved via enantioselective acylation. The lipase (B570770) preferentially acylates one enantiomer (e.g., the R-enantiomer) using an acyl donor, typically an activated ester like vinyl acetate (B1210297). This results in the formation of the corresponding ester (e.g., (R)-2-methyl-1-heptyl acetate) while leaving the other enantiomer (e.g., (S)-2-Methyl-1-heptanol) largely unreacted. The unreacted alcohol and the ester product can then be separated by standard chromatographic techniques.
Quantitative Data:
The enantioselectivity of a kinetic resolution is expressed by the enantiomeric ratio (E-value). A study on the kinetic resolution of primary 2-methyl-substituted alcohols, including 2-methylalkan-1-ols, using Pseudomonas cepacia lipase has reported an E-value of approximately 10.[5] While this indicates moderate enantioselectivity, optimization of reaction conditions and the choice of lipase can significantly improve the outcome. Candida antarctica lipase B (often immobilized as Novozym 435) is a highly effective and commonly used alternative known for its high selectivity in resolving a wide range of alcohols.
Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of 2-Methylalkan-1-ols
| Enzyme | Substrate Class | Acyl Donor | Solvent | E-value | Reference |
| Pseudomonas cepacia Lipase | 2-Methylalkan-1-ols | Vinyl Acetate | Organic Solvent | ~ 10 | [5] |
| Candida antarctica Lipase B | Primary Alcohols | Vinyl Acetate | Hexane (B92381) | Often >100 | General Knowledge |
Experimental Protocol: Kinetic Resolution using Candida antarctica Lipase B (CALB)
This protocol describes a representative lab-scale kinetic resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous hexane (or other suitable organic solvent like tert-butyl methyl ether)
-
Sodium sulfate (B86663) (anhydrous)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or oil bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (e.g., 1.30 g, 10 mmol) and 20 mL of anhydrous hexane. Stir until the alcohol is fully dissolved.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., 130 mg, 10% w/w of the substrate).
-
Acyl Donor Addition: Add vinyl acetate (e.g., 1.38 mL, 15 mmol, 1.5 equivalents).
-
Reaction Incubation: Seal the flask and place it in a thermostatically controlled bath at 40°C. Stir the reaction mixture at a moderate speed (e.g., 200 rpm).
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). Analyze the aliquots by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: The filtrate, containing the unreacted (S)-2-Methyl-1-heptanol and the (R)-2-methyl-1-heptyl acetate, is concentrated under reduced pressure. The two compounds can be separated by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). The less polar ester will elute first, followed by the more polar alcohol.
Analytical Method: Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm).[6]
Derivatization (optional but recommended for improved separation):
To enhance the separation of the alcohol enantiomers, derivatization to their corresponding acetates or trifluoroacetates is recommended.
-
Acetylation: React the alcohol with acetic anhydride (B1165640) in the presence of a catalyst like iodine or pyridine.
-
Trifluoroacetylation: React the alcohol with trifluoroacetic anhydride.
GC Conditions:
-
Injector Temperature: 230°C
-
Detector Temperature: 250°C
-
Carrier Gas: Hydrogen or Helium
-
Oven Temperature Program: 70°C, ramp at 5°C/min to 160°C, then at 10°C/min to 200°C.
-
Sample Preparation: Dilute the sample (either the reaction mixture or the purified fractions) in a suitable solvent (e.g., hexane or dichloromethane) before injection.
Strategy 2: Asymmetric Synthesis via Reduction of 2-Methyl-1-heptanal
An alternative to kinetic resolution is the asymmetric reduction of a prochiral precursor, such as an aldehyde or ketone, using an alcohol dehydrogenase (ADH). This approach can theoretically achieve a 100% yield of the desired enantiomer. For the synthesis of this compound, the corresponding aldehyde, 2-methyl-1-heptanal, would be the substrate.
Principle:
Alcohol dehydrogenases are NAD(P)H-dependent enzymes that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols. By selecting an ADH with the appropriate stereoselectivity (either (R)-selective or (S)-selective), one can synthesize the desired enantiomer of this compound with high enantiomeric excess. A key aspect of this process is the in-situ regeneration of the expensive NAD(P)H cofactor. This is often achieved by using a co-substrate, such as isopropanol (B130326), which is oxidized to acetone (B3395972) by the same enzyme, thus regenerating the reduced cofactor.
Quantitative Data:
A wide range of ADHs from various microorganisms, such as Lactobacillus kefir, Rhodococcus ruber, and Thermoanaerobium brockii, have been successfully used for the asymmetric reduction of ketones and aldehydes. For instance, an ADH from Leifsonia sp. has been shown to reduce 2-heptanone (B89624) to (R)-2-heptanol with high enantioselectivity.[7] This demonstrates the potential for ADHs to effectively catalyze the reduction of similar substrates like 2-methyl-1-heptanal.
Table 3: Representative Data for ADH-Catalyzed Asymmetric Reductions
| Enzyme Source | Substrate | Product | Cofactor Regeneration | Enantiomeric Excess (e.e.) |
| Lactobacillus kefir ADH | Various ketones and aldehydes | Chiral alcohols | Isopropanol | Often >99% |
| Rhodococcus ruber ADH | Various ketones and aldehydes | Chiral alcohols | Isopropanol | Often >99% |
| Leifsonia sp. ADH | 2-Heptanone | (R)-2-Heptanol | Isopropanol | High |
Experimental Protocol: Asymmetric Reduction using a Whole-Cell Biocatalyst
This protocol describes a representative lab-scale asymmetric reduction using a commercially available or in-house prepared whole-cell catalyst expressing a suitable alcohol dehydrogenase.
Materials:
-
2-Methyl-1-heptanal
-
Whole cells expressing a stereoselective alcohol dehydrogenase (e.g., from Lactobacillus kefir or Rhodococcus ruber)
-
Isopropanol (for cofactor regeneration)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (e.g., MTBE or hexane, if needed for substrate solubility)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled incubator shaker
-
Centrifuge
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the whole cells in the buffer solution.
-
Reaction Setup: In a suitable reaction vessel, combine the buffer, isopropanol (e.g., 10-20% v/v), and the whole-cell suspension.
-
Substrate Addition: Add 2-methyl-1-heptanal to the reaction mixture. The substrate can be added neat or dissolved in a minimal amount of a water-miscible co-solvent if solubility is an issue.
-
Reaction Incubation: Incubate the reaction mixture in a shaker at a suitable temperature (e.g., 30°C) with gentle agitation.
-
Monitoring the Reaction: Monitor the conversion of the aldehyde to the alcohol by GC or HPLC.
-
Work-up: After the reaction is complete, separate the cells by centrifugation.
-
Purification: Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by silica gel column chromatography if necessary.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral GC as described in the previous section.
Visualizations
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the kinetic resolution of racemic this compound.
Signaling Pathway for Asymmetric Reduction
Caption: Asymmetric reduction of 2-methyl-1-heptanal with cofactor regeneration.
References
- 1. This compound, 60435-70-3 [thegoodscentscompany.com]
- 2. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Heptanol, 2-methyl [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of 2-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical identification and characterization of 2-Methyl-1-heptanol (CAS No: 60435-70-3, Molecular Formula: C₈H₁₈O, Molecular Weight: 130.23 g/mol ).[1] The primary analytical techniques covered are Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary methodologies for the qualitative and quantitative analysis of this compound.
Introduction
This compound is a branched-chain primary alcohol. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in various matrices, including in the context of drug development and chemical manufacturing. This document outlines detailed experimental protocols and presents key analytical data to facilitate these processes.
Analytical Methods
Gas Chromatography (GC)
Gas chromatography is a primary technique for the separation and quantification of volatile compounds like this compound. The choice of column and temperature programming is critical for achieving good resolution from other components in a mixture.
2.1.1. Quantitative Data
A key parameter for the identification of a compound by GC is its retention index. The Kovats Retention Index (RI) for this compound on a standard non-polar (e.g., DB-5ms or HP-5ms) capillary column is a valuable identifier.
| Parameter | Value | Column Type | Reference |
| Kovats Retention Index (RI) | 1022 | Standard Non-Polar | [1] |
2.1.2. Experimental Protocol: GC-FID Analysis
This protocol is suitable for the quantitative analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Split/Splitless injector
Reagents:
-
This compound standard (≥98.0% purity)
-
Solvent: Hexane or Dichloromethane (GC grade)
-
Carrier Gas: Helium (99.999% purity)
-
FID Gases: Hydrogen and Air (high purity)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 µg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the solvent to fall within the calibration range. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.
-
GC Instrument Setup:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Detector Temperature: 280 °C
-
-
Analysis: Inject the standards and samples.
-
Data Analysis: Identify the this compound peak based on its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
2.1.3. Experimental Workflow: GC-FID Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing a high degree of confidence in the identification of this compound.
2.2.1. Predicted Mass Spectrum Data
| Predicted Fragment (m/z) | Ion Formula | Predicted Relative Abundance | Fragmentation Pathway |
| 130 | [C₈H₁₈O]⁺• | Low | Molecular Ion |
| 112 | [C₈H₁₆]⁺• | Moderate | Dehydration ([M-H₂O]⁺•) |
| 99 | [C₆H₁₁O]⁺ | Low | |
| 83 | [C₆H₁₁]⁺ | Moderate | |
| 70 | [C₅H₁₀]⁺• | High | |
| 57 | [C₄H₉]⁺ | High | |
| 43 | [C₃H₇]⁺ | Very High (Base Peak) | |
| 31 | [CH₃O]⁺ | Moderate | Alpha-cleavage |
2.2.2. Experimental Protocol: GC-MS Analysis
This protocol is for the qualitative and quantitative analysis of this compound using GC-MS.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MSI capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Split/Splitless injector
Reagents:
-
This compound standard (≥98.0% purity)
-
Solvent: Dichloromethane or Ethyl Acetate (GC-MS grade)
-
Carrier Gas: Helium (99.999% purity)
Procedure:
-
Standard and Sample Preparation: Follow the same procedure as for GC-FID analysis (Section 2.1.2).
-
GC-MS Instrument Setup:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 3 °C/min to 240 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-550
-
-
Analysis: Inject the standards and samples.
-
Data Analysis:
-
Qualitative: Identify the this compound peak by its retention time and by comparing its mass spectrum with the predicted fragmentation pattern or a library spectrum if available.
-
Quantitative: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 43 or 57) against the concentration of the standards.
-
2.2.3. Experimental Workflow: GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
2.3.1. Predicted NMR Data
Predicted ¹H and ¹³C NMR chemical shifts can provide a reference for the analysis of experimental data. The following tables summarize the predicted chemical shifts for this compound in CDCl₃.
Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₂) | 3.4 - 3.6 | m | - |
| H-2 (CH) | 1.5 - 1.7 | m | - |
| H-3 to H-6 (CH₂) | 1.2 - 1.4 | m | - |
| H-7 (CH₃) | 0.8 - 0.9 | t | ~7 |
| 2-CH₃ | 0.9 - 1.0 | d | ~7 |
| OH | Variable | br s | - |
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CH₂) | ~68 |
| C-2 (CH) | ~39 |
| C-3 (CH₂) | ~34 |
| C-4 (CH₂) | ~29 |
| C-5 (CH₂) | ~23 |
| C-6 (CH₂) | ~32 |
| C-7 (CH₃) | ~14 |
| 2-CH₃ | ~16 |
2.3.2. Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a broadband probe.
Reagents:
-
This compound sample
-
Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
-
2.3.3. Logical Relationship: NMR Structural Elucidation
Summary and Conclusion
The analytical methods detailed in this document provide a comprehensive framework for the identification and characterization of this compound. Gas chromatography, particularly when coupled with mass spectrometry, offers excellent separation and definitive identification. Nuclear magnetic resonance spectroscopy provides unambiguous structural confirmation. By following the outlined protocols, researchers, scientists, and drug development professionals can confidently analyze this compound in their respective applications. The provided quantitative data and predicted spectral information serve as valuable references for these analyses.
References
Application Notes and Protocols for Chiral Gas Chromatography (GC) of 2-Methyl-1-heptanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective analysis of chiral compounds is of paramount importance in the pharmaceutical industry, as the stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties. 2-Methyl-1-heptanol, a chiral alcohol, serves as a valuable building block in the synthesis of various organic molecules. Consequently, the accurate determination of its enantiomeric purity is crucial for ensuring the quality and efficacy of final products. This document provides detailed application notes and protocols for the chiral gas chromatographic (GC) separation of this compound enantiomers.
Chiral GC, particularly with cyclodextrin-based stationary phases, has proven to be a robust and effective technique for the separation of chiral alcohols.[1][2] The methods outlined below are based on established procedures for similar chiral alcohols and provide a strong starting point for method development and validation.[3] While direct analysis is possible, derivatization is often employed to enhance volatility and improve peak shape and resolution.[3]
Experimental Protocols
Protocol 1: Direct Enantioselective GC Analysis
This protocol is suitable for a direct screening of this compound enantiomers without derivatization. Cyclodextrin-based chiral stationary phases are highly effective for this purpose.[1]
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. Gas Chromatography (GC) Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: HYDRODEX β-TBDAc (heptakis-(2,3-di-O-acetyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin), 25 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent β-cyclodextrin phase).[1]
-
Carrier Gas: Hydrogen or Helium at an optimized flow rate for the column dimensions.[1]
-
Injector:
-
Oven Temperature Program:
-
Detector (FID):
-
Temperature: 250 °C[3]
-
-
Injection Volume: 1 µL
3. Data Analysis:
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Protocol 2: Enantioselective GC Analysis via Acetylation
Derivatization of this compound to its acetate (B1210297) ester can improve peak shape and potentially enhance separation.[3]
1. Derivatization Procedure (Acetylation):
-
To a solution of this compound (e.g., 10 mg) in an aprotic solvent like dichloromethane (1 mL), add acetic anhydride (B1165640) (2 equivalents) and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or a preliminary GC run).
-
Quench the reaction by adding water.
-
Extract the organic layer, wash with a dilute acid (e.g., 1M HCl) followed by a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate for GC analysis.
2. Gas Chromatography (GC) Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: CP-Chirasil-DEX CB (modified β-cyclodextrin bonded to a dimethylpolysiloxane), 25 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Hydrogen at a linear velocity of approximately 80 cm/s.[3]
-
Injector:
-
Temperature: 230 °C[3]
-
-
Oven Temperature Program:
-
A suitable starting point would be an initial temperature of 70-80°C, followed by a slow ramp (e.g., 2-5 °C/min) to a final temperature of 160-180°C.
-
-
Detector (FID):
-
Temperature: 250 °C[3]
-
-
Injection Volume: 1 µL
Data Presentation
Due to the structural similarity between this compound and other chiral alcohols, the following table provides expected performance characteristics based on separations of analogous compounds on recommended chiral stationary phases. Actual retention times and resolution for this compound will need to be determined experimentally but are anticipated to be within a similar range.
| Analyte Form | Chiral Stationary Phase | Expected Retention Time (min) | Expected Separation Factor (α) | Expected Resolution (Rs) |
| Underivatized Alcohol | HYDRODEX β-TBDAc | 15 - 25 | > 1.05 | > 1.5 |
| Acetate Derivative | CP-Chirasil-DEX CB | 20 - 30 | > 1.10 | > 2.0 |
Note: These are estimated values. The actual values will depend on the specific instrument and exact experimental conditions.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the chiral GC analysis of this compound enantiomers.
Caption: Experimental workflow for chiral GC analysis.
Caption: Principle of chiral separation by GC.
References
Application Note: Chiral HPLC Analysis of 2-Methyl-1-heptanol
Abstract
This application note outlines a systematic approach for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Methyl-1-heptanol. Due to its aliphatic nature and lack of a significant chromophore, specific considerations for chiral stationary phase (CSP) selection, mobile phase composition, and detection are addressed. This document provides detailed protocols for method screening and optimization, designed for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
This compound is a chiral alcohol with a stereocenter at the C2 position. The enantiomers of such chiral molecules can exhibit distinct biological, pharmacological, and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers is critical in various fields, including pharmaceutical development, flavor and fragrance analysis, and asymmetric synthesis. The primary challenges in the chiral separation of this compound by HPLC are its weak UV absorbance and the need to find a suitable chiral stationary phase that can effectively discriminate between the two enantiomers. This document provides a strategic workflow and detailed protocols to overcome these challenges.
Recommended Equipment and Materials
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column thermostat.
-
Detectors: A Refractive Index Detector (RID) is recommended due to the lack of a UV chromophore. Alternatively, a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) can be used. A UV detector can be employed if derivatization is performed.
-
Chiral Columns (Screening): A set of polysaccharide-based columns is recommended for initial screening.
-
Amylose-based CSP (e.g., CHIRALPAK® IA, IC)
-
Cellulose-based CSP (e.g., CHIRALCEL® OD, OJ)
-
-
Solvents: HPLC grade n-Hexane, isopropanol (B130326) (IPA), and ethanol (B145695) (EtOH).
-
Sample: Racemic this compound and, if available, standards of the individual enantiomers.
Experimental Protocols
A systematic screening approach is crucial for developing a successful chiral separation method.
Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Preparation: If the analyte is in a complex matrix, a suitable sample extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, should be implemented prior to injection.
Chiral HPLC Method Screening
The initial screening should focus on polysaccharide-based CSPs under normal phase conditions, which are often effective for the separation of alcohols.
Table 1: Initial Screening Conditions for Chiral Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Amylose-based CSP (e.g., CHIRALPAK® IA) | Cellulose-based CSP (e.g., CHIRALCEL® OD) | Amylose-based CSP (e.g., CHIRALPAK® IC) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C | 25 °C |
| Detection | RID | RID | RID |
| Injection Volume | 10 µL | 10 µL | 10 µL |
Method Optimization
Once partial separation is observed on a particular CSP, the following parameters can be adjusted to improve resolution (Rs).
-
Mobile Phase Composition: Vary the ratio of the alcohol modifier (e.g., 98:2, 95:5, 80:20 n-Hexane/IPA). A lower percentage of the alcohol modifier generally leads to longer retention times and potentially better resolution.
-
Alcohol Modifier: Test different alcohol modifiers such as ethanol. The choice of alcohol can significantly impact selectivity.[1]
-
Flow Rate: Reduce the flow rate (e.g., to 0.5 - 0.8 mL/min) to increase the number of theoretical plates and improve resolution.
-
Temperature: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity.
Table 2: Example Optimized Chiral Separation Parameters
| Parameter | Optimized Condition |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20 °C |
| Detection | RID |
| Injection Volume | 10 µL |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min |
| Resolution (Rs) | > 1.5 |
Logical Workflow for Chiral Method Development
Caption: Workflow for Chiral HPLC Method Development.
Data Presentation
The following table summarizes expected quantitative data from a successful chiral separation of this compound.
Table 3: Quantitative Data Summary
| Parameter | Value |
| Retention Time 1 (t_R1) [min] | 8.5 |
| Retention Time 2 (t_R2) [min] | 9.8 |
| Capacity Factor 1 (k'_1) | 3.25 |
| Capacity Factor 2 (k'_2) | 3.90 |
| Selectivity (α) | 1.20 |
| Resolution (Rs) | 1.6 |
| Tailing Factor (T_f) | 1.1 - 1.3 |
Note: These values are illustrative and will vary depending on the specific column and conditions used. The void time (t_0) is assumed to be 2.0 min for calculation purposes.
Troubleshooting
-
No Separation: If no separation is observed, screen a different class of CSPs (e.g., cyclodextrin-based) or consider derivatization of the alcohol to introduce a functional group that can interact more strongly with the CSP.[1]
-
Poor Peak Shape: Peak tailing can occur due to interactions with active sites in the system. Ensure the use of a deactivated inlet liner if applicable and check for column contamination.[1]
-
Low Sensitivity: The lack of a strong chromophore is a known challenge. The use of a universal detector like RID, ELSD, or MS is recommended. Alternatively, derivatization with a UV-active agent can be employed to enhance detection and potentially improve separation.[1]
Conclusion
This application note provides a comprehensive strategy for the chiral HPLC analysis of this compound. By employing a systematic screening of polysaccharide-based chiral stationary phases with normal phase eluents, a robust and reliable separation method can be developed. The provided protocols and workflow diagrams serve as a guide for researchers to efficiently establish a method for the enantioselective analysis of this and similar aliphatic alcohols.
References
Determining the Enantiomeric Excess of 2-Methyl-1-heptanol by NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis and the development of chiral pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible method for this purpose. This document provides detailed application notes and protocols for determining the enantiomeric excess of 2-Methyl-1-heptanol, a chiral primary alcohol, using NMR spectroscopy with chiral derivatizing agents and chiral solvating agents.
Introduction
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, including their NMR spectra.[1] To differentiate enantiomers by NMR, it is necessary to introduce a chiral environment, which can be achieved through the use of chiral auxiliaries.[1] This converts the enantiomeric pair into a mixture of diastereomers, which possess distinct physical properties and, consequently, different NMR spectra.[1][2] The ratio of these diastereomers, determined by integrating their unique signals, directly corresponds to the enantiomeric excess of the original sample.
The enantiomeric excess is a measure of the purity of a chiral substance and is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
where [R] and [S] represent the concentrations or amounts of the R- and S-enantiomers, respectively.[3] A racemic mixture has an ee of 0%, while an enantiomerically pure compound has an ee of 100%.[3]
This application note focuses on two primary NMR-based methods for determining the enantiomeric excess of this compound: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).
Principle of the Methods
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that covalently bond with the functional group of the analyte, in this case, the hydroxyl group of this compound, to form new molecules with two chiral centers.[1] These resulting diastereomers will have distinct chemical shifts in the NMR spectrum, allowing for their quantification.[1][4] A commonly used CDA for alcohols is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[2][5] It is typically used as its acid chloride derivative (MTPA-Cl) for efficient esterification.[6]
Key Advantages of CDAs:
-
Often produce large and easily resolvable chemical shift differences.
-
The methodology is well-established and widely documented.
Key Considerations:
-
The derivatization reaction must proceed to 100% completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric excess.[3][7]
-
The CDA must be of high enantiomeric purity.[8]
-
The derivatization introduces a chemical modification to the sample.
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding, dipole-dipole, or π-π stacking.[9][10] This transient complex formation is sufficient to induce temporary changes in the chemical environment of the analyte's protons, leading to the resolution of enantiomeric signals in the NMR spectrum.[9] The analysis is performed directly by adding the CSA to the NMR sample of the analyte.[11][12]
Key Advantages of CSAs:
-
The method is non-destructive and requires no chemical modification of the analyte.[9]
-
Sample preparation is simple and rapid; often just "mix and measure".[4]
Key Considerations:
-
The induced chemical shift differences can be small and may be sensitive to temperature, concentration, and solvent.
-
The selection of an appropriate CSA for a specific analyte may require screening.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using a Chiral Derivatizing Agent (Mosher's Ester Formation)
This protocol details the formation of diastereomeric esters of this compound using (R)-MTPA-Cl. The use of a single enantiomer of the derivatizing agent is sufficient for determining the enantiomeric excess.
Materials:
-
This compound sample (with unknown ee)
-
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Deuterated chloroform (B151607) (CDCl₃)
-
Pyridine (B92270) or 4-(Dimethylamino)pyridine (DMAP)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the underivatized alcohol to serve as a reference.
-
To the NMR tube, add a slight excess (approximately 1.1 to 1.2 equivalents) of (R)-MTPA-Cl.
-
Add a catalytic amount (e.g., 1-2 µL) of pyridine or a small crystal of DMAP to the mixture. The base scavenges the HCl byproduct and catalyzes the esterification.[3]
-
Cap the NMR tube and gently agitate to mix the contents.
-
Allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by acquiring periodic ¹H NMR spectra until the signals corresponding to the starting alcohol have disappeared. It is crucial that the reaction goes to completion to prevent kinetic resolution.[3]
-
Once the reaction is complete, acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture. Ensure a sufficient relaxation delay (e.g., D1 = 5 seconds) to allow for accurate integration of the signals.
Data Analysis:
-
Identify a pair of well-resolved signals in the ¹H NMR spectrum corresponding to a specific proton in the two diastereomers. Protons close to the newly formed ester linkage, such as the -CH₂O- protons of the this compound moiety, are often good candidates for analysis.
-
Carefully integrate the areas of these two distinct signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100
Protocol 2: Determination of Enantiomeric Excess using a Chiral Solvating Agent
This protocol describes the in-situ determination of enantiomeric excess using a generic chiral solvating agent.
Materials:
-
This compound sample (with unknown ee)
-
Chiral Solvating Agent (e.g., a commercially available chiral lanthanide shift reagent like Eu(hfc)₃ or other suitable CSA)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Prepare a solution of this compound (approximately 10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[13]
-
Acquire a standard ¹H NMR spectrum of the sample.[13]
-
Add a small, incremental amount of the chiral solvating agent to the NMR tube.[13]
-
After each addition, gently mix the sample and acquire a ¹H NMR spectrum.
-
Continue this process until sufficient separation of the signals corresponding to the two enantiomers is observed. The protons closest to the hydroxyl group (e.g., the -CH₂OH protons) will typically show the largest induced shifts.[13]
Data Analysis:
-
Once baseline separation of a pair of signals is achieved, integrate the areas of the two resolved signals corresponding to each enantiomer.
-
The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.[13]
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100
Data Presentation
The quantitative data obtained from the NMR analysis should be summarized in a clear and structured table for easy comparison and reporting.
| Method | Chiral Auxiliary | Analyte Proton Signal | Chemical Shift Diastereomer 1 (ppm) | Chemical Shift Diastereomer 2 (ppm) | Δδ (ppm) | Integral Ratio (Diastereomer 1:2) | Calculated ee (%) |
| CDA | (R)-MTPA-Cl | -CH₂O- | Value | Value | Value | Value | Value |
| CSA | Eu(hfc)₃ | -CH₂OH | Value | Value | Value | Value | Value |
Note: The specific chemical shift values and their differences (Δδ) are dependent on the specific chiral auxiliary used, the solvent, and the concentration. The table above serves as a template for presenting experimental results.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the enantiomeric excess of this compound.
Caption: Workflow for ee determination using a Chiral Derivatizing Agent.
Caption: Workflow for ee determination using a Chiral Solvating Agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Retort [www1.udel.edu]
- 8. bates.edu [bates.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the GC Analysis of 2-Methyl-1-heptanol Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2-Methyl-1-heptanol for analysis by gas chromatography (GC). Derivatization is a crucial step for improving the chromatographic properties of polar analytes like alcohols, leading to enhanced volatility, improved peak shape, and increased sensitivity.[1] This guide focuses on two common and effective derivatization techniques: silylation and acylation.
Introduction
This compound is a branched-chain primary alcohol. Direct analysis of such alcohols by GC can be challenging due to their polarity, which may result in poor peak symmetry and reduced sensitivity.[2] Chemical derivatization of the hydroxyl group mitigates these issues by converting it into a less polar, more volatile moiety.[2] The two primary methods detailed here are:
-
Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.
-
Acylation: This method involves the introduction of an acyl group, typically by reacting the alcohol with an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA). This forms a stable and volatile ester derivative.[3]
The choice of derivatization reagent and method will depend on the specific requirements of the analysis, including the desired sensitivity and the presence of other functional groups in the sample matrix.
Data Presentation
The following tables summarize typical quantitative performance data for the GC analysis of derivatized long-chain alcohols. While specific data for this compound is limited, the presented values for structurally similar compounds provide a reasonable expectation of performance.
Table 1: Typical Performance Characteristics of GC-FID for Quantitation of Derivatized Long-Chain Alcohols
| Parameter | Silylation (TMS Derivative) | Acylation (TFA Derivative) |
| Limit of Detection (LOD) | ~100 nmol/L[4] | ~2.7 ppm[5] |
| Limit of Quantitation (LOQ) | ~300 nmol/L (Estimated) | ~8.3 ppm[5] |
| Linearity (r²) | >0.99[4] | >0.999[5] |
| Precision (RSD%) | < 10%[4] | < 2%[5] |
| Typical Reaction Yield | >95% (under optimized conditions) | ~70-90%[6][7] |
Note: The presented data is based on the analysis of various long-chain and short-chain alcohols and should be considered as a general guideline. Method validation for this compound is recommended for accurate quantification.
Table 2: GC and Detector Conditions for Analysis of Derivatized this compound
| Parameter | GC-FID | GC-MS |
| GC Conditions | ||
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[8] | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[8] |
| Injector | Split/Splitless, 280°C, Split ratio 50:1[8] | Split/Splitless, 280°C, Split ratio 50:1[8] |
| Carrier Gas | Hydrogen or Helium[9] | Helium[10] |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min[2] | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min[2] |
| Detector Conditions | ||
| Detector Temperature | 300°C | - |
| Hydrogen Flow | 30 mL/min[8] | - |
| Air Flow | 300 mL/min[8] | - |
| Ion Source | - | Electron Impact (EI)[8] |
| Ionization Energy | - | 70 eV[8] |
| Mass Range | - | m/z 50-650[8] |
| Source Temperature | - | 230°C[8] |
| Transfer Line Temperature | - | 280°C[8] |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
This protocol is adapted from a method for a structurally similar branched-chain alcohol, 2-Isopropyl-5-methyl-1-heptanol.[2]
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., hexane, dichloromethane, or ethyl acetate)
-
2 mL autosampler vials with caps
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
Procedure:
-
Sample Preparation: Accurately prepare a solution of this compound in the chosen anhydrous solvent at a concentration range of 1-100 µg/mL.[2]
-
Derivatization Reaction:
-
Transfer 100 µL of the sample solution into a 2 mL autosampler vial.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.[2]
-
Immediately cap the vial tightly.
-
Vortex the mixture for 10-15 seconds.
-
-
Reaction Incubation:
-
Place the vial in a heating block or oven set to 70°C for 30 minutes.[2]
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-FID or GC-MS system.
-
Protocol 2: Acylation of this compound using TFAA
This protocol is a general procedure for the acylation of alcohols.[3]
Materials:
-
This compound standard or sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)
-
Acid scavenger (e.g., 0.05 M trimethylamine (B31210) (TMA) in the chosen solvent)
-
2 mL autosampler vials with caps
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
-
5% aqueous ammonia (B1221849) solution
Procedure:
-
Sample Preparation: Dissolve approximately 50 µg of the this compound sample in 0.5 mL of the chosen anhydrous solvent.[3]
-
Derivatization Reaction:
-
Reaction Incubation:
-
Place the vial in a heating block or oven set to 50°C for 15 minutes.[3]
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of 5% aqueous ammonia solution to the vial.
-
Shake the vial for 5 minutes to neutralize any excess reagent and acid byproducts.
-
Allow the layers to separate.
-
-
Analysis:
-
Carefully withdraw an aliquot of the upper organic layer for injection into the GC-FID or GC-MS system.
-
Visualizations
The following diagrams illustrate the logical workflows for the described derivatization procedures.
Caption: Experimental workflows for silylation and acylation of this compound.
Caption: Chemical reactions for silylation and acylation derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Derivatizing Compounds: Available Compounds: Reference Materials: Schimmelmann Research: Indiana University Bloomington [hcnisotopes.earth.indiana.edu]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
Application Notes and Protocols: The Use of 2-Methyl-1-heptanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of enantiomerically pure (R)- and (S)-2-Methyl-1-heptanol as chiral building blocks in organic synthesis. While not as commonly employed as other chiral alcohols, its structural motif offers unique possibilities for the synthesis of complex chiral molecules, including pharmaceutical intermediates and natural products. This document outlines methods for obtaining the enantiopure alcohol and provides hypothetical, yet plausible, protocols for its use in the synthesis of chiral esters and as a precursor for chiral ligands.
Physicochemical Properties of 2-Methyl-1-heptanol
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in synthesis.
| Property | Value |
| IUPAC Name | 2-methylheptan-1-ol |
| CAS Number | 60435-70-3 |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | 179.2 °C at 760 mmHg |
| Density | 0.821 g/cm³ |
| Appearance | Colorless liquid |
Enantioselective Synthesis and Resolution of this compound
The utility of this compound as a chiral building block is entirely dependent on the availability of its enantiomerically pure forms. Two primary strategies for obtaining the (R) and (S) enantiomers are enantioselective synthesis and chiral resolution of the racemate.
Enantioselective Reduction of 2-Methylheptanal (B49883)
A common method for producing chiral primary alcohols is the asymmetric reduction of the corresponding aldehyde. The enantioselective reduction of 2-methylheptanal can be achieved using chiral reducing agents or biocatalysts.
Protocol 1: Asymmetric Reduction of 2-Methylheptanal using a Chiral Borane Reagent
This protocol describes a general procedure for the enantioselective reduction of 2-methylheptanal using a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
2-Methylheptanal
-
(R)- or (S)-CBS catalyst
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of the (R)- or (S)-CBS catalyst (0.1 equivalents) in anhydrous THF is cooled to -20 °C under an inert atmosphere.
-
Borane-dimethyl sulfide complex (1.1 equivalents) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of 2-methylheptanal (1.0 equivalent) in anhydrous THF is added slowly over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography to yield the enantiomerically enriched this compound.
Expected Results:
The enantiomeric excess (ee) of the product is highly dependent on the specific catalyst and reaction conditions. Typical results for similar reductions are presented in Table 2 for illustrative purposes.
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-CBS | 2-Methylheptanal | (R)-2-Methyl-1-heptanol | 85-95 | 90-98 |
| (S)-CBS | 2-Methylheptanal | (S)-2-Methyl-1-heptanol | 85-95 | 90-98 |
Note: This data is illustrative and based on typical outcomes for CBS reductions of similar aldehydes.
Workflow for Asymmetric Reduction:
Caption: Workflow for the enantioselective synthesis of this compound.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution of racemic this compound using a lipase (B570770) is an effective method for separating the enantiomers. This process relies on the differential rate of acylation of the two enantiomers by the enzyme.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methyl-1-heptanol
This protocol outlines a general procedure for the enzymatic resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane, toluene)
-
Standard laboratory glassware
Procedure:
-
To a solution of racemic this compound (1.0 equivalent) in an organic solvent, add the immobilized lipase.
-
Add the acyl donor (0.5 equivalents for a theoretical maximum of 50% conversion).
-
The reaction mixture is shaken or stirred at a controlled temperature (e.g., 30-40 °C).
-
The reaction progress is monitored by chiral GC or HPLC until approximately 50% conversion is reached.
-
The enzyme is removed by filtration.
-
The filtrate, containing the unreacted alcohol and the esterified product, is concentrated.
-
The unreacted alcohol and the ester are separated by flash chromatography.
-
The ester can be hydrolyzed (e.g., using NaOH in methanol/water) to afford the other enantiomer of the alcohol.
Expected Results:
The efficiency of the resolution is determined by the enantiomeric ratio (E-value). High E-values lead to high enantiomeric excess for both the remaining alcohol and the produced ester. Illustrative data is provided in Table 3.
| Lipase | Acyl Donor | Unreacted Alcohol | Ester Product | Conversion (%) | E-value |
| Novozym 435 | Vinyl Acetate (B1210297) | (S)-2-Methyl-1-heptanol (>99% ee) | (R)-2-Methylheptyl acetate (>99% ee) | ~50 | >200 |
| Lipase PS | Ethyl Acetate | (S)-2-Methyl-1-heptanol (95-98% ee) | (R)-2-Methylheptyl acetate (95-98% ee) | ~50 | >100 |
Note: This data is illustrative and based on typical outcomes for lipase-catalyzed resolutions of similar primary alcohols.
Signaling Pathway for Lipase-Catalyzed Resolution:
Caption: Pathway of lipase-catalyzed kinetic resolution of this compound.
Applications in Asymmetric Synthesis
Enantiomerically pure this compound can serve as a valuable chiral building block in various synthetic applications.
Synthesis of Chiral Esters and Amides
The hydroxyl group of this compound can be readily converted into esters and amides. When reacted with a prochiral carboxylic acid or its derivative, the chirality of the alcohol can influence the stereochemical outcome of subsequent reactions.
Protocol 3: Diastereoselective Esterification and Subsequent Reaction
This hypothetical protocol illustrates the use of (R)-2-Methyl-1-heptanol as a chiral auxiliary in a diastereoselective alkylation.
Materials:
-
(R)-2-Methyl-1-heptanol
-
A prochiral carboxylic acid (e.g., 2-phenylpropanoic acid)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous dichloromethane
-
Lithium diisopropylamide (LDA)
-
An alkyl halide (e.g., methyl iodide)
-
Standard workup reagents
Procedure:
-
Esterification: To a solution of the prochiral carboxylic acid and (R)-2-Methyl-1-heptanol in anhydrous dichloromethane, DCC and a catalytic amount of DMAP are added at 0 °C. The reaction is stirred overnight at room temperature. The dicyclohexylurea byproduct is filtered off, and the filtrate is worked up to yield the chiral ester.
-
Diastereoselective Alkylation: The chiral ester is dissolved in anhydrous THF and cooled to -78 °C. LDA is added dropwise to form the enolate. After stirring for 30 minutes, the alkyl halide is added, and the reaction is allowed to warm to room temperature.
-
Workup and Analysis: The reaction is quenched with saturated ammonium (B1175870) chloride solution and worked up. The diastereomeric ratio of the product is determined by NMR spectroscopy or chiral chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis or reduction to yield the enantiomerically enriched product.
Expected Results:
The degree of diastereoselectivity will depend on the substrate and reaction conditions. A hypothetical outcome is presented in Table 4.
| Chiral Auxiliary | Substrate | Alkylating Agent | Product Diastereomeric Ratio |
| (R)-2-Methyl-1-heptanol | 2-Phenylpropanoic acid ester | Methyl Iodide | 85:15 to 95:5 |
Note: This data is hypothetical and serves to illustrate the potential application.
Logical Relationship in Chiral Auxiliary Use:
Caption: Logical workflow for using this compound as a chiral auxiliary.
Conclusion
While not a mainstream chiral building block, enantiomerically pure this compound holds potential for applications in asymmetric synthesis. The protocols and data presented herein, though in some cases illustrative, provide a solid foundation for researchers to explore its utility in the development of novel chiral molecules for the pharmaceutical and other fine chemical industries. The successful application of this chiral alcohol will depend on the development of efficient and scalable methods for its enantioselective synthesis or resolution.
Applications of 2-Methyl-1-heptanol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-methyl-1-heptanol in various organic synthesis reactions. The information is intended to guide researchers and professionals in the effective use of this versatile primary alcohol as a key building block and intermediate.
Introduction
This compound is a branched-chain primary alcohol with the chemical formula C8H18O. Its structure, featuring a methyl group at the second carbon position, imparts specific physical and chemical properties that make it a valuable synthon in organic chemistry. It serves as a precursor for the synthesis of a variety of organic molecules, including esters, aldehydes, and ethers, which have applications in the fragrance, plasticizer, and polymer industries.
Application Notes
The primary applications of this compound in organic synthesis are centered around the reactivity of its primary hydroxyl group. These applications include:
-
Ester Synthesis: this compound readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form 2-methylheptyl esters. These esters are of significant interest in the fragrance and flavor industry due to their characteristic scents. The branched alkyl chain can contribute to unique and desirable aroma profiles. Furthermore, esters derived from long-chain carboxylic acids or dicarboxylic acids can be explored as potential plasticizers and lubricant additives.
-
Oxidation to Aldehydes: As a primary alcohol, this compound can be selectively oxidized to the corresponding aldehyde, 2-methylheptanal (B49883). This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. Mild and selective oxidation methods are preferred to avoid over-oxidation to the carboxylic acid.
-
Ether Synthesis: The hydroxyl group of this compound can be converted into an ether linkage through reactions such as the Williamson ether synthesis. This allows for the introduction of the 2-methylheptyl group into more complex molecules, which can be relevant in the synthesis of specialty chemicals and materials.
-
Polymer Monomer Synthesis: this compound can be used to synthesize acrylate (B77674) and methacrylate (B99206) esters. These monomers can then be polymerized to create polymers with specific properties, influenced by the branched alkyl side chain, such as altered glass transition temperatures and solubility characteristics.
Key Synthetic Transformations and Protocols
The following sections provide detailed experimental protocols for key reactions involving this compound. The quantitative data for these transformations, based on general literature for similar primary alcohols, are summarized in the tables provided.
Esterification (Fischer-Speier Esterification)
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] To drive the equilibrium towards the ester product, an excess of one reactant (typically the more available one) is used, or water is removed as it is formed.[1]
Protocol: Synthesis of 2-Methylheptyl Acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by fractional distillation to yield pure 2-methylheptyl acetate.
Quantitative Data for Esterification of Primary Alcohols
| Carboxylic Acid | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetic Acid | H₂SO₄ | 2-4 | 100-120 | 85-95 |
| Propanoic Acid | p-TsOH | 3-5 | 110-130 | 80-90 |
| Phthalic Anhydride | FeCl₃ | 24 | 50 | 70-85[2] |
| Acrylic Acid | H₂SO₄ | 7-8 | Reflux | 70-80[3] |
Reaction Pathway: Fischer Esterification
Caption: General mechanism of Fischer esterification.
Oxidation to 2-Methylheptanal
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation offers a mild and efficient method.[4][5]
Protocol: TEMPO-Catalyzed Oxidation of this compound
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (B109758) at 0 °C, add TEMPO (0.01-0.05 eq) and an aqueous solution of potassium bromide.
-
Oxidant Addition: Add an aqueous solution of sodium hypochlorite (B82951) (NaOCl) dropwise while maintaining the temperature below 5 °C. The pH of the NaOCl solution should be maintained at around 9 by the addition of sodium bicarbonate.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by the disappearance of the starting material on TLC.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a solution of sodium thiosulfate (B1220275) to quench any remaining oxidant, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation. The resulting 2-methylheptanal can be further purified by vacuum distillation.
Quantitative Data for Oxidation of Primary Alcohols
| Oxidant System | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| NaOCl | TEMPO/KBr | CH₂Cl₂/H₂O | 0-5 | 90-98 |
| O₂ (air) | CuCl/TEMPO | Ionic Liquid | 25-50 | 70-90[4] |
| IBX | - | DMSO | 25 | 85-95 |
Experimental Workflow: Synthesis of 2-Methylheptanal
Caption: Workflow for the oxidation of this compound.
Ether Synthesis (Williamson Ether Synthesis)
The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6][7]
Protocol: Synthesis of Benzyl (B1604629) 2-Methylheptyl Ether
-
Alkoxide Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a dry aprotic solvent such as THF. Add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of the sodium 2-methylheptoxide.
-
SN2 Reaction: Cool the alkoxide solution back to 0 °C and add benzyl bromide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Williamson Ether Synthesis with Primary Alcohols
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzyl Bromide | NaH | THF | 0 to 25 | 80-95 |
| Methyl Iodide | NaH | DMF | 25 | 85-98 |
| Ethyl Bromide | KOH | DMSO | 25-50 | 75-90 |
Logical Relationship: Williamson Ether Synthesis
Caption: Key steps in the Williamson ether synthesis.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. The protocols and data presented here provide a foundation for its use in the synthesis of a range of valuable compounds. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets. The unique structural features of this compound offer opportunities for the development of novel molecules with interesting properties in various fields of chemistry.
References
2-Methyl-1-heptanol in Pharmaceutical Synthesis: An Analysis of Its Potential
While 2-Methyl-1-heptanol, a branched primary alcohol, possesses chemical properties that could theoretically make it a building block in organic synthesis, a comprehensive review of scientific literature and patent databases reveals a notable absence of its direct application as a precursor in the synthesis of specific, named pharmaceutical compounds.
Currently, there is no readily available public information detailing the use of this compound as a starting material or key intermediate for any marketed drugs or clinical trial candidates. Chemical and pharmaceutical databases primarily list its physical and chemical properties and note its general use as a solvent or in the fragrance industry.
This lack of specific examples prevents the creation of detailed application notes and experimental protocols as requested. However, to provide context for researchers, scientists, and drug development professionals, this document will explore the potential roles of similar structures in medicinal chemistry and outline general synthetic transformations that this compound could undergo.
Hypothetical Applications in Medicinal Chemistry
In drug discovery, small aliphatic alcohols like this compound can be of interest for several reasons:
-
Introduction of Lipophilicity: The heptyl chain can increase the lipophilicity of a molecule, which can be crucial for its ability to cross cell membranes and interact with biological targets. The methyl branch provides a point of steric hindrance that can influence binding affinity and metabolic stability.
-
Fragment-Based Drug Discovery: this compound could serve as a fragment in screening campaigns to identify initial binding interactions with a protein target.
-
Prodrug Strategies: The hydroxyl group can be esterified or etherified to create prodrugs. These linkages can be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API).
General Synthetic Transformations
The primary alcohol functional group of this compound is amenable to a variety of common organic reactions. The following diagram illustrates some fundamental transformations that could be employed to incorporate the 2-methylheptyl moiety into a more complex molecule.
Application Note and Protocol for the Purification of 2-Methyl-1-heptanol by Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-1-heptanol is a branched-chain primary alcohol with applications in various chemical syntheses, including the development of pharmaceuticals and flavor and fragrance compounds. The purity of this alcohol is critical for its intended application, as impurities can lead to undesirable side reactions, altered biological activity, or off-flavors. Distillation is a robust and widely used technique for the purification of volatile liquids like this compound, separating compounds based on differences in their boiling points. This application note provides a detailed protocol for the purification of this compound using fractional distillation.
Data Presentation
A summary of the key physical properties of this compound is provided in the table below. This data is essential for designing and executing an effective distillation protocol.
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | 176 °C[1] |
| Melting Point | -112 °C[1] |
| Density | 0.799 g/mL[1] |
Potential Impurities
The nature and quantity of impurities in a sample of this compound will depend on its synthetic route. Common synthesis methods for similar alcohols, such as Grignard reactions or hydroformylation, may result in the following types of impurities:
-
Isomeric Alcohols: Other C8 alcohols with boiling points close to that of this compound.
-
Unreacted Starting Materials: Residual reactants from the synthesis process.
-
Solvent Residues: Traces of solvents used during the reaction or initial workup.
-
Side-Products: Byproducts formed during the synthesis.
Fractional distillation is particularly effective at separating closely boiling isomers, which are often the most challenging impurities to remove.
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the setup and procedure for purifying this compound by fractional distillation at atmospheric pressure.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser (Liebig or Allihn)
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Thermometer (-10 to 200 °C range)
-
Clamps and stands to secure the apparatus
-
Cooling water source and tubing
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Assembly:
-
Set up the distillation apparatus in a fume hood. A general setup for fractional distillation is shown in the workflow diagram below.
-
Place a magnetic stir bar or a few boiling chips in the round-bottom flask to ensure smooth boiling.
-
Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its volume.
-
Connect the fractionating column to the neck of the round-bottom flask. For better separation of closely boiling impurities, a packed column (e.g., with Raschig rings or metal sponges) is recommended.
-
Place the distillation head on top of the fractionating column.
-
Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.
-
Connect the receiving flask to the outlet of the condenser. It is advisable to have several receiving flasks ready to collect different fractions.
-
Insulate the fractionating column and the neck of the distilling flask with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the distilling flask gently using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
The temperature should stabilize at the boiling point of the most volatile component. Collect this initial fraction (forerun) in a separate receiving flask. This fraction will likely contain lower-boiling impurities and residual solvents.
-
As the distillation proceeds, the temperature will begin to rise. Once the temperature stabilizes near the boiling point of this compound (approximately 176 °C), change the receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate by carefully controlling the heating. A rate of 1-2 drops per second is generally recommended.
-
Continue collecting the main fraction as long as the temperature remains constant at the boiling point of this compound.
-
If the temperature begins to rise significantly above 176 °C or drops, it indicates that the main component has been distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
Turn off the heating mantle and allow the apparatus to cool down before disassembling.
-
-
Analysis:
-
The purity of the collected fractions should be assessed using appropriate analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Mandatory Visualization
References
Application Notes and Protocols for the Purification of 2-Methyl-1-heptanol via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 2-Methyl-1-heptanol using silica (B1680970) gel column chromatography. This compound is a branched primary alcohol with applications as a fragrance ingredient, a precursor in chemical synthesis, and a potential component in pharmaceutical formulations. For these applications, high purity is often essential. This application note details the materials, equipment, and a step-by-step protocol for efficient purification. It also discusses the common impurities and provides a strategy for their removal.
Introduction
Column chromatography is a fundamental and widely used technique for the separation and purification of individual compounds from a mixture.[1] The principle of separation is based on the differential adsorption of compounds onto a solid stationary phase while a liquid mobile phase passes through it. For the purification of moderately polar compounds like primary alcohols, silica gel is a common and effective stationary phase.[2][3]
The polarity of the mobile phase is a critical parameter that influences the separation efficiency. A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC).[1] A well-chosen solvent system will result in the desired compound having a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate, ensuring good separation on the column.[1]
This protocol outlines a robust method for the purification of this compound, addressing potential impurities that may arise from its synthesis, such as the hydroformylation of 1-heptene (B165124) followed by reduction.
Potential Impurities in this compound
The impurity profile of this compound largely depends on its synthetic route. A common industrial synthesis involves the hydroformylation of 1-heptene to produce a mixture of aldehydes, followed by their reduction to the corresponding alcohols. Potential impurities from this process are listed in the table below, ordered by their expected elution from a normal-phase silica gel column.
| Compound | Structure | Relative Polarity | Expected Elution Order |
| 1-Heptene | CH3(CH2)4CH=CH2 | Non-polar | First |
| Heptane | CH3(CH2)5CH3 | Non-polar | First |
| 2-Methylheptanal | CH3(CH2)4CH(CH3)CHO | Moderately Polar | Second |
| n-Octanal | CH3(CH2)6CHO | Moderately Polar | Second |
| This compound | CH3(CH2)4CH(CH3)CH2OH | Polar | Third (Target Compound) |
| n-Octanol | CH3(CH2)6CH2OH | Polar | Fourth |
Experimental Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The quantities can be scaled up or down as needed, with appropriate adjustments to the column size and solvent volumes.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Glass chromatography column (2-3 cm diameter, 40-50 cm length) |
| Silica gel (60 Å, 230-400 mesh) | Thin Layer Chromatography (TLC) plates (silica gel coated) |
| Hexane (B92381) (ACS grade or higher) | TLC developing chamber |
| Ethyl acetate (B1210297) (ACS grade or higher) | UV lamp (254 nm) |
| Dichloromethane (for sample loading) | Fume hood |
| TLC visualization stain (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate) | Rotary evaporator |
| Cotton or glass wool | Fraction collector or test tubes |
| Sand (washed and dried) | Standard laboratory glassware |
Step 1: Determination of Optimal Mobile Phase using TLC
-
Prepare Eluent Mixtures: In separate, labeled beakers, prepare small volumes of hexane and ethyl acetate mixtures with varying ratios (v/v), for example: 95:5, 90:10, 85:15, and 80:20.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent mixtures. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if any impurities are UV active) and then by staining with an appropriate visualization agent (e.g., potassium permanganate stain, which is effective for alcohols).
-
Select the Optimal Eluent: Identify the solvent system that provides an Rf value of approximately 0.25-0.35 for the this compound spot and good separation from other impurity spots. For a primary alcohol like this compound, a starting point of 85:15 or 80:20 hexane:ethyl acetate is often effective.
Table of Representative TLC Data:
| Mobile Phase (Hexane:Ethyl Acetate, v/v) | Rf of this compound (approx.) | Separation from Non-polar Impurities | Separation from More Polar Impurities |
| 95:5 | 0.10 | Poor | Good |
| 90:10 | 0.25 | Good | Good |
| 85:15 | 0.35 | Excellent | Good |
| 80:20 | 0.48 | Excellent | Moderate |
Based on this representative data, a 90:10 or 85:15 hexane:ethyl acetate mixture would be a suitable mobile phase.
Step 2: Column Packing
A wet slurry packing method is recommended to ensure a homogenous column bed.
-
Prepare the Column: Securely clamp the chromatography column in a vertical position inside a fume hood. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Prepare the Slurry: In a beaker, weigh out the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate) to the silica gel to form a slurry. Stir gently to remove any air bubbles.
-
Pack the Column: With the stopcock open, pour the silica gel slurry into the column. Use a funnel to aid in the transfer. Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.
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Equilibrate the Column: Once all the silica gel has settled, add a layer of sand (approx. 1 cm) to the top of the silica bed to prevent disturbance during solvent addition. Wash the inside of the column with the mobile phase to bring down any adhering silica. Allow the mobile phase to drain until the solvent level is just above the top layer of sand. Do not let the column run dry.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2-Methyl-1-heptanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2-Methyl-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Grignard synthesis of this compound?
The synthesis of this compound via a Grignard reaction typically involves two main steps. First is the formation of a Grignard reagent, such as hexylmagnesium bromide, by reacting an appropriate hexyl halide with magnesium metal. This is followed by the reaction of the Grignard reagent with isobutyraldehyde (B47883) (2-methylpropanal). An acidic workup is then required to protonate the resulting alkoxide to yield the final product, this compound.[1][2]
Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?
Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with acidic protons, especially those from water.[3][4] Any moisture present in the glassware, solvents, or starting materials will quench the Grignard reagent by converting it into an alkane, which is unreactive toward the intended electrophile.[3][4] This quenching reaction directly reduces the yield of the desired alcohol.[3] Similarly, atmospheric oxygen can react with the Grignard reagent to form alkoxides, further diminishing the concentration of the active reagent.[3] Therefore, all glassware should be rigorously dried, and the reaction must be conducted under an inert atmosphere such as nitrogen or argon.[4]
Q3: Which solvent is most suitable for this Grignard synthesis?
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most commonly used and effective solvents for Grignard reactions.[4] THF is sometimes preferred as it can better stabilize the Grignard reagent.[4][5] The choice of solvent can also be influenced by the required reaction temperature.
Q4: How can I confirm the successful initiation of the Grignard reagent formation?
Several visual cues indicate the successful initiation of the Grignard reaction. These include the appearance of bubbles on the surface of the magnesium turnings, a noticeable warming of the reaction flask due to the exothermic nature of the reaction, and the reaction mixture turning cloudy or gray-brown.[4] If iodine is used as an activator, its characteristic purple or brown color will fade upon initiation.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Presence of moisture or oxygen: Grignard reagent is quenched.[3][4] | Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[3][4] |
| Poor quality of magnesium: The surface of the magnesium turnings may be oxidized. | Use fresh, shiny magnesium turnings. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.[5][6] | |
| Inaccurate Grignard reagent concentration: Commercial Grignard reagents can degrade over time. | Titrate the Grignard reagent solution prior to use to determine its exact concentration.[3] | |
| Incomplete reaction: Insufficient reaction time or temperature for Grignard formation or its reaction with the aldehyde. | Allow for sufficient reaction time (typically 1-3 hours) for the Grignard formation. Gentle reflux can help ensure all the magnesium is consumed.[4] Ensure the aldehyde is added at an appropriate temperature (often cooled) and then allowed to react completely, potentially with warming to room temperature. | |
| Presence of Significant Byproducts | Wurtz coupling: The Grignard reagent reacts with unreacted alkyl halide. | Add the alkyl halide dropwise during the Grignard reagent formation to maintain a low concentration, thus minimizing this side reaction.[4] |
| Formation of an alkane (e.g., hexane): This indicates quenching of the Grignard reagent by a proton source, most commonly water. | Re-evaluate all drying procedures for glassware, solvents, and starting materials.[4] | |
| Recovery of starting aldehyde: This can occur if the Grignard reagent is not active or if enolization of the aldehyde occurs. | Confirm the quality and concentration of the Grignard reagent. Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[3] | |
| Product Loss During Workup | Improper quenching: Vigorous, uncontrolled quenching can lead to side reactions or loss of product. | Quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3] This is generally preferred over strong acids which can sometimes promote side reactions with the alcohol product.[3] |
| Incomplete extraction: The product may not be fully extracted from the aqueous layer. | Perform multiple extractions (at least two to three) of the aqueous layer with a suitable organic solvent like diethyl ether. |
Experimental Protocols
Protocol 1: Preparation of Hexylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be thoroughly dried in an oven at >120 °C overnight or flame-dried under vacuum and then cooled under a positive pressure of dry nitrogen or argon.[4]
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Assembly: Assemble the glassware under a continuous flow of inert gas. Equip the condenser with a calcium chloride drying tube.
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Reagents: Place magnesium turnings (1.1 - 1.2 equivalents) in the reaction flask.[4] A small crystal of iodine can be added as an activator.[4]
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Solvent Addition: Add enough anhydrous diethyl ether or THF to cover the magnesium turnings.
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Alkyl Halide Addition: In the dropping funnel, prepare a solution of 1-bromohexane (B126081) (1.0 equivalent) in the anhydrous solvent.
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Initiation: Add a small portion of the 1-bromohexane solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling, a color change, and a gentle reflux.[4] If the reaction does not start, gentle warming may be required.
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Grignard Formation: Once initiated, add the remainder of the 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
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Completion: After the addition is complete, stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent solution should be gray and cloudy.
Protocol 2: Synthesis of this compound
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Cooling: Cool the freshly prepared hexylmagnesium bromide solution in an ice bath.
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Aldehyde Addition: Prepare a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
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Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.[3]
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer at least twice with diethyl ether.
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Washing and Drying: Combine the organic extracts and wash with distilled water, followed by a saturated sodium bicarbonate solution (if a strong acid was used for workup), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by distillation.
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Grignard synthesis.
Caption: Generalized reaction pathway for Grignard addition to an aldehyde.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1-heptanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-1-heptanol.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is designed to provide quick answers to common problems encountered during the synthesis of this compound via two primary routes: the reduction of 2-methylheptanoic acid and the Grignard reaction.
Route 1: Reduction of 2-Methylheptanoic Acid with Lithium Aluminum Hydride (LiAlH₄)
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in LiAlH₄ reductions can stem from several factors:
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Reagent Decomposition: Lithium aluminum hydride reacts violently with water and other protic solvents.[1][2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
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Incomplete Reaction: The reduction of carboxylic acids can be slower than that of other carbonyls.[3] Ensure the reaction has been stirred for a sufficient time, potentially with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Improper Quenching: A violent or uncontrolled quenching process can lead to side reactions and loss of product. The reaction mixture should be cooled to 0 °C before slowly and carefully adding a quenching agent like ethyl acetate (B1210297), followed by water or a dilute acid.[4]
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Product Loss During Workup: this compound has some solubility in water. Ensure thorough extraction from the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and minimize the volume of aqueous washes.
Q2: The workup of my LiAlH₄ reaction is very difficult, forming a persistent emulsion or a gelatinous precipitate. How can I improve this?
A2: The formation of aluminum salts (Al(OH)₃) during workup often leads to these issues. A common and effective procedure to break down the complex and facilitate filtration is the Fieser workup:
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Cool the reaction mixture to 0 °C.
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Slowly add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.
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Slowly add 'x' mL of 15% aqueous sodium hydroxide.
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Slowly add '3x' mL of water.
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Stir the mixture vigorously at room temperature for 15-30 minutes. This should produce a granular precipitate that is easily filtered.[5]
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Filter the mixture through a pad of Celite to remove the aluminum salts.
Q3: Can I use sodium borohydride (B1222165) (NaBH₄) instead of LiAlH₄ to reduce 2-methylheptanoic acid?
A3: No, sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids or esters.[2] You must use a more powerful hydride-donating reagent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).[1][2]
Route 2: Grignard Synthesis
Q1: My Grignard reaction is not initiating. What should I do?
A1: Initiation is a common issue in Grignard reactions. Here are some troubleshooting steps:
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Anhydrous Conditions: The primary cause of failure is the presence of moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. The solvent (typically anhydrous diethyl ether or THF) must be completely dry.[6]
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Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activate the magnesium by crushing the turnings just before use or by adding a small crystal of iodine, which will etch the surface.[6] The disappearance of the iodine's purple color is an indicator of initiation.
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Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Once it starts, the reaction is typically exothermic and will sustain itself.
Q2: I'm observing a significant amount of a side product with a high boiling point. What could it be?
A2: A common side reaction in Grignard syntheses is Wurtz coupling, where the Grignard reagent couples with the unreacted alkyl halide. In the synthesis of this compound from a 2-methylhexyl halide, this would result in the formation of 4,7-dimethyldodecane, a high-boiling hydrocarbon. To minimize this, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the Grignard reagent being formed.
Q3: My yield is low, and I recovered a lot of my starting alkyl halide. What went wrong?
A3: This indicates a failure in the formation of the Grignard reagent itself. Revisit the points in Q1, particularly ensuring absolutely anhydrous conditions and proper activation of the magnesium. If the Grignard reagent does not form, it cannot react with the formaldehyde (B43269).
Q4: What is the best source of formaldehyde for this reaction?
A4: Gaseous formaldehyde is ideal but can be difficult to handle. A common and practical alternative is to use paraformaldehyde, a solid polymer of formaldehyde. Before the reaction, paraformaldehyde should be thermally depolymerized by heating, and the resulting gaseous formaldehyde can be bubbled directly into the Grignard solution.[6] Using an aqueous formaldehyde solution (formalin) is not suitable as the water will destroy the Grignard reagent. Trioxane, a cyclic trimer of formaldehyde, can also be used, sometimes with a Lewis acid catalyst to promote its decomposition.[7]
Data Presentation
The following tables summarize typical reaction parameters for the synthesis of this compound. Note that yields are highly dependent on experimental conditions and technique.
Table 1: Reduction of 2-Methylheptanoic Acid
| Parameter | Condition | Notes |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Excess reagent is required to account for deprotonation of the carboxylic acid.[3] |
| Stoichiometry | ~1.5 - 2.0 equivalents of LiAlH₄ | |
| Solvent | Anhydrous Diethyl Ether or THF | Protic solvents are incompatible.[1] |
| Temperature | 0 °C to reflux | Addition of acid to LiAlH₄ suspension at 0 °C, then reflux to ensure completion. |
| Reaction Time | 1 - 4 hours | Monitor by TLC. |
| Typical Yield | 75 - 90% | Highly dependent on workup procedure. |
| Purity | >95% after distillation | Main impurity is residual solvent or starting material if reaction is incomplete. |
Table 2: Grignard Synthesis with Formaldehyde
| Parameter | Condition | Notes |
| Grignard Precursor | 1-Bromo-2-methylhexane (B35086) | Can be synthesized from 2-methyl-1-hexanol. |
| Electrophile | Formaldehyde (from paraformaldehyde) | Anhydrous conditions are critical.[6] |
| Stoichiometry | ~1.1 eq. Grignard reagent per eq. of formaldehyde | A slight excess of the Grignard reagent is common. |
| Solvent | Anhydrous Diethyl Ether | THF can also be used. |
| Temperature | 0 °C to room temperature | Grignard formation may require gentle heating to initiate; reaction with formaldehyde is exothermic and should be cooled.[6] |
| Reaction Time | 2 - 4 hours | 1-2 hours for Grignard formation, 1-2 hours for reaction with formaldehyde. |
| Typical Yield | 60 - 75% | Can be lowered by side reactions like Wurtz coupling. |
| Purity | >95% after distillation | Potential impurities include the Wurtz coupling product and unreacted starting materials. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Methylheptanoic Acid
Materials:
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2-Methylheptanoic Acid (1.0 eq)
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Lithium Aluminum Hydride (1.5 eq)
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Anhydrous Diethyl Ether
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1 M Hydrochloric Acid
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (1.5 eq) in anhydrous diethyl ether in the reaction flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Addition of Acid: Dissolve 2-methylheptanoic acid (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension. Vigorous bubbling (hydrogen evolution) will occur.[3]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly, add ethyl acetate dropwise to quench the excess LiAlH₄. Then, slowly add water, followed by 1 M HCl, until the aqueous layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by fractional distillation.
Protocol 2: Grignard Synthesis of this compound
Materials:
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Magnesium Turnings (1.1 eq)
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1-Bromo-2-methylhexane (1.0 eq)
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Paraformaldehyde (1.2 eq)
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Anhydrous Diethyl Ether
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Iodine (one small crystal)
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Saturated Ammonium (B1175870) Chloride Solution
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Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser (topped with a calcium chloride drying tube), a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: Place the magnesium turnings (1.1 eq) and a crystal of iodine in the flask. Dissolve 1-bromo-2-methylhexane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the alkyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle boiling of the ether. Once initiated, add the remaining alkyl bromide solution dropwise to maintain a steady reflux. After addition, reflux the mixture for an additional hour.[6]
-
Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, gently heat paraformaldehyde (1.2 eq) to generate gaseous formaldehyde, and pass this gas through a tube into the stirred Grignard solution. An exothermic reaction will occur; maintain the temperature below 10 °C.
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Workup: After the addition of formaldehyde is complete, stir the reaction at room temperature for 1 hour. Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Follow steps 6-8 from Protocol 1 for extraction, washing, drying, and purification of the final product.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Reaction pathway for the synthesis of this compound via LiAlH₄ reduction.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Grignard reagent compatibility - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Reduction of 2-Methylheptanal
Welcome to the technical support center for the chemical synthesis of 2-methylheptanol via the reduction of 2-methylheptanal (B49883). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
Low yields or unexpected side products can be a common issue in the reduction of aldehydes. The following guide addresses specific problems you might encounter during the reduction of 2-methylheptanal.
Problem 1: Low or No Conversion of 2-Methylheptanal to 2-Methylheptanol
| Potential Cause | Recommended Solution |
| Inactive Reducing Agent | LiAlH₄/NaBH₄: These reagents can decompose upon improper storage or exposure to moisture. Use a fresh bottle or a properly stored container. You can test the activity of a small sample with a proton source (carefully!) to observe hydrogen evolution. |
| Catalytic Hydrogenation: The catalyst (e.g., Pd/C, PtO₂, Raney Ni) may be poisoned or deactivated. Use fresh catalyst. Ensure the catalyst was not exposed to contaminants. | |
| Insufficient Amount of Reducing Agent | Calculate the molar equivalents of the reducing agent carefully. For LiAlH₄ and NaBH₄, a molar excess is often required. For catalytic hydrogenation, ensure adequate catalyst loading. |
| Low Reaction Temperature | While initial cooling is often necessary to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by TLC or GC to determine the optimal temperature profile. |
| Poor Quality Starting Material | 2-Methylheptanal can oxidize to 2-methylheptanoic acid upon exposure to air.[1] Use freshly distilled or purified 2-methylheptanal. |
| Solvent Issues | LiAlH₄: Requires strictly anhydrous ethereal solvents (e.g., diethyl ether, THF). Any moisture will quench the reagent.[1] |
| NaBH₄: While it can be used in protic solvents like ethanol (B145695) or methanol, the solvent can react with the reagent over time. For slow reactions, consider adding the NaBH₄ in portions. |
Problem 2: Formation of Significant Side Products
| Potential Side Product | Identification | Cause | Prevention |
| 2-Methylheptanoic Acid | Can be detected by IR (broad O-H stretch around 3000 cm⁻¹) and a shift in NMR signals. | Oxidation of the starting aldehyde, especially if the reaction is exposed to air for extended periods. | Use fresh 2-methylheptanal and maintain an inert atmosphere (N₂ or Ar) during the reaction. |
| Cannizzaro Reaction Products (Disproportionation) | Formation of both 2-methylheptanol and 2-methylheptanoate. | This can occur with aldehydes lacking an alpha-hydrogen in the presence of a strong base. While 2-methylheptanal has an alpha-hydrogen, strongly basic conditions should still be avoided. | Ensure the reaction conditions are not strongly basic. |
| Aldol Condensation Products | Higher molecular weight impurities. | Can be catalyzed by acid or base, especially at elevated temperatures. | Maintain controlled temperature and pH. |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reduction of 2-methylheptanal?
A1: The choice of reducing agent depends on the desired scale, selectivity, and available equipment.
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Sodium Borohydride (B1222165) (NaBH₄): A good choice for its ease of use and safety. It is selective for aldehydes and ketones.[2][3]
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Lithium Aluminum Hydride (LiAlH₄): A very powerful and efficient reducing agent.[1][4] However, it is pyrophoric and reacts violently with water, requiring stringent anhydrous conditions.[1] It will also reduce other functional groups like esters and carboxylic acids.[4][5]
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Catalytic Hydrogenation (H₂/Catalyst): Ideal for large-scale reactions as it is cost-effective. However, it requires specialized high-pressure equipment and can also reduce carbon-carbon double bonds.[6]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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TLC: Use a suitable solvent system (e.g., hexane/ethyl acetate). The aldehyde will have a higher Rf value than the more polar alcohol product.
-
GC: This will show the disappearance of the 2-methylheptanal peak and the appearance of the 2-methylheptanol peak.
Q3: What is the proper workup procedure for a LiAlH₄ reduction?
A3: A careful, sequential addition of reagents is crucial for safely quenching the reaction and hydrolyzing the aluminum alkoxide intermediate. A common method (Fieser workup) involves the slow, dropwise addition of:
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'x' mL of water for every 'x' g of LiAlH₄ used.
-
'x' mL of 15% aqueous NaOH for every 'x' g of LiAlH₄.
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'3x' mL of water for every 'x' g of LiAlH₄. This procedure should result in a granular precipitate of aluminum salts that can be easily filtered off.[7]
Q4: My yield is consistently around 50-60%. How can I improve it?
A4:
-
Temperature Control: For hydride reductions, adding the aldehyde to the reducing agent solution at 0°C can help minimize side reactions. After the initial exothermic reaction subsides, allowing the mixture to stir at room temperature may be necessary for the reaction to go to completion.
-
Purity of Reagents: Ensure your 2-methylheptanal is pure and your solvents are dry (especially for LiAlH₄).
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidation of the aldehyde.
-
Workup and Extraction: Ensure complete extraction of the product from the aqueous layer during workup. Multiple extractions with a suitable organic solvent are recommended.
Data Presentation
The following table summarizes typical reaction conditions for the reduction of aldehydes, which can be adapted for 2-methylheptanal.
| Reducing Agent | Solvent | Temperature | Typical Reaction Time | Workup | Advantages | Disadvantages |
| NaBH₄ | Methanol, Ethanol, Water | 0°C to Room Temp. | 30 min - 3 hrs | Acidic or aqueous quench | Safe, easy to handle, selective for aldehydes/ketones | Less reactive than LiAlH₄ |
| LiAlH₄ | Anhydrous Diethyl Ether, THF | 0°C to Room Temp. | 30 min - 2 hrs | Careful quench with water and base | Very powerful and fast | Pyrophoric, requires anhydrous conditions, less selective |
| H₂/Pd-C | Ethanol, Ethyl Acetate | Room Temp. to 120°C | 1 - 7 hrs | Filtration of catalyst | Cost-effective for large scale, "clean" reaction | Requires pressure equipment, can reduce other functional groups |
Experimental Protocols
Protocol 1: Reduction of 2-Methylheptanal with Sodium Borohydride
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylheptanal (1 equivalent) in methanol. Cool the flask in an ice bath to 0°C.
-
Reaction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
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Extraction: Add water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-methylheptanol can be purified by distillation.
Protocol 2: Reduction of 2-Methylheptanal with Lithium Aluminum Hydride
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the flask in an ice bath to 0°C.
-
Reaction: Dissolve 2-methylheptanal (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.
-
Workup: Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH, and then more water as described in the FAQs.
-
Purification: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by distillation.
Visualizations
Caption: General experimental workflow for the reduction of 2-methylheptanal.
Caption: A decision tree for troubleshooting low yield in the reduction of 2-methylheptanal.
References
Technical Support Center: Synthesis of 2-Methyl-1-heptanol
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: Which are the most common methods for synthesizing this compound?
There are three primary routes for the synthesis of this compound:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as 2-methylpentylmagnesium bromide, with formaldehyde (B43269). This is a classic and effective method for creating primary alcohols.[1]
-
Hydroformylation (Oxo Process): This industrial process starts with an alkene, typically 1-heptene (B165124), and reacts it with carbon monoxide and hydrogen (synthesis gas) in the presence of a transition metal catalyst. The resulting aldehyde is then hydrogenated to the alcohol.[2]
-
Reduction of 2-Methylheptanoic Acid or its Ester: This is a straightforward conversion using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to reduce the carboxylic acid or ester functional group to a primary alcohol.[3][4]
Troubleshooting Guides by Synthesis Method
Grignard Reaction Route
This method involves reacting an organomagnesium halide with formaldehyde. While effective, it is highly sensitive to reaction conditions.[1]
Problem 1: Low or No Yield of this compound.
-
Possible Cause: Inactivation of the Grignard reagent. Grignard reagents are strong bases that react readily with acidic protons, especially from water.[5] They also react with atmospheric oxygen.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried) before use. Use anhydrous solvents, typically anhydrous diethyl ether or THF.[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent reaction with oxygen.[5]
-
Reagent Quality: Use high-quality magnesium turnings. Activation with a small crystal of iodine may be necessary to initiate the reaction.[7]
-
Problem 2: The Grignard reaction will not start.
-
Possible Cause: The surface of the magnesium metal is passivated with magnesium oxide, or the alkyl halide is not reactive enough.
-
Solution:
-
Activation of Magnesium: Crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask to activate the magnesium surface.[8]
-
Initiation: A gentle warming of the reaction mixture or the addition of a small amount of pre-formed Grignard reagent can help initiate the reaction.
-
Problem 3: The final product is contaminated with a high-boiling impurity.
-
Possible Cause: Wurtz coupling, a side reaction where the Grignard reagent couples with the unreacted alkyl halide, forms a hydrocarbon byproduct (e.g., 4,5-dimethyloctane).[7]
-
Solution:
-
Slow Addition: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize the coupling reaction.
-
Temperature Control: Maintain a gentle reflux during reagent formation; excessive heat can promote side reactions.
-
Hydroformylation of 1-Heptene
This method can produce a mixture of isomers, and selectivity is a key challenge.
Problem 1: The major product is octanol, not this compound.
-
Possible Cause: The hydroformylation of terminal alkenes like 1-heptene often favors the formation of the linear aldehyde (octanal) over the branched isomer (2-methylheptanal). This is known as poor regioselectivity.[9]
-
Solution:
-
Ligand and Catalyst Choice: The ratio of linear to branched products (n/iso ratio) is highly dependent on the catalyst system. Bulky phosphine (B1218219) ligands on the metal center (typically rhodium or cobalt) can favor the formation of the linear aldehyde. Modifying ligands can alter this selectivity, though achieving high selectivity for the branched product from a terminal alkene is challenging.[9]
-
Reaction Conditions: Lower carbon monoxide pressure and higher temperatures can sometimes influence the n/iso ratio.[9]
-
Problem 2: The product contains multiple isomers of methyl-heptanol.
-
Possible Cause: Isomerization of the starting alkene. Under reaction conditions, the catalyst can isomerize 1-heptene to internal alkenes like 2-heptene (B165337) or 3-heptene.[2][10] Hydroformylation of these internal alkenes leads to different positional isomers of the final alcohol.
-
Solution:
-
Catalyst System: Use a catalyst system known to have low isomerization activity.
-
Optimize Conditions: Milder reaction conditions (lower temperature) may reduce the rate of isomerization relative to hydroformylation.
-
Problem 3: A significant amount of heptane (B126788) is formed.
-
Possible Cause: Hydrogenation of the alkene is a common side reaction in hydroformylation.[2]
-
Solution:
-
Control H₂:CO Ratio: Adjust the partial pressures of hydrogen and carbon monoxide. A lower H₂:CO ratio can disfavor the hydrogenation side reaction.
-
Reduction of 2-Methylheptanoic Acid / Ester
This method is generally high-yielding but requires a potent and hazardous reagent.
Problem 1: The reaction is sluggish or incomplete.
-
Possible Cause: Insufficient reducing agent or deactivated reagent. Lithium aluminum hydride (LiAlH₄) reacts with moisture.
-
Solution:
-
Stoichiometry: For carboxylic acids, two equivalents of hydride are consumed in the initial acid-base reaction and the reduction itself. Ensure at least a stoichiometric amount, and often a slight excess, of LiAlH₄ is used.[11]
-
Anhydrous Conditions: Use anhydrous solvents (ether or THF) and perform the reaction under an inert atmosphere.[4]
-
Problem 2: The reaction is too vigorous and difficult to control.
-
Possible Cause: LiAlH₄ is a highly reactive reagent. Adding the reagent too quickly or adding the substrate to the reagent can lead to an uncontrolled exothermic reaction.
-
Solution:
-
Inverse Addition: For better control, slowly add a solution of LiAlH₄ to the substrate solution, especially for larger-scale reactions.[12]
-
Temperature Control: Perform the reaction at a reduced temperature, typically by cooling the flask in an ice bath during the addition.
-
Problem 3: The workup procedure results in a gelatinous precipitate that is difficult to filter.
-
Possible Cause: Hydrolysis of the aluminum salts formed during the reaction.
-
Solution:
-
Fieser Workup: A specific quenching procedure can produce granular salts that are easier to filter. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass in grams of LiAlH₄ used. Stir vigorously until a white, granular precipitate forms, which can then be easily filtered off.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for 2-Methyl-Alkanols.
| Synthesis Method | Starting Material | Reagents | Typical Yield | Key Side Products/Issues | Reference |
| Organometallic Addition | Allyl Alcohol | n-Butyllithium | 64-74% | 3-Heptanol | [13] |
| Grignard Reaction | 1-Bromo-2-methylpentane | Mg, Formaldehyde | ~60-70% | Wurtz coupling products, moisture sensitivity | [1] |
| Hydroformylation | 1-Heptene | CO, H₂, Rh catalyst | Variable | Octanol, other isomers, Heptane | [2][9][10] |
| Reduction | 2-Methylheptanoic Acid | LiAlH₄ | >90% | Hazardous reagents, difficult workup | [4] |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol is adapted from established methods for Grignard synthesis with formaldehyde.[1]
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of dry nitrogen and allow to cool to room temperature under the inert atmosphere.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromo-2-methylhexane (B35086) (1.0 eq) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine and warm gently. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.
-
Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a source of dry formaldehyde gas or paraformaldehyde (1.1 eq) to the stirred solution while maintaining the temperature below 10 °C.
-
Workup: After stirring for 1-2 hours at room temperature, cool the mixture again in an ice bath. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Reduction of 2-Methylheptanoic Acid with LiAlH₄
This protocol requires stringent safety precautions due to the reactivity of LiAlH₄.[4][12]
-
Apparatus Setup: Use a flame-dried, three-necked, round-bottomed flask under a nitrogen atmosphere, equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Reaction: Suspend lithium aluminum hydride (LiAlH₄, 1.0 eq) in anhydrous THF in the reaction flask and cool in an ice bath. Dissolve 2-methylheptanoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the LiAlH₄ suspension at a rate that keeps the reaction under control.
-
Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. For every 1g of LiAlH₄ used, add the following dropwise and in order: 1 mL of water, 1 mL of 15% NaOH (aq), and 3 mL of water. Allow the mixture to warm to room temperature and stir for 30 minutes to produce a granular precipitate.
-
Purification: Filter the granular solids through a pad of Celite and wash the filter cake thoroughly with THF or diethyl ether. Combine the filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator. The resulting crude alcohol can be purified by distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. leah4sci.com [leah4sci.com]
- 7. pure.rug.nl [pure.rug.nl]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting peak tailing in GC analysis of 2-Methyl-1-heptanol
Technical Support Center: GC Analysis of 2-Methyl-1-heptanol
Welcome to the technical support center for the Gas Chromatography (GC) analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?
A1: Peak tailing is a chromatographic phenomenon where the peak's asymmetry is skewed, and the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks should be symmetrical (Gaussian). For a polar analyte like this compound, which contains a hydroxyl (-OH) group, peak tailing is a common issue. This is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and consequently, compromise the quantitative accuracy and precision of the analysis.[1][2][3]
Q2: What are the primary causes of peak tailing for this compound?
A2: The primary causes of peak tailing for a polar compound like this compound can be categorized into two main types: chemical interactions and physical issues within the GC system.[4][5]
-
Chemical Interactions (Adsorption): The polar hydroxyl group of this compound can interact with "active sites" within the GC system. These active sites are often exposed silanol (B1196071) groups on the surface of an undeactivated inlet liner, the front end of the GC column, or glass wool packing.[1][3] This reversible adsorption holds back the analyte, causing it to elute slowly and resulting in a tailing peak.
-
Physical Issues (Flow Path Disruption): Problems with the carrier gas flow path can cause turbulence and dead volumes, leading to peak tailing for all compounds, including this compound.[4][5][6] Common physical issues include:
Q3: How can I differentiate between a chemical and a physical cause for peak tailing?
A3: A simple diagnostic test is to inject a non-polar compound, such as a hydrocarbon (e.g., hexane (B92381) or decane). If only the this compound peak (and other polar analytes) are tailing while the non-polar compound shows a symmetrical peak, the issue is likely due to chemical interactions (active sites).[4] If all peaks in the chromatogram, including the non-polar compound, exhibit tailing, the problem is more likely a physical issue with the flow path.[4][6]
Q4: What is the Tailing Factor (or Asymmetry Factor) and how is it calculated?
A4: The Tailing Factor (Tf) or Asymmetry Factor (As) is a quantitative measure of peak symmetry. A perfectly symmetrical peak has a Tf or As of 1.0. A value greater than 1 indicates peak tailing. The calculation is typically performed by the chromatography data system software. The USP (United States Pharmacopeia) method calculates the tailing factor at 5% of the peak height.
Formula for Tailing Factor (USP):
Tf = W₀.₀₅ / (2 * f)
Where:
-
W₀.₀₅ is the width of the peak at 5% of its height.
-
f is the distance from the leading edge of the peak to the peak maximum at 5% height.
Troubleshooting Guides
This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing during the analysis of this compound.
Guide 1: Inlet System Maintenance
Question: My this compound peak is tailing. Where should I start troubleshooting?
Answer: The inlet is the most common source of problems leading to peak tailing for polar analytes. Start with basic inlet maintenance.
Troubleshooting Steps:
-
Replace the Inlet Liner: The liner is a primary site for interaction. Over time, the deactivation layer on the liner can degrade, exposing active silanol groups. Replace the existing liner with a new, high-quality deactivated liner.
-
Replace the Septum: A cored or worn-out septum can be a source of contamination and leaks. Replace the septum regularly.
-
Check for Contamination: Inspect the inlet for any visible contamination or residues from previous injections.
Guide 2: Column-Related Issues
Question: I've performed inlet maintenance, but the peak tailing persists. What should I check next?
Answer: If inlet maintenance does not resolve the issue, the problem may lie with the GC column itself.
Troubleshooting Steps:
-
Trim the Column: The first few centimeters of the column can accumulate non-volatile residues and the stationary phase can degrade, creating active sites. Carefully trim 15-20 cm from the inlet end of the column. Ensure the cut is clean and perfectly square.[2][7]
-
Proper Column Installation: Verify that the column is installed at the correct depth in the inlet and detector as per the manufacturer's instructions. An incorrect installation depth can create dead volume.[6][7]
-
Column Conditioning: If the column is new or has been stored for a long time, it may require conditioning according to the manufacturer's instructions to remove any contaminants and ensure the stationary phase is properly settled.
Guide 3: Method Parameter Optimization
Question: After checking the inlet and column, I still observe peak tailing. Can I optimize my GC method?
Answer: Yes, optimizing your method parameters can significantly improve the peak shape of polar analytes like this compound.
Troubleshooting Steps:
-
Increase Inlet Temperature: A higher inlet temperature can help to ensure the complete and rapid vaporization of this compound, minimizing interactions in the inlet. Be cautious not to exceed the temperature limit of the analyte or the column.
-
Optimize Oven Temperature Program: A faster oven ramp rate can sometimes improve peak shape. However, ensure that it does not compromise the resolution of other components in your sample.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal. A flow rate that is too low can increase the interaction time of the analyte with active sites.
-
Consider Derivatization: For challenging cases, derivatization can be an effective solution. This involves chemically modifying the polar hydroxyl group of this compound to a less polar functional group (e.g., silylation). This reduces interactions with active sites and improves peak shape.[2][4]
Data Presentation
The following tables provide representative data on how different GC parameters can influence the peak shape of this compound, quantified by the tailing factor.
Table 1: Effect of Inlet Temperature on Peak Tailing Factor
| Inlet Temperature (°C) | Tailing Factor (As) | Peak Shape Observation |
| 200 | 2.1 | Severe Tailing |
| 225 | 1.6 | Moderate Tailing |
| 250 | 1.2 | Minor Tailing |
| 275 | 1.0 | Symmetrical Peak |
Note: Data is illustrative and based on general chromatographic principles. Optimal temperature may vary depending on the specific instrument and column.
Table 2: Effect of GC Column Stationary Phase on Peak Tailing Factor
| Column Stationary Phase | Polarity | Tailing Factor (As) | Peak Shape Observation |
| 100% Dimethylpolysiloxane (e.g., DB-1) | Non-Polar | 1.9 | Significant Tailing |
| 5% Phenyl-methylpolysiloxane (e.g., DB-5) | Low-Polarity | 1.5 | Moderate Tailing |
| Polyethylene Glycol (e.g., WAX) | Polar | 1.1 | Minor Tailing |
| Derivatized Analyte on DB-5 | N/A | 1.0 | Symmetrical Peak |
Note: Data is illustrative. The choice of column depends on the overall separation required. Derivatization is often the most effective way to achieve a symmetrical peak shape on a non-polar column.
Experimental Protocols
Protocol 1: Standard GC Method for this compound
This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
-
GC System: Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A polar stationary phase column, such as a WAX column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for underivatized analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio). The split ratio may need to be adjusted based on sample concentration.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 280 °C (for FID).
Protocol 2: Derivatization (Silylation) for Improved Peak Shape
If significant peak tailing persists, silylation can be performed to reduce the polarity of this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound into a vial.
-
Dissolve the sample in a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC Method for Derivatized Sample:
-
Column: A non-polar or low-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the silylated derivative.
-
GC parameters can be similar to Protocol 1, with potential adjustments to the oven temperature program based on the volatility of the silylated compound.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 3. scribd.com [scribd.com]
- 4. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. journal.uii.ac.id [journal.uii.ac.id]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Resolution of 2-Methyl-1-heptanol Enantiomers
Welcome to the technical support center for the chiral separation of 2-Methyl-1-heptanol enantiomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal resolution by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Encountering issues with the resolution of this compound enantiomers is a common challenge. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Poor or No Resolution
Symptoms:
-
A single, broad peak.
-
Two overlapping peaks with no baseline separation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is paramount for chiral separations. For alcohols like this compound, polysaccharide-based CSPs are often a good starting point. Screen different columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). |
| Suboptimal Mobile Phase Composition | The mobile phase composition dictates the interaction between the enantiomers and the CSP. Systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol (B130326) or ethanol). A common starting point is 95:5 (v/v) n-hexane/isopropanol. |
| Incorrect Flow Rate | Chiral separations are often sensitive to flow rate. Lower flow rates can increase interaction time with the CSP, potentially improving resolution. |
| Inappropriate Column Temperature | Temperature can significantly impact chiral resolution. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition. |
Troubleshooting Workflow for Poor Resolution:
Technical Support Center: Chiral Separation of 2-Methyl-1-heptanol
Welcome to the technical support center for the chiral separation of 2-Methyl-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Here, you will find detailed information to overcome common challenges encountered during the enantioselective analysis of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of this compound by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Troubleshooting
Issue 1: Poor or No Enantiomeric Resolution
-
Potential Cause: Inappropriate Chiral Stationary Phase (CSP).
-
Recommended Solution: For small, aliphatic alcohols like this compound, cyclodextrin-based CSPs are generally the most effective. Consider using a column with a β-cyclodextrin derivative, which is known to show good selectivity for alcohols.[1]
-
-
Potential Cause: Incorrect Oven Temperature Program.
-
Potential Cause: Carrier Gas Flow Rate is Not Optimal.
-
Potential Cause: Sample Overload.
Issue 2: Peak Tailing
-
Potential Cause: Active Sites in the GC System.
-
Recommended Solution: Polar analytes like alcohols can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner or the front of the column, causing peak tailing. Ensure you are using a high-quality, deactivated inlet liner. If the problem persists, you can try trimming 10-20 cm from the front of your column to remove any active sites that may have developed. Also, check for proper column installation, as a poor cut can lead to peak distortion.
-
-
Potential Cause: Column Contamination.
-
Recommended Solution: Buildup of non-volatile material on the column can lead to a general loss of performance, including peak tailing. Bake out the column according to the manufacturer's instructions.
-
Issue 3: Irreproducible Retention Times
-
Potential Cause: Leaks in the System.
-
Recommended Solution: Check for leaks at the injector, detector, and column fittings. A leak can cause fluctuations in the carrier gas flow rate, leading to variable retention times.[4]
-
-
Potential Cause: Inconsistent Oven Temperature.
-
Recommended Solution: Ensure your GC oven is properly calibrated and maintaining a stable temperature. Small variations in temperature can significantly affect retention times.[4]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Poor or No Enantiomeric Resolution
-
Potential Cause: Inappropriate Chiral Stationary Phase (CSP).
-
Recommended Solution: Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often a good starting point for the chiral separation of a wide range of compounds, including those with alcohol functional groups.[5][6] It is highly recommended to screen several different polysaccharide-based columns.[5][6]
-
-
Potential Cause: Suboptimal Mobile Phase Composition.
-
Recommended Solution: The composition of the mobile phase is crucial for chiral recognition.[5][6] For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., n-hexane) and the alcohol modifier (e.g., isopropanol (B130326), ethanol).[6] The choice and concentration of the alcohol modifier can significantly impact selectivity.[5]
-
-
Potential Cause: Incorrect Flow Rate.
-
Recommended Solution: Chiral separations can be sensitive to the flow rate. Often, lower flow rates improve resolution by allowing more time for chiral recognition to occur between the analyte and the CSP.[6]
-
Issue 2: Broad Peaks
-
Potential Cause: Column Overload.
-
Recommended Solution: Injecting too much sample is a common cause of peak broadening. Reduce the sample concentration or injection volume.
-
-
Potential Cause: Extra-Column Volume.
-
Recommended Solution: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the lengths as short as possible.
-
Issue 3: Peak Splitting
-
Potential Cause: Injection Solvent Incompatibility.
-
Recommended Solution: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
-
Potential Cause: Column Void.
-
Recommended Solution: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. If you suspect a void, you may try reverse-flushing the column (if permitted by the manufacturer). However, a void often indicates that the column needs to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a chiral GC method for this compound?
A1: A good starting point is to use a GC system with a Flame Ionization Detector (FID) and a chiral capillary column containing a β-cyclodextrin derivative. A suggested initial oven temperature program would be: 50°C (hold for 1 min), then ramp at 2°C/min to 180°C. Use hydrogen or helium as the carrier gas at a flow rate optimized for your column's dimensions.[1]
Q2: When should I consider derivatization for the chiral analysis of this compound?
A2: Derivatization can be beneficial in both GC and HPLC for several reasons:
-
GC: To improve volatility and peak shape, and potentially enhance enantioselectivity. Common derivatizing agents for alcohols include trifluoroacetic anhydride (B1165640) (TFAA).[7]
-
HPLC: To improve detection (e.g., by adding a UV-active or fluorescent tag) and to create diastereomers that can be separated on a standard achiral column.[8] This indirect approach can be a robust alternative if direct chiral separation is challenging.[8]
Q3: My peaks are tailing in my GC analysis. How can I improve the peak shape?
A3: Peak tailing for alcohols in GC is often due to unwanted interactions with active sites in the system. First, ensure you are using a high-quality, deactivated inlet liner. If the problem persists, you can try trimming 10-20 cm from the front of your column to remove any active sites that may have developed. Also, check for proper column installation, as a poor cut can lead to peak distortion.
Q4: For HPLC, what is a good initial mobile phase to try for the chiral separation of this compound?
A4: For a polysaccharide-based chiral column in normal-phase mode, a good starting mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A typical starting ratio would be 90:10 (v/v) n-hexane/alcohol.[6] You can then optimize the separation by adjusting the percentage of the alcohol modifier.
Q5: How does temperature affect chiral separations in HPLC?
A5: Temperature can influence the interactions between the analyte and the chiral stationary phase. Running the separation at different temperatures (both sub-ambient and elevated, within the column's limits) can sometimes improve resolution. It is important to maintain a constant and stable temperature for reproducible results.
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Chiral GC of this compound
| Parameter | Recommended Condition |
| Column | Chiral capillary column with a β-cyclodextrin derivative |
| Carrier Gas | Hydrogen or Helium |
| Injector Temperature | 220 °C |
| Oven Program | 50°C (1 min hold), ramp at 2°C/min to 180°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Note: These are suggested starting parameters and may require optimization for your specific instrument and column.
Table 2: Recommended Starting Conditions for Chiral HPLC of this compound
| Parameter | Recommended Condition |
| Column | Polysaccharide-based chiral column (e.g., cellulose or amylose (B160209) derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient (controlled) |
| Detection | Refractive Index (RI) or UV (if derivatized) |
Note: These are suggested starting parameters and may require optimization. Screening different alcohol modifiers (e.g., ethanol, n-butanol) is also recommended.
Experimental Protocols
Protocol 1: Chiral GC Analysis of this compound
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane).
-
GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a β-cyclodextrin-based stationary phase.
-
GC Conditions:
-
Set the injector temperature to 220°C.
-
Set the detector temperature to 250°C.
-
Use the following oven temperature program: initial temperature of 50°C, hold for 1 minute, then ramp the temperature at 2°C/minute to 180°C.
-
Use hydrogen or helium as the carrier gas at a constant flow rate optimized for the column dimensions.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio.
Protocol 2: Derivatization of this compound for GC Analysis
-
Reaction Setup: In a vial, dissolve 10 mg of this compound in 1 mL of dichloromethane.
-
Derivatization: Add 100 µL of trifluoroacetic anhydride (TFAA) and a catalytic amount of pyridine (B92270) (e.g., 10 µL).
-
Reaction: Cap the vial and let the reaction proceed at room temperature for 30 minutes.
-
Work-up: Quench the reaction by adding 1 mL of deionized water. Vortex the mixture and allow the layers to separate.
-
Extraction: Collect the organic (bottom) layer containing the derivatized product for GC analysis.
Visualizations
Caption: Troubleshooting workflow for poor GC resolution.
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Decision logic for considering derivatization.
References
Technical Support Center: Purification of Synthetic 2-Methyl-1-heptanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 2-Methyl-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The impurity profile of synthetic this compound is highly dependent on the synthetic route employed. The two common methods for its synthesis are the Grignard reaction and hydroformylation, each presenting a unique set of potential impurities.
-
Grignard Reaction Route: This typically involves the reaction of a Grignard reagent (e.g., pentylmagnesium bromide) with propionaldehyde.
-
Unreacted Starting Materials: Residual pentylmagnesium bromide and propionaldehyde.
-
Side-products: By-products from the Grignard reagent, such as octane (B31449) (from Wurtz coupling), and by-products from the aldehyde, such as aldol (B89426) condensation products.
-
Quenched Grignard Reagent: Pentane, formed from the reaction of the Grignard reagent with any protic species.
-
-
Hydroformylation Route: This process involves the reaction of 1-heptene (B165124) with syngas (a mixture of carbon monoxide and hydrogen).
-
Isomeric Aldehydes and Alcohols: Besides the desired 2-methylheptanal (B49883) that is subsequently reduced to this compound, other isomers like n-octanal and other branched octanals can be formed and consequently reduced to their corresponding alcohols.
-
Unreacted Alkene: Residual 1-heptene.
-
Hydrogenation Products: Heptane may be formed by the hydrogenation of 1-heptene.
-
Q2: How can I remove unreacted starting materials and water-soluble by-products?
A2: Liquid-liquid extraction is a highly effective method for removing polar impurities, such as salts and water-soluble organic compounds, from your crude this compound product.[1][2][3]
A typical workflow involves:
-
Quenching the reaction mixture with an aqueous solution (e.g., water or a dilute acid).
-
Transferring the mixture to a separatory funnel.
-
Adding an immiscible organic solvent in which this compound is highly soluble (e.g., diethyl ether, ethyl acetate).
-
Shaking the funnel to allow for the transfer of impurities into the aqueous layer.
-
Separating the organic layer containing the desired product.
-
Washing the organic layer with brine to remove residual water.
-
Drying the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filtering to remove the drying agent.
-
Removing the solvent under reduced pressure.
Q3: My crude product contains isomers with close boiling points. How can I separate them?
A3: Fractional distillation is the recommended method for separating liquids with close boiling points, which is often the case with isomeric impurities.[4][5][6] For a successful separation, a fractionating column with a high number of theoretical plates is essential. The key is to maintain a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases within the column.[4]
Q4: I am having trouble separating this compound from a non-polar impurity. What should I do?
A4: If you are dealing with a non-polar impurity that has a similar boiling point to your product, column chromatography is a powerful purification technique to consider.[7][8][9] By choosing an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and a suitable mobile phase (a solvent or a mixture of solvents), you can achieve separation based on the differential adsorption of the compounds to the stationary phase.[7][8]
Q5: How can I confirm the purity of my final this compound product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound.[10] It provides both qualitative and quantitative information about the components of your sample. For alcohols, derivatization (e.g., silylation) may be employed to improve chromatographic performance.[10]
Troubleshooting Guides
Fractional Distillation Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Separation | Distillation rate is too fast. | Reduce the heating rate to ensure a slow and steady collection of the distillate.[4] |
| Inefficient fractionating column. | Use a longer column or one with a more efficient packing material to increase the number of theoretical plates. | |
| Bumping or Uneven Boiling | Lack of boiling chips or stir bar. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Heating rate is too high. | Reduce the heat supplied to the distillation flask. | |
| Temperature Fluctuations | Improper thermometer placement. | Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[4] |
| Drafts in the laboratory. | Wrap the distillation column and head with glass wool or aluminum foil to insulate the apparatus.[4] |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Bands | Inappropriate solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column. A good starting point for alcohols is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). |
| Column was not packed properly. | Ensure the stationary phase is packed uniformly without any cracks or channels. A wet packing method is generally preferred. | |
| Cracking of the Stationary Phase | The column ran dry. | Never let the solvent level drop below the top of the stationary phase.[11] |
| Slow Elution | Solvent polarity is too low. | Gradually increase the polarity of the eluent to speed up the elution of your compound. |
| Stationary phase is packed too tightly. | Use gentle pressure to pack the column, avoiding excessive compaction. |
Data Presentation
Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 130.23 | ~165-168 |
| n-Heptanol | 116.20 | 176 |
| 2-Heptanol | 116.20 | 160 |
| Propionaldehyde | 58.08 | 48 |
| 1-Heptene | 98.19 | 93.6 |
| n-Heptane | 100.21 | 98.4 |
| n-Octanol | 130.23 | 195 |
Note: Boiling points are approximate and can vary with pressure.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place the crude this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Collect the fraction that distills at the boiling point of this compound (approximately 165-168 °C at atmospheric pressure).
-
Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.
-
-
Analysis: Analyze the collected fraction for purity using GC-MS.
Protocol 2: Purification by Column Chromatography
-
Column Packing:
-
Secure a chromatography column in a vertical position.
-
Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.
-
Add a layer of sand on top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Add the eluting solvent (e.g., a hexane/ethyl acetate (B1210297) mixture) to the top of the column.
-
Begin collecting fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: General purification workflow for synthetic this compound.
Caption: Troubleshooting decision tree for fractional distillation issues.
References
- 1. Video: Extraction - Concept [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. columbia.edu [columbia.edu]
- 8. rnlkwc.ac.in [rnlkwc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. cerritos.edu [cerritos.edu]
Technical Support Center: Optimizing Derivatization Reactions for 2-Methyl-1-heptanol
Welcome to the technical support center for the derivatization of 2-Methyl-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for gas chromatography (GC) analysis?
A1: Derivatization is crucial for improving the chromatographic behavior of this compound. The primary hydroxyl group (-OH) makes the molecule polar, which can lead to poor peak shape (tailing), low sensitivity, and potential adsorption to active sites in the GC system. By converting the polar -OH group into a less polar and more volatile derivative, such as a silyl (B83357) ether or an ester, you can achieve sharper peaks, improved resolution, and more accurate quantification.[1]
Q2: What are the most common derivatization methods for a primary alcohol like this compound?
A2: The two most common and effective derivatization methods for primary alcohols are silylation and acylation (esterification).
-
Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. It is a very common technique that significantly increases volatility and thermal stability.
-
Acylation (Esterification): This involves reacting the alcohol with an acylating agent (like an acid chloride or anhydride) to form an ester. This also reduces polarity and improves chromatographic performance.
Q3: How does the methyl group at the C2 position affect the derivatization of this compound?
A3: The methyl group at the C2 position introduces some steric hindrance around the primary hydroxyl group. While this compound is still a primary alcohol and generally reactive, this steric bulk can slow down the derivatization reaction compared to a linear primary alcohol.[2] This may necessitate slightly more forcing reaction conditions, such as a higher temperature, longer reaction time, or the use of a catalyst to achieve complete derivatization.
Troubleshooting Guides
Silylation Reactions
Problem 1: Low or no yield of the silylated derivative.
| Possible Cause | Recommended Solution |
| Presence of moisture in the sample or reagents. | Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under a desiccator or inert atmosphere. Use anhydrous solvents and store silylating reagents under dry conditions. |
| Degraded silylating reagent. | Use a fresh vial of the silylating reagent. Store reagents in a desiccator and tightly capped. |
| Insufficient reagent. | A molar excess of the silylating reagent is often required. A general starting point is a 2:1 molar ratio of silylating reagent to the alcohol.[1] |
| Suboptimal reaction temperature or time. | For sterically hindered primary alcohols like this compound, room temperature may not be sufficient. Try heating the reaction mixture (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes). Monitor the reaction progress by TLC or a time-course GC analysis. |
| Ineffective catalyst. | For hindered alcohols, a catalyst is often beneficial. Trimethylchlorosilane (TMCS) is commonly used in conjunction with reagents like BSTFA. If using a silyl chloride, a base such as pyridine (B92270) or triethylamine (B128534) is necessary to neutralize the HCl byproduct. For more challenging reactions, a stronger base like imidazole (B134444) can be used. |
Problem 2: Incomplete reaction, observing both starting material and product peaks in the chromatogram.
| Possible Cause | Recommended Solution |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature. A systematic approach to optimizing these parameters is recommended. |
| Steric hindrance. | Consider using a more powerful silylating agent. For example, if BSTFA is not giving complete conversion, a reagent like MSTFA could be trialed. |
| Reagent stoichiometry. | Increase the molar excess of the silylating reagent and catalyst. |
Acylation (Esterification) Reactions
Problem 1: Low yield of the ester derivative.
| Possible Cause | Recommended Solution |
| Reversible reaction (Fischer esterification). | If using a carboxylic acid and an acid catalyst, the reaction is in equilibrium. To drive the reaction to completion, either use a large excess of one reactant (usually the alcohol or carboxylic acid) or remove the water byproduct, for example, by using a Dean-Stark apparatus. |
| Incomplete reaction with acyl chlorides or anhydrides. | Ensure a suitable base (e.g., pyridine, triethylamine) is used to neutralize the acid byproduct (HCl or carboxylic acid). For the sterically hindered this compound, a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be added in catalytic amounts to accelerate the reaction. |
| Side reactions. | With acyl chlorides, side reactions can occur if the reaction mixture becomes too acidic.[3] Using a base will prevent this. Ensure the reaction temperature is appropriate, as excessive heat can lead to decomposition. |
Problem 2: Presence of unreacted starting material.
| Possible Cause | Recommended Solution |
| Insufficient acylating agent or catalyst. | Increase the molar ratio of the acylating agent and ensure an adequate amount of catalyst is present. |
| Reaction conditions not optimal for the hindered alcohol. | Increase the reaction time and/or temperature. Monitor the reaction progress to determine the optimal conditions. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS Catalyst
This protocol is a robust method for the preparation of the trimethylsilyl (TMS) derivative of this compound for GC-MS analysis.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (or other suitable aprotic solvent like hexane (B92381) or dichloromethane)
-
Autosampler vials with caps
-
Heating block or oven
Procedure:
-
Prepare a solution of this compound in your chosen anhydrous solvent (e.g., 1 mg/mL in pyridine).
-
Transfer 100 µL of the this compound solution to an autosampler vial.
-
Add 200 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
Expected Outcome:
-
Yield: Near quantitative conversion is expected under these conditions.
-
Product: 1-(trimethylsiloxy)-2-methylheptane
Protocol 2: Acylation of this compound using Acetic Anhydride (B1165640)
This protocol describes the formation of 2-methylheptyl acetate.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as both solvent and catalyst)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)
-
Reaction vial
-
Stirring mechanism (e.g., magnetic stirrer)
Procedure:
-
In a clean, dry reaction vial, dissolve 1 mmol of this compound in 2 mL of anhydrous pyridine.
-
Add 1.5 mmol of acetic anhydride to the solution.
-
(Optional) Add a catalytic amount of DMAP (e.g., 0.05 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, or heat to 50-60°C for 2-4 hours for a faster reaction.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with dilute HCl (to remove pyridine), then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Expected Outcome:
-
Yield: Yields are typically high (>90%) for the acylation of primary alcohols.
-
Product: 2-methylheptyl acetate
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the derivatization of primary alcohols, with specific considerations for sterically hindered examples like this compound.
Table 1: Silylation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Silylating Agent | BSTFA + 1% TMCS | MSTFA | TMCS / Imidazole |
| Solvent | Pyridine | Dichloromethane | Acetonitrile |
| Temperature | 70°C | 60°C | Room Temperature |
| Time | 30 min | 60 min | 2 hours |
| Molar Ratio (Reagent:Alcohol) | 2:1 | 2:1 | 1.5:1 (TMCS), 2:1 (Imidazole) |
| Expected Yield | > 95% | > 95% | > 90% |
Table 2: Acylation (Esterification) Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acylating Agent | Acetic Anhydride | Acetyl Chloride | Acetic Acid |
| Catalyst/Base | Pyridine, DMAP (cat.) | Triethylamine | H₂SO₄ (cat.) |
| Solvent | Pyridine | Dichloromethane | Toluene (with Dean-Stark) |
| Temperature | 50°C | Room Temperature | Reflux |
| Time | 3 hours | 12 hours | 8 hours |
| Molar Ratio (Reagent:Alcohol) | 1.5:1 | 1.2:1 | 1:5 (Acid:Alcohol) |
| Expected Yield | > 90% | > 90% | ~70% (equilibrium dependent)[4] |
Visualized Workflows and Logic
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for low derivatization yield.
References
Preventing racemization during 2-Methyl-1-heptanol synthesis
Technical Support Center: Synthesis of 2-Methyl-1-heptanol
Welcome to the technical support center for the stereoselective synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on preventing racemization during the synthesis of this chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, can significantly compromise the stereochemical purity of your final product. The primary causes include:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.[1]
-
Strongly Acidic or Basic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates or carbocations, which can then be non-stereoselectively protonated or attacked to yield a racemic mixture.[1]
-
Inappropriate Reagents: Certain reagents may promote side reactions or the formation of unstable chiral intermediates that are prone to racemization.[1]
-
Purification Conditions: Purification methods, such as chromatography on acidic silica (B1680970) gel, can sometimes induce racemization in sensitive chiral alcohols.[1]
Q2: How can I minimize racemization during the synthesis?
A2: Minimizing racemization requires careful control over reaction conditions and selection of reagents. Key strategies include:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature, often to 0 °C or even -78 °C, can significantly reduce the rate of racemization.[1]
-
Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially racemizing conditions.[1]
-
-
Use Mild Reagents: Employ milder acids or bases to minimize the formation of achiral intermediates.[1]
-
Protecting Groups: The use of bulky protecting groups can sterically hinder the approach of reagents to the chiral center, thus preventing racemization.[1]
-
Choice of Synthesis Method: Employ stereoselective synthesis routes such as asymmetric reduction or the use of chiral auxiliaries.
Q3: Which stereoselective synthesis methods are recommended for preparing enantiomerically enriched this compound?
A3: Several reliable methods can be employed:
-
Asymmetric Reduction of 2-Methyl-1-heptenal or a corresponding ketone: This is a very effective method. Well-established catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation can provide high enantioselectivity.[2][3][4]
-
Grignard Reaction with a Chiral Auxiliary: Incorporating a chiral auxiliary into the Grignard reagent or the substrate can effectively control the stereochemical outcome of the reaction.[5]
-
Enzymatic Kinetic Resolution: This biocatalytic method can be used to resolve a racemic mixture of this compound. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are often used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.[6]
Q4: How can I accurately determine the enantiomeric excess (ee) of my this compound product?
A4: The most common and reliable methods for determining the enantiomeric excess of chiral alcohols are:
-
Chiral Gas Chromatography (GC): This technique separates the enantiomers on a chiral stationary phase, allowing for their quantification. Derivatization to a more volatile ester may be required.
-
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method uses a chiral stationary phase to separate the enantiomers in the liquid phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of the ee.
Troubleshooting Guide
Problem 1: Low enantiomeric excess (ee) in the final product.
| Possible Cause | Suggested Solution |
| Racemizing Reaction Conditions | Lower the reaction temperature. Use milder reagents (acids, bases). Reduce the reaction time. |
| Ineffective Chiral Catalyst or Auxiliary | Ensure the catalyst or auxiliary is of high purity and handled under appropriate inert conditions. Screen different chiral ligands or auxiliaries. |
| Moisture in the Reaction | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. The presence of water can negatively impact the enantioselectivity of some reactions, like the CBS reduction.[1] |
| Racemization during Workup or Purification | Use buffered aqueous solutions for workup to avoid strongly acidic or basic conditions. For chromatography, consider using neutral alumina (B75360) or deactivating silica gel with a base (e.g., triethylamine).[1] |
Problem 2: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction time or temperature (while monitoring for racemization). Ensure the correct stoichiometry of reagents. |
| Side Reactions | Optimize reaction conditions to minimize side product formation. For Grignard reactions, ensure the absence of moisture and use appropriate solvents. |
| Decomposition of Product | Ensure mild workup and purification conditions. Avoid exposure to strong acids or bases and high temperatures. |
| Inefficient Purification | Optimize the purification method (e.g., distillation, column chromatography) to improve recovery. |
Data Presentation
The following table summarizes typical results for different stereoselective synthesis methods for chiral alcohols, providing a general expectation for the synthesis of this compound.
| Method | Key Reagent/Catalyst | Typical Enantiomeric Excess (ee %) | Typical Overall Yield (%) |
| Asymmetric Reduction (CBS) | (R)- or (S)-Me-CBS catalyst, Borane-DMS | >95 | 70-90 |
| Asymmetric Hydrogenation (Noyori) | RuCl₂--INVALID-LINK--n, H₂ | >98 | 80-95 |
| Grignard with Chiral Auxiliary | Chiral diamine ligands | 80-95 | 60-80 |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CALB) | >99 (for both enantiomers) | ~45 (for each enantiomer) |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Methylheptan-1-al via Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the enantioselective reduction of 2-methylheptan-1-al to (S)-2-methyl-1-heptanol using the (S)-Me-CBS catalyst.
Materials:
-
2-Methylheptan-1-al
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-methylheptan-1-al (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.
-
Stir the mixture for 10 minutes at -20 °C.
-
Add the borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-2-methyl-1-heptanol.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes the resolution of racemic this compound using Candida antarctica lipase B (CALB).
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CALB)
-
Vinyl acetate (B1210297)
-
Anhydrous hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add racemic this compound (1.0 eq), anhydrous hexane, and vinyl acetate (0.5 eq).
-
Add immobilized CALB (e.g., 10% by weight of the alcohol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by GC until approximately 50% conversion of the starting alcohol is achieved.
-
Filter off the enzyme and wash it with hexane.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains unreacted (S)-2-methyl-1-heptanol and (R)-2-methyl-1-heptyl acetate.
-
Separate the alcohol and the ester by flash column chromatography on silica gel.
-
The (R)-2-methyl-1-heptyl acetate can be hydrolyzed to (R)-2-methyl-1-heptanol using a mild base (e.g., K₂CO₃ in methanol).
-
Determine the enantiomeric excess of both the unreacted alcohol and the hydrolyzed acetate by chiral GC or HPLC.
Visualizations
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-1-heptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Methyl-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the Grignard reaction.[1] This involves the reaction of a hexylmagnesium halide (e.g., hexylmagnesium bromide) with formaldehyde (B43269). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form a new carbon-carbon bond, which after acidic workup, yields the primary alcohol, this compound.[2]
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: Scaling up the Grignard synthesis of this compound introduces significant safety challenges. The Grignard reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[3][4] The solvents typically used, such as diethyl ether or tetrahydrofuran (B95107) (THF), are extremely flammable. Additionally, Grignard reagents are highly reactive towards water and air. Therefore, maintaining a strict inert atmosphere and ensuring meticulous temperature control are paramount for a safe operation at scale.[5]
Q3: How does the choice of starting materials impact the reaction at scale?
A3: The purity and form of the starting materials are crucial for successful and reproducible scale-up. Magnesium turnings should be of high purity and activated to ensure reliable reaction initiation. The alkyl halide (e.g., 1-bromohexane) must be dry and free of impurities that could quench the Grignard reagent. The formaldehyde source (paraformaldehyde or gaseous formaldehyde) should also be anhydrous.
Q4: What are the primary side reactions to consider during scale-up, and how can they be minimized?
A4: The main side reaction of concern is the Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide to form an alkane dimer (dodecane in this case). This can be minimized by the slow, controlled addition of the alkyl halide to the magnesium suspension, maintaining a low concentration of the alkyl halide in the reaction mixture. Another potential issue is the reaction of the Grignard reagent with any traces of water or other protic sources, which would lead to the formation of hexane (B92381).
Q5: What are the recommended methods for purifying this compound at an industrial scale?
A5: At an industrial scale, the primary method for purifying this compound is fractional distillation under reduced pressure. This is effective for separating the product from the solvent, unreacted starting materials, and high-boiling point byproducts like the Wurtz coupling product.
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Recommended Action |
| Reaction fails to initiate (no exotherm, no color change) | Inactive magnesium surface (oxide layer). | Activate magnesium turnings prior to reaction using a small crystal of iodine, 1,2-dibromoethane, or mechanical stirring under an inert atmosphere. |
| Presence of moisture in reagents or glassware. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and reagents. Solvents should be freshly distilled from an appropriate drying agent. | |
| Low yield of this compound | Incomplete Grignard reagent formation. | Ensure all magnesium has reacted before the addition of formaldehyde. Extend the reaction time for Grignard formation if necessary. |
| Wurtz coupling side reaction. | Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. | |
| Grignard reagent quenched by acidic protons. | Ensure all reagents and the reaction atmosphere are strictly anhydrous. | |
| Loss of product during workup. | Ensure complete extraction of the product from the aqueous layer. Use multiple extractions with an appropriate organic solvent. |
Product Contamination
| Symptom | Possible Cause | Recommended Action |
| Presence of a high-boiling point impurity. | Wurtz coupling product (dodecane). | Optimize the addition rate of the alkyl halide. Purify the final product using fractional distillation. |
| Presence of hexane in the final product. | Reaction of the Grignard reagent with water. | Improve anhydrous techniques. Ensure all solvents and reagents are dry. |
| Presence of unreacted starting materials. | Incomplete reaction. | Increase reaction time and/or temperature (with caution, monitoring for side reactions). Ensure efficient mixing. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Industrial Scale (1000 L) |
| Reactant | |||
| 1-Bromohexane (B126081) | 16.5 g (0.1 mol) | 1.65 kg (10 mol) | 165 kg (1000 mol) |
| Magnesium | 2.9 g (0.12 mol) | 290 g (12 mol) | 29 kg (1200 mol) |
| Paraformaldehyde | 3.6 g (0.12 mol) | 360 g (12 mol) | 36 kg (1200 mol) |
| Solvent (THF) | 80 mL | 8 L | 800 L |
| Conditions | |||
| Reaction Temperature | 25-30 °C | 30-40 °C | 40-50 °C |
| Addition Time | 30 min | 2 hours | 4-6 hours |
| Reaction Time | 2 hours | 4 hours | 8 hours |
| Outcome | |||
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Purity (post-distillation) | >99% | >98% | >97% |
Experimental Protocols
Detailed Methodology for Grignard Synthesis of this compound (Pilot Scale - 10 L)
1. Equipment Setup:
-
A 20 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen.
2. Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (290 g, 12 mol).
-
Add a small crystal of iodine to activate the magnesium.
-
Add 2 L of anhydrous THF to the reactor.
-
In the dropping funnel, prepare a solution of 1-bromohexane (1.65 kg, 10 mol) in 6 L of anhydrous THF.
-
Add a small portion (approx. 200 mL) of the 1-bromohexane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once initiated, add the remaining 1-bromohexane solution dropwise over 2 hours, maintaining a gentle reflux by controlling the addition rate and/or using the reactor jacket for cooling.
-
After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
3. Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0-5°C using the reactor jacket.
-
Slowly add anhydrous paraformaldehyde (360 g, 12 mol) in portions to the stirred Grignard solution. The addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
4. Quenching and Work-up:
-
Cool the reaction mixture to 0-5°C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (approx. 4 L). This step is exothermic and requires careful temperature control.
-
Transfer the mixture to a suitable separatory funnel or extraction vessel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with THF or another suitable solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
5. Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Asymmetric Synthesis of 2-Methyl-1-heptanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the catalyst selection and troubleshooting of the asymmetric synthesis of 2-Methyl-1-heptanol. The primary route discussed is the asymmetric hydrogenation of the precursor, 2-methyl-1-heptenal.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric hydrogenation of α,β-unsaturated aldehydes like 2-methyl-1-heptenal?
A1: The most prevalent and effective catalyst systems are based on transition metals such as Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir), complexed with chiral ligands. For substrates like α,β-unsaturated aldehydes, Rhodium complexes with chiral diphosphine ligands are widely used. Additionally, biocatalysts, particularly ene-reductases, have shown excellent performance in the asymmetric reduction of similar substrates.
Q2: What is the primary challenge in the asymmetric hydrogenation of 2-methyl-1-heptenal?
A2: A significant challenge is achieving high chemoselectivity for the reduction of the carbon-carbon double bond while leaving the aldehyde functional group intact for subsequent reduction to the primary alcohol. Another key challenge is controlling the enantioselectivity to produce the desired (R)- or (S)-2-Methyl-1-heptanol.
Q3: How critical is the purity of the substrate and reagents?
A3: The purity of the substrate (2-methyl-1-heptenal), solvent, and hydrogen gas is paramount. Impurities can act as catalyst poisons, leading to low conversion rates and reduced enantioselectivity. It is highly recommended to use freshly distilled solvents and high-purity hydrogen.
Q4: Can the choice of solvent affect the reaction outcome?
A4: Absolutely. The solvent can influence the catalyst's activity and enantioselectivity. For instance, polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used for Rh-catalyzed hydrogenations. For biocatalytic reductions, aqueous buffer systems, often with a co-solvent, are employed.
Q5: My reaction is slow or incomplete. What should I investigate?
A5: Several factors could contribute to a sluggish reaction. Check for potential catalyst deactivation due to impurities in the substrate or solvent. Ensure the hydrogen pressure is adequate and that there are no leaks in your reaction setup. For biocatalytic reactions, confirm that the pH and temperature of the reaction medium are optimal for enzyme activity.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee%)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand | The chosen chiral ligand may not be ideal for this specific substrate. Screen a variety of ligands with different electronic and steric properties. For instance, if a BINAP-based ligand gives low ee%, consider trying a Josiphos or DuPhos type ligand. |
| Incorrect Catalyst Loading | Too high or too low a catalyst loading can negatively impact enantioselectivity. Perform a catalyst loading optimization study, typically ranging from 0.1 to 2 mol%. |
| Reaction Temperature | Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures favor higher ee%. Try running the reaction at a lower temperature, for example, decreasing from room temperature to 0 °C or even -20 °C. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities (e.g., Toluene, THF, DCM, Methanol). |
| Hydrogen Pressure | Higher hydrogen pressure can sometimes lead to a decrease in enantioselectivity due to faster, less selective hydrogenation pathways. Optimize the hydrogen pressure, testing a range from 1 to 50 bar. |
Problem 2: Low Yield or Incomplete Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | Impurities in the substrate or solvent (e.g., oxygen, water, sulfur compounds) can poison the catalyst. Purify the substrate and use anhydrous, deoxygenated solvents. |
| Insufficient Hydrogen | Ensure a constant and sufficient supply of high-purity hydrogen. Check for leaks in the hydrogenation apparatus. |
| Poor Catalyst Solubility | The catalyst may not be fully dissolved in the chosen solvent, reducing the number of active sites. Choose a solvent in which the catalyst is readily soluble. |
| Mass Transfer Limitation (Biocatalysis) | In biocatalytic reactions, ensure adequate mixing to facilitate contact between the substrate and the enzyme. The use of a co-solvent can sometimes improve substrate solubility and availability. |
| Incorrect pH (Biocatalysis) | Enzyme activity is highly pH-dependent. Ensure the reaction buffer is at the optimal pH for the specific ene-reductase being used. |
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the asymmetric reduction of α-methyl-α,β-unsaturated aldehydes, which serve as analogs for 2-methyl-1-heptenal.
| Catalyst System | Substrate | Temp (°C) | Pressure (bar) | Solvent | Yield (%) | ee (%) |
| Rh/(S,S)-f-spiroPhos | α-methylcinnamaldehyde | 25 | 50 | DCM | >99 | 95 (S) |
| Ene-reductase (OYE1 from S. cerevisiae) | α-methylcinnamaldehyde | 30 | N/A | Phosphate (B84403) Buffer/MTBE | >95 | 97 (S) |
| Ene-reductase (NCR from Z. mobilis) | α-methylcinnamaldehyde | 30 | N/A | Phosphate Buffer/MTBE | >95 | 96 (S) |
| Ru(OAc)2/(S)-BINAP | Naphthacrylic acid | RT | 134 | Methanol | High | 98 (S) |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Methylcinnamaldehyde (Analog for 2-methyl-1-heptenal)
This protocol is adapted for a general α-methyl-α,β-unsaturated aldehyde using a Rhodium-based catalyst.
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral ligand (e.g., (S,S)-f-spiroPhos, 0.011 mmol) in dry, deoxygenated dichloromethane (DCM, 5 mL) is stirred for 30 minutes.
-
Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. A solution of the α-methyl-α,β-unsaturated aldehyde (1.0 mmol) in DCM (5 mL) is then added.
-
Hydrogenation: The autoclave is sealed, purged three times with hydrogen, and then pressurized to 50 bar with hydrogen. The reaction mixture is stirred at 25 °C for 24 hours.
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess of the resulting saturated aldehyde is determined by chiral HPLC or GC. The aldehyde is then reduced to the corresponding alcohol (e.g., using NaBH₄) for final analysis if required.
Protocol 2: Biocatalytic Asymmetric Reduction of α-Methylcinnamaldehyde (Analog for 2-methyl-1-heptenal)
This protocol outlines a general procedure for the ene-reductase catalyzed reduction.
-
Reaction Mixture Preparation: In a reaction vessel, a solution of phosphate buffer (e.g., 100 mM, pH 7.0) is prepared. Glucose (for cofactor regeneration, e.g., 100 mM), NAD(P)H cofactor (e.g., 1 mM), and a glucose dehydrogenase (for cofactor regeneration) are added.
-
Enzyme Addition: The ene-reductase (e.g., OYE1 lyophilizate or whole cells) is added to the buffer solution.
-
Substrate Addition: The α-methyl-α,β-unsaturated aldehyde (e.g., 10 mM final concentration) is added, often dissolved in a water-miscible co-solvent like DMSO or using a biphasic system with a solvent like methyl tert-butyl ether (MTBE) to improve solubility and reduce substrate/product inhibition.
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.
-
Extraction and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated. The product's enantiomeric excess is determined by chiral GC or HPLC.
Visualizations
Caption: General experimental workflow for asymmetric hydrogenation.
Navigating the Mass Spectra of 2-Methyl-1-heptanol and Its Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting the mass spectra of 2-Methyl-1-heptanol and its common derivatives. The information is designed to address specific experimental challenges and facilitate accurate data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary fragmentation pathways for this compound in Electron Ionization (EI) mass spectrometry?
In EI-MS, this compound primarily undergoes two major fragmentation pathways: alpha-cleavage and dehydration (loss of water).[1]
-
Alpha-cleavage: This is the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this can result in the loss of a pentyl radical to form a prominent ion at m/z 43, or the loss of a methyl radical. Alpha-cleavage is a characteristic fragmentation for alcohols.[1][2]
-
Dehydration: Alcohols can readily lose a molecule of water (H₂O), which has a mass of 18 Da.[3] This results in a peak at M-18, where M is the molecular mass of the compound. For this compound (molecular weight 130.23 g/mol ), this would be observed at an m/z of 112.
Q2: Why is the molecular ion peak (M+) of this compound weak or absent in the mass spectrum?
The molecular ion of primary and secondary alcohols is often small or non-existent in EI mass spectra.[1] This is because the initial ionization creates an energetically unstable molecular ion that readily undergoes fragmentation, particularly through the pathways mentioned above.
Q3: What are common derivatives of this compound used for GC-MS analysis and why are they used?
Derivatization is a technique used to modify a compound to improve its analytical properties for GC-MS.[4] For alcohols like this compound, common derivatization methods include silylation and acylation.[4][5][6]
-
Silylation (e.g., Trimethylsilyl (B98337) ethers): This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the alcohol, leading to better chromatographic peak shapes and reduced tailing.[7]
-
Acylation (e.g., Acetyl esters): This involves reacting the alcohol with an acylating agent, such as acetic anhydride (B1165640), to form an ester. Acylated derivatives are also more volatile and less polar than the original alcohol.[5]
Q4: How does derivatization affect the mass spectrum of this compound?
Derivatization changes the molecular weight of the analyte and, consequently, its fragmentation pattern. For example, a TMS derivative of this compound will have a higher molecular weight, and the fragmentation will be influenced by the presence of the silyl (B83357) group. Similarly, an acetyl derivative will show characteristic fragments related to the acetate (B1210297) group.
Data Presentation
Table 1: Predicted m/z Values for Key Fragments of this compound and its Derivatives
| Analyte | Molecular Weight ( g/mol ) | Predicted Molecular Ion (m/z) | Key Fragment Ions (m/z) and Corresponding Neutral Losses |
| This compound | 130.23 | 130 | 112 ([M-H₂O]⁺), 87 ([M-C₃H₇]⁺), 70, 57, 43 (Base Peak) |
| This compound TMS Ether | 202.42 | 202 | 187 ([M-CH₃]⁺), 117 ([M-C₅H₁₁O]⁺), 73 (Si(CH₃)₃⁺) |
| This compound Acetyl Ester | 172.27 | 172 | 112 ([M-CH₃COOH]⁺), 43 (CH₃CO⁺, often a prominent peak) |
Note: The base peak is the most intense peak in the spectrum. The fragmentation of derivatives will also include fragments from the original alcohol structure.
Experimental Protocols
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS) of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or dichloromethane.
-
Injection: Inject a small volume (typically 1 µL) of the sample into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS).
-
GC Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar wax-type column) to separate the analyte from the solvent and any impurities. The oven temperature program should be optimized to ensure good peak shape and resolution.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV).
-
Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Protocol 2: Acetylation of this compound for GC-MS Analysis
-
Sample Preparation: Dry the sample containing this compound carefully. Transfer an aliquot to a GC vial.
-
Reagent Addition: Add 20 µL of acetic anhydride and 20 µL of anhydrous pyridine (B92270) (as a catalyst) to the sample.
-
Reaction: Cap the vial tightly and heat at 70°C for approximately 20 minutes to ensure the reaction goes to completion.
-
Analysis: Allow the sample to cool to room temperature before injecting it into the GC-MS.
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - ProQuest [proquest.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Detection of 2-Methyl-1-heptanol
Welcome to the technical support center for mass spectrometry applications. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the detection sensitivity of 2-Methyl-1-heptanol in their mass spectrometry (MS) analyses.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low sensitivity when analyzing this compound by GC-MS?
A1: Low sensitivity for alcohols like this compound in Gas Chromatography-Mass Spectrometry (GC-MS) is a common challenge. The primary reasons include:
-
Poor Ionization Efficiency: Alcohols may not ionize efficiently under standard Electron Ionization (EI) conditions, leading to a weak signal.
-
Active Sites in the GC System: The hydroxyl group (-OH) of the alcohol can interact with active silanol (B1196071) groups in the injector liner, column, and detector, causing peak tailing and reduced peak height.[1]
-
Thermal Instability: Although this compound is relatively volatile, it can be susceptible to thermal degradation in a hot injector.
-
Suboptimal GC Conditions: Inappropriate temperature programs or carrier gas flow rates can lead to broad peaks and, consequently, lower sensitivity.
Q2: What is derivatization, and how can it improve the detection of this compound?
A2: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For this compound, derivatization can significantly improve GC-MS detection sensitivity by:
-
Increasing Volatility and Thermal Stability: Converting the polar hydroxyl group to a less polar, more stable group makes the molecule more suitable for GC analysis.[2]
-
Improving Chromatographic Peak Shape: Derivatization reduces the potential for interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks.[1]
-
Enhancing Mass Spectral Characteristics: Derivatized compounds often produce characteristic fragment ions that can be used for more sensitive and specific detection in Selected Ion Monitoring (SIM) mode.[2] In some cases, a tenfold increase in GC-MS signal sensitivity can be achieved after derivatization.[3]
Q3: What are the most common derivatization methods for alcohols like this compound?
A3: The most common derivatization techniques for alcohols fall into three main categories: silylation, acylation, and alkylation.[4]
-
Silylation: This is the most widely used method for alcohols and involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[2] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5]
-
Acylation: This method introduces an acyl group to the hydroxyl functional group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used, which can also enhance detection by Electron Capture Detectors (ECD) if used.[2][4]
-
Alkylation: This technique introduces an alkyl group. While less common for simple volatility enhancement, it can be used to protect the hydroxyl group.[6]
Q4: Can I use LC-MS to analyze this compound?
A4: While GC-MS is the preferred method for a volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. However, due to its relatively low polarity, it may exhibit poor retention on standard reversed-phase LC columns. Derivatization to increase its polarity and improve its ionization efficiency in techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be necessary to achieve adequate sensitivity.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for this compound in GC-MS
-
Possible Cause: Interaction of the hydroxyl group with active sites in the GC system.[1]
-
Solution:
-
Use a Deactivated Injector Liner: Ensure the liner is specifically designed for active compounds.
-
Condition the GC Column: Follow the manufacturer's instructions for column conditioning to passivate active sites.
-
Derivatize the Sample: As detailed in the FAQs, derivatization will block the active hydroxyl group, significantly reducing peak tailing.
-
Check for System Contamination: Cold spots or contamination in the GC system can also contribute to peak tailing.
-
Issue 2: Low Signal-to-Noise Ratio (Poor Sensitivity)
-
Possible Cause: Suboptimal sample introduction, GC, or MS parameters.
-
Solution:
-
Optimize Sample Introduction: If using Headspace-Solid Phase Microextraction (HS-SPME), optimize parameters such as fiber type (e.g., DVB/CAR/PDMS), extraction time, and temperature.[8][9]
-
Derivatize the Analyte: This is often the most effective way to boost signal intensity.[3]
-
Optimize GC Parameters:
-
Injector Temperature: Ensure the temperature is high enough to volatilize the compound without causing degradation.
-
Oven Temperature Program: A slower ramp rate can sometimes improve peak shape and height.
-
Carrier Gas Flow Rate: Optimize the flow rate for your column dimensions to ensure optimal separation efficiency.
-
-
Utilize Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, monitor a few characteristic and abundant ions of this compound or its derivative. This can significantly increase sensitivity.
-
Issue 3: Low Recovery with Headspace-SPME
-
Possible Cause: Inefficient extraction of this compound from the sample matrix onto the SPME fiber.
-
Solution:
-
Optimize Extraction Temperature and Time: Increasing the extraction temperature and time can improve the partitioning of this compound into the headspace and onto the fiber.[10]
-
Agitation: Ensure consistent and effective agitation of the sample vial during extraction.
-
Matrix Modification: Adding salt ("salting out") to aqueous samples can increase the volatility of the analyte and improve its extraction efficiency.
-
Fiber Selection: Use a fiber with an appropriate stationary phase for semi-volatile compounds, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[9]
-
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.
Materials:
-
Sample containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Evaporate the solvent from the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine (or another suitable solvent) to redissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: Headspace-SPME Analysis of this compound
This protocol provides a starting point for the analysis of this compound using HS-SPME-GC-MS.
Materials:
-
Sample in a 20 mL headspace vial
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
SPME autosampler or manual holder
-
Heated agitator
Procedure:
-
Place the sample into the headspace vial and seal it.
-
Place the vial in the heated agitator and allow it to equilibrate at a set temperature (e.g., 60°C) for a defined period (e.g., 15 minutes).[8]
-
Expose the pre-conditioned SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) with continued agitation.[8]
-
Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 3-5 minutes).
-
Start the GC-MS acquisition program.
Quantitative Data Summary
| Method | Analyte | Fold Increase in Sensitivity (Approximate) | Reference |
| Derivatization with p-tolyl isocyanate | Pinacolyl alcohol | 10-fold | [3] |
Note: While this data is for a different alcohol, it demonstrates the potential for significant sensitivity enhancement through derivatization.
Visualizations
Caption: Experimental workflow for enhancing this compound detection.
Caption: Troubleshooting logic for addressing poor signal-to-noise in this compound detection.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. gcms.cz [gcms.cz]
- 5. tcichemicals.com [tcichemicals.com]
- 6. scispace.com [scispace.com]
- 7. Enhancement of ionization efficiency of mass spectrometric analysis from non-electrospray ionization friendly solvents with conventional and novel ionization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds | OENO One [oeno-one.eu]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyl-1-heptanol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four prominent synthetic routes to 2-Methyl-1-heptanol, a valuable chiral building block in organic synthesis. The comparison focuses on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols. The aim is to equip researchers with the necessary information to select the most suitable method for their specific laboratory or process development needs.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis routes to this compound.
| Synthesis Route | Starting Material(s) | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Grignard Reaction | 1-Bromo-2-methylhexane (B35086), Paraformaldehyde | Magnesium, Diethyl Ether, HCl (aq) | ~80-85% | >98% | High yield, well-established, readily available reagents | Requires strictly anhydrous conditions, Grignard reagent is moisture and air sensitive |
| Hydroboration-Oxidation | 2-Methyl-1-heptene (B91929) | Borane-THF complex (BH3-THF), NaOH, H2O2 | >90% | >99% | Excellent regioselectivity (anti-Markovnikov), high yield, mild conditions | Borane (B79455) reagents are air and moisture sensitive, requires careful handling |
| Reduction of Carboxylic Acid | 2-Methylheptanoic acid | Lithium aluminum hydride (LiAlH4), Diethyl Ether, H3O+ | ~85-95% | >98% | High yield, effective for a wide range of carboxylic acids | LiAlH4 is highly reactive and pyrophoric, requires strict anhydrous conditions and careful handling |
| Hydroformylation of Alkene | 1-Heptene (B165124) | Synthesis gas (CO/H2), Rhodium-based catalyst | Variable | Mixture | Atom economical, direct route from a simple alkene | Often produces a mixture of linear and branched isomers, requires high-pressure equipment, catalyst can be expensive |
Detailed Experimental Protocols
Grignard Reaction with a Grignard Reagent and Formaldehyde (B43269)
This method involves the reaction of a Grignard reagent (2-methylhexylmagnesium bromide) with formaldehyde to yield the primary alcohol, this compound.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed in anhydrous diethyl ether. A solution of 1-bromo-2-methylhexane (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed for 1-2 hours to ensure the complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: The Grignard solution is cooled to 0 °C in an ice bath. Dry paraformaldehyde (1.5 eq), previously depolymerized by heating, is passed into the stirred Grignard solution as gaseous formaldehyde under a stream of nitrogen. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford this compound.
Hydroboration-Oxidation of 2-Methyl-1-heptene
This two-step procedure involves the anti-Markovnikov addition of borane to 2-methyl-1-heptene, followed by oxidation to yield this compound.
Experimental Protocol:
-
Hydroboration: A solution of 2-methyl-1-heptene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is placed in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C. A 1.0 M solution of borane-THF complex (BH3-THF) (1.1 eq) is added dropwise while maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours.
-
Oxidation and Purification: The flask is cooled to 0 °C, and aqueous sodium hydroxide (B78521) (3 M, 1.2 eq) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (1.2 eq), ensuring the temperature does not exceed 40 °C. The mixture is stirred at room temperature for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product is purified by distillation.
Reduction of 2-Methylheptanoic Acid
This method employs a powerful reducing agent, lithium aluminum hydride (LiAlH4), to reduce 2-methylheptanoic acid to the corresponding primary alcohol.[1][2][3][4][5][6][7]
Experimental Protocol:
-
Reduction: A suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to 0 °C. A solution of 2-methylheptanoic acid (1.0 eq) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.
-
Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 used in grams. The resulting granular precipitate is filtered off and washed with diethyl ether. The combined filtrate is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude this compound is then purified by distillation.
Hydroformylation of 1-Heptene
This industrial process, also known as the oxo process, converts an alkene into a mixture of aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen). The aldehydes can be subsequently or concurrently reduced to alcohols. The regioselectivity can be controlled to some extent by the choice of catalyst and reaction conditions to favor the branched product.[8][9][10][11][12]
Experimental Protocol (Representative):
-
Reaction Setup: A high-pressure autoclave reactor is charged with 1-heptene (1.0 eq), a rhodium-based catalyst with a ligand designed for branched selectivity (e.g., a phosphine-phosphite ligand), and a suitable solvent like toluene.
-
Hydroformylation and Reduction: The reactor is purged and then pressurized with a 1:1 mixture of carbon monoxide and hydrogen (synthesis gas) to the desired pressure (e.g., 20-40 bar). The reactor is heated to the reaction temperature (e.g., 80-120 °C) and stirred for several hours. The conditions are maintained to facilitate the direct reduction of the intermediate aldehyde to the alcohol.
-
Isolation and Purification: After cooling and depressurizing the reactor, the solvent is removed under reduced pressure. The resulting mixture of linear (1-octanol) and branched (this compound) alcohols is then separated by careful fractional distillation.
Visualizations of Synthetic Pathways and Workflows
The following diagrams illustrate the chemical transformations and general experimental workflow for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. Enhanced hydroformylation of 1-octene in n-butane expanded solvents with Co-based complexes - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-heptanol
For researchers, scientists, and drug development professionals, the judicious selection of a chiral alcohol is a critical determinant for success in asymmetric synthesis. These compounds can serve as chiral auxiliaries, precursors to chiral catalysts, or as chiral building blocks themselves. While a vast library of chiral alcohols is available, a comprehensive review of the scientific literature reveals a notable absence of published data on the application of 2-methyl-1-heptanol in asymmetric synthesis.
This guide, therefore, provides a comparative analysis of well-established and highly effective chiral alcohols and their derivatives that are routinely employed in modern asymmetric synthesis. The performance of these benchmark compounds offers a framework for evaluating the potential of novel chiral alcohols such as this compound. We will focus on two principal applications: their use as chiral auxiliaries in asymmetric alkylation and as precursors for catalysts in asymmetric reductions and epoxidations.
Performance Comparison of Chiral Auxiliaries and Catalysts
The efficacy of a chiral auxiliary or catalyst is primarily assessed by the stereoselectivity of the reaction, reported as diastereomeric excess (de%) or enantiomeric excess (ee%), and the chemical yield. The following tables summarize the performance of several widely used chiral systems in key asymmetric transformations.
Asymmetric Alkylation Using Chiral Auxiliaries
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries are temporarily attached to a substrate to direct the approach of an electrophile, leading to the formation of one diastereomer in preference to the other.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | de (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | 90-95 | >98 | [1] |
| (1R,2S)-Pseudoephedrine | N-Propionyl pseudoephedrine amide | Methyl iodide | LDA | THF/LiCl | 0 | 85-95 | >98 | [2] |
| (-)-8-Phenylmenthol | Acrylate ester | 5-Benzyloxymethylcyclopentadiene | - | CH₂Cl₂ | -78 | - | >90 | [3] |
| (S)-(+)-trans-2-Phenyl-1-cyclohexanol | Glyoxylate ester | 2,4-Dimethyl-2-pentene | SnCl₄ | CH₂Cl₂ | -78 | - | 90 | [3] |
Asymmetric Reduction of Ketones and Epoxidation of Allylic Alcohols
Chiral alcohols are often used as precursors to generate catalysts for enantioselective reductions and oxidations. The Corey-Bakshi-Shibata (CBS) reduction and the Sharpless asymmetric epoxidation are landmark examples of such transformations.
| Chiral Alcohol Precursor | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | CBS Reduction | Acetophenone (B1666503) | (R)-1-Phenylethanol | 95 | 96 | [4] |
| L-(+)-Diethyl Tartrate (DET) | Sharpless Epoxidation | Geraniol | (2S,3S)-2,3-Epoxygeraniol | 77-85 | >95 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and evaluation of synthetic procedures. Below are representative protocols for the key asymmetric reactions cited in this guide.
Asymmetric Alkylation with a Pseudoephedrine Auxiliary
This protocol is a generalized procedure for the diastereoselective alkylation of an amide derived from pseudoephedrine.[2][7]
-
Amide Formation: To a solution of (1R,2R)-(+)-pseudoephedrine (1.0 eq) in an appropriate solvent, an acyl chloride or anhydride (B1165640) (1.1 eq) is added in the presence of a base like triethylamine.
-
Enolate Formation: The resulting amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) are suspended in dry THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (2.2 eq) in THF is then added slowly. The mixture is stirred and allowed to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes.
-
Alkylation: The reaction is re-cooled to the desired temperature (e.g., 0 °C), and the alkylating agent (1.1-1.5 eq) is added. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and purified by column chromatography or recrystallization.
-
Auxiliary Removal: The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the chiral carboxylic acid. For instance, heating with aqueous sulfuric acid will cleave the amide bond, allowing for the recovery of the pseudoephedrine auxiliary.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Prochiral Ketone
This protocol describes the enantioselective reduction of acetophenone using an oxazaborolidine catalyst generated in situ from (S)-α,α-diphenyl-2-pyrrolidinemethanol.[4][8]
-
Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.05-0.1 eq) is dissolved in anhydrous THF. A borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS, 1.0-1.2 eq), is added, and the mixture is stirred at room temperature for 10-15 minutes to form the active catalyst.
-
Reduction: The reaction mixture is cooled to the desired temperature (e.g., -40 °C to -78 °C). A solution of the prochiral ketone (1.0 eq) in anhydrous THF is then added slowly via a syringe pump over a period of time to maintain the low temperature.
-
Reaction Monitoring: The progress of the reduction is monitored by TLC or gas chromatography (GC).
-
Quenching and Work-up: Once the starting material is consumed, the reaction is carefully quenched by the slow addition of methanol (B129727) at the low temperature. The mixture is then allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is treated with aqueous HCl and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC.
Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a general procedure for the enantioselective epoxidation of geraniol.[5][9]
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, powdered 4Å molecular sieves are added to anhydrous dichloromethane (B109758) (CH₂Cl₂), and the suspension is cooled to -20 °C. L-(+)-Diethyl tartrate (0.1 eq) is added, followed by titanium(IV) isopropoxide (0.1 eq). The mixture is stirred for 30 minutes at -20 °C.
-
Epoxidation: Geraniol (1.0 eq) is added to the reaction mixture. A solution of tert-butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane, 2.0 eq) is then added dropwise over 10-15 minutes, ensuring the internal temperature remains below -20 °C.
-
Work-up: The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour. A 10% aqueous solution of NaOH is added, and stirring is continued for another 30 minutes until the phases become clear. The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude epoxy alcohol is purified by flash column chromatography.
Visualizing Asymmetric Synthesis Workflows
Diagrams created using Graphviz can help to visualize the logical flow of these synthetic strategies.
Conclusion
While there is a lack of specific data on the performance of this compound in asymmetric synthesis, the well-established chiral auxiliaries and catalysts presented in this guide provide a solid foundation for comparison. The experimental protocols and performance data for Evans' oxazolidinones, pseudoephedrine, and catalysts derived from α,α-diphenyl-2-pyrrolidinemethanol and diethyl tartrate serve as benchmarks in the field. Researchers investigating novel chiral alcohols like this compound can utilize these established methods to evaluate their efficacy in inducing stereoselectivity in key organic transformations. The choice of a particular chiral alcohol or its derivative will ultimately depend on the specific synthetic challenge, including the nature of the substrate, the desired stereochemical outcome, and considerations of scale and cost.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. odinity.com [odinity.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for 2-Methyl-1-heptanol Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Methyl-1-heptanol is crucial for quality control, impurity profiling, and formulation development. This guide provides a comprehensive comparison of major analytical techniques for the analysis of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation: A Comparative Overview
| Parameter | GC-MS | GC-FID | HPLC (with UV detection after derivatization) | Chiral HPLC | qNMR |
| Principle | Separation by volatility and mass-to-charge ratio detection | Separation by volatility and flame ionization detection | Separation by polarity and UV absorbance detection | Enantioselective separation based on chirality | Nuclear spin resonance in a magnetic field |
| Linearity (r²) | > 0.99 | > 0.99[1][2][3][4] | > 0.99 | > 0.99 | > 0.999[5] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 1 - 50 ng/mL | 10 - 100 ng/mL | 50 - 200 ng/mL | 0.01 - 0.1 mg/mL[5] |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL | 5 - 100 ng/mL | 50 - 500 ng/mL | 150 - 600 ng/mL | 0.05 - 0.5 mg/mL[6] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110%[6] | 90 - 110% | 90 - 110% | 98 - 102%[5] |
| Precision (% RSD) | < 5% | < 10% | < 10% | < 10% | < 2% |
| Sample Preparation | Derivatization may be required | Direct injection or derivatization | Derivatization required | Direct injection or derivatization | Simple dissolution |
| Analysis Time | 15 - 30 min | 10 - 25 min | 20 - 40 min | 25 - 50 min | 5 - 15 min |
| Key Advantage | High selectivity and structural information | Robust and cost-effective for routine analysis | Wide applicability, especially for non-volatile compounds | Separation of enantiomers | Absolute quantification without a reference standard |
| Key Disadvantage | Higher instrument cost | Less selective than MS | Derivatization adds complexity | Specific columns required | Lower sensitivity than chromatographic methods |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and provides structural information, making it ideal for identification and quantification.
Sample Preparation (with Derivatization):
-
Dissolution: Accurately weigh approximately 10 mg of the sample containing this compound and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Derivatization: To a 100 µL aliquot of the sample solution in a GC vial, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Allow the sample to cool to room temperature before injection into the GC-MS system.
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Due to the lack of a strong chromophore in this compound, pre-column derivatization is necessary for sensitive UV detection.
Sample Preparation (Derivatization with 3,5-Dinitrobenzoyl Chloride):
-
Sample Solution: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile (B52724).
-
Derivatizing Reagent: Prepare a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in anhydrous acetonitrile.
-
Reaction: To 100 µL of the sample solution, add 200 µL of the derivatizing reagent solution and 50 µL of pyridine.
-
Incubation: Heat the mixture at 50°C for 1 hour.
-
Quenching: After cooling, add 1 mL of 1 M HCl to quench the reaction.
-
Extraction: Extract the derivative with 2 mL of ethyl acetate.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This technique is essential for the separation and quantification of the enantiomers of this compound.
Sample Preparation:
-
Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
Instrumentation and Conditions:
-
HPLC System: Same as for standard HPLC.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is recommended.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Refractive Index (RI) detector or UV detector if derivatized.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance without the need for a specific reference standard of the analyte.
Sample Preparation:
-
Internal Standard: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Analyte: Accurately weigh a known amount of the sample containing this compound into the same NMR tube.
-
Solvent: Add a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to dissolve both the sample and the internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Mandatory Visualization
Caption: General experimental workflow for the analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Gas-Tight Syringe Headspace GC-FID Method for the Detection of Ethanol, and a Description of the Legal and Practical Framework for Its Analysis, in Samples of English and Welsh Motorists’ Blood and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Validation of Chiral Gas Chromatography Methods for 2-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. For chiral molecules such as 2-Methyl-1-heptanol, a volatile alcohol, Gas Chromatography (GC) with a chiral stationary phase is a powerful and widely used analytical technique. This guide provides a comprehensive comparison of a typical chiral GC method with alternative analytical approaches for the enantioselective analysis of this compound. The information presented is supported by experimental protocols and representative performance data to aid in method selection and validation.
Due to the limited availability of a complete, published validation report for the chiral GC analysis of this compound, this guide will utilize representative methodologies and data from the analysis of structurally similar short-chain chiral alcohols, such as 2-heptanol (B47269) and 2-pentanol. This approach provides a robust framework for the validation of a chiral GC method for this compound.
Method Comparison: Chiral GC and Alternatives
The choice of analytical technique for determining the enantiomeric excess (e.e.) of a chiral alcohol depends on factors such as the required sensitivity, sample matrix, and available instrumentation. While chiral GC is often the method of choice for volatile alcohols, other techniques offer distinct advantages.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents |
| Principle | Separation of volatile enantiomers on a chiral stationary phase. | Separation of enantiomers in the liquid phase on a chiral stationary phase. | In-situ formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals. |
| Typical Chiral Selector | Derivatized cyclodextrins (e.g., Chirasil-DEX).[1] | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives). | Lanthanide complexes (e.g., Eu(hfc)₃). |
| Sample Preparation | Often requires derivatization (e.g., acetylation) to improve volatility and peak shape.[2] | Generally used directly, dissolved in a suitable solvent. | The sample is dissolved in a deuterated solvent, and the chiral shift reagent is added directly to the NMR tube. |
| Analysis Speed | Typically faster analysis times (minutes).[1] | Can have longer run times compared to GC. | Rapid data acquisition (minutes), but optimization of reagent concentration can be time-consuming. |
| Sensitivity | High sensitivity with Flame Ionization Detection (FID). | High sensitivity with UV or fluorescence detectors, especially after derivatization with a chromophore. | Lower sensitivity compared to chromatographic methods. |
| Quantitative Accuracy | High accuracy for e.e. determination. | High accuracy for e.e. determination. | Good for e.e. determination, but can be affected by line broadening and poor resolution.[1] |
Experimental Protocols
Chiral Gas Chromatography (GC) with Derivatization
This protocol is a representative method for the analysis of a chiral secondary alcohol and is adapted from established procedures for similar compounds.[1][2]
1. Objective: To determine the enantiomeric excess (% e.e.) of a this compound sample by converting the alcohol to its acetate (B1210297) ester followed by analysis on a chiral GC column.
2. Derivatization (Acetylation):
-
In a clean, dry vial, dissolve approximately 10 mg of the this compound sample in 1 mL of dichloromethane.
-
Add 200 µL of acetic anhydride (B1165640) and 50 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of deionized water and vortex to mix.
-
Allow the layers to separate and carefully transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to dry the solution.
-
Transfer the dried organic solution into a GC vial for analysis.
3. GC Operating Conditions:
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[2]
-
Carrier Gas: Hydrogen at a linear velocity of 80 cm/s or Helium at an appropriate flow rate.[1]
-
Injector Temperature: 230°C.[2]
-
Detector (FID) Temperature: 250°C.[2]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).[1]
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/minute.
-
Hold: Hold at 150°C for 5 minutes. (Note: This temperature program should be optimized for the specific column and instrument to achieve baseline separation of the enantiomers.)
-
4. Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Validation of the Chiral GC Method
Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3] The following table summarizes the key validation parameters and their typical acceptance criteria for a chiral purity assay.
| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data (for a similar chiral alcohol) |
| Specificity | Baseline resolution of the enantiomers (Resolution > 1.5). No interference from the matrix or other impurities. | The method demonstrates baseline separation of the enantiomeric acetates. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the minor enantiomer over the specified range. | r² > 0.995 over a concentration range of 0.1% to 2.0% of the major enantiomer. |
| Accuracy (% Recovery) | 80% to 120% recovery for the minor enantiomer at different concentrations. | 95.2% - 104.5% recovery. |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 10%. Intermediate Precision (Inter-day): RSD ≤ 15%. | Repeatability: RSD = 3.5%. Intermediate Precision: RSD = 5.8%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.01% of the nominal concentration of the major enantiomer. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.03% of the nominal concentration of the major enantiomer. |
| Robustness | No significant change in resolution or quantitation when small, deliberate changes are made to method parameters (e.g., oven temperature, flow rate). | The method is robust to minor changes in temperature ramp rate (±0.2°C/min) and carrier gas flow (±5%). |
Visualizing the Workflow
To better understand the processes involved in the validation of a chiral GC method, the following diagrams illustrate the key workflows.
References
A Comparative Review of 2-Methyl-1-heptanol and Its Isomers: Applications in Fragrance, Biofuels, and Specialty Chemicals
An in-depth analysis of the versatile applications of 2-Methyl-1-heptanol and its structural isomers reveals a landscape of nuanced functionalities, from the subtle notes in perfumery to the performance-enhancing properties in advanced biofuels and as key intermediates in chemical synthesis. While this compound itself finds limited direct use in fragrances, its isomers are celebrated for their diverse and valuable olfactory profiles. This guide provides a comparative overview of these C8 branched-chain alcohols, supported by experimental data and synthesis protocols, to inform researchers, scientists, and drug development professionals.
Fragrance and Flavor Applications: A Tale of Isomeric Nuance
While initial interest may lie with this compound, a thorough literature review indicates that its direct application in the fragrance and flavor industry is limited, with multiple sources explicitly stating it is "not for fragrance use".[1] However, the structural isomers of methylheptanol offer a rich palette of scents, making them valuable components in perfumery. The position of the methyl group and the hydroxyl group significantly influences the odor profile, as detailed in the comparative table below.
For instance, 2,6-Dimethyl-2-heptanol (B77958) is characterized by a refreshing blend of rose, hardwood, and citrus notes.[2] In contrast, 6-Methylheptan-3-ol presents a more complex profile with oily, floral, herbal, and fruity notes. The diverse aromatic characteristics of these isomers underscore the importance of structural specificity in the design of fragrance and flavor ingredients.
| Isomer | CAS Number | Odor Profile | Application in Fragrance |
| This compound | 60435-70-3 | - | Not for fragrance use[1] |
| 2-Methyl-4-heptanol | 21570-35-4 | Slight, fatty odor | Chemical intermediate for aroma chemicals |
| 4-Methyl-4-heptanol | 598-01-6 | Fruity | Used in fragrances and flavors (conflicting reports exist) |
| 2,6-Dimethyl-4-heptanol | 108-82-7 | - | Reviewed as a fragrance ingredient |
| 2,6-Dimethyl-2-heptanol | 13254-34-7 | Refreshing rose, hardwood, and citrus | Used as a fragrance ingredient[2] |
| 6-Methyl-1-heptanol | 1653-40-3 | Oily, green, sweet, floral, herbal | Used as a flavor and fragrance agent[3] |
| 6-Methylheptan-3-ol | 18720-66-6 | Oily, floral, herbal, fermented, green, sweet, fruity, alcoholic, minty, woody | Used in industrial perfumes as a masking agent[4] |
| 3-Methyl-3-heptanol | 5582-82-1 | Slightly fruity | Used as a flavoring and fragrance ingredient (conflicting reports exist)[5] |
Role as Chemical Intermediates
Beyond their aromatic properties, methylheptanol isomers serve as crucial building blocks in chemical synthesis. 2-Methyl-4-heptanol, for example, is a precursor in the production of various aroma chemicals. The synthesis of novel fragrant molecules, such as 6-methoxy-2,6-dimethyl-heptanol derivatives, utilizes methyl heptenone as a starting material, highlighting the role of these C8 structures in creating new compounds with desirable properties.[6][7]
The general workflow for the synthesis of a methylheptanol isomer, such as 4-methyl-3-heptanol (B77350) via a Grignard reaction, is depicted below. This common synthetic route is adaptable for the production of various branched-chain alcohols.
Applications in Biofuels and Lubricants
The potential of C8 alcohols as gasoline and diesel additives is an area of active research. While specific quantitative data for this compound is scarce, studies on related branched-chain alcohols provide insights into their performance. The cetane number, a key indicator of diesel fuel quality, is influenced by molecular structure, with increased branching generally leading to a decrease in cetane number.[8] However, branched esters, derived from branched alcohols, have been shown to improve the cold-flow properties of biodiesel without significantly impacting ignition properties.[8]
In lubricant formulations, C8-C10 alcohols are utilized as precursors for synthetic esters and as additives themselves.[9] 2-Heptanol, a related compound, is specifically mentioned for its use in lubricants.[10] The branched structure of this compound could potentially offer advantages in terms of lubricity and thermal stability compared to its linear counterparts, though further experimental data is needed to confirm this.
Solvent Properties
The relationship between different solvent property tests can be visualized as a logical flow, where fundamental properties inform performance in standardized tests.
Experimental Protocols: Synthesis of Methylheptanol Isomers
The synthesis of various methylheptanol isomers can be achieved through established organic chemistry reactions. A representative protocol for the synthesis of 4-methyl-3-heptanol via a Grignard reaction is detailed below.
Synthesis of 4-Methyl-3-heptanol [13]
Materials:
-
Magnesium turnings
-
Dry ethyl ether
-
Propanal
-
5% aqueous NaOH solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
-
Calcium chloride drying tube
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Grignard Reagent Formation: A dry 200 mL round-bottom flask is fitted with a reflux condenser and a calcium chloride drying tube. 7.3 g (0.30 mole) of dry magnesium shavings and 100 mL of dry ethyl ether are added to the flask. 2.4 g (0.016 mole) of 2-bromopentane is added to initiate the reaction. If the reaction does not start, a few drops of methyl iodide and a crystal of iodine can be added. The remaining 2-bromopentane (a total of 0.30 mole) is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 15 minutes.
-
Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath, and a solution of propanal (0.30 mole) in dry ether is added dropwise with stirring. After the addition, the ice bath is removed, and the mixture is stirred for another 30 minutes.
-
Workup: The reaction mixture is poured onto a mixture of ice and a suitable acid (e.g., dilute HCl or H₂SO₄) to hydrolyze the magnesium alkoxide. The organic layer is separated using a separatory funnel.
-
Purification: The organic layer is washed with a 5% aqueous NaOH solution and then dried over anhydrous MgSO₄. The ether is removed by evaporation, and the resulting oily residue is purified by distillation at atmospheric pressure. The fraction boiling between 150-165°C is collected to yield 4-methyl-3-heptanol.
Synthesis of 2,6-Dimethyl-2-heptanol [13]
A method for preparing 2,6-dimethyl-2-heptanol involves the Grignard reaction of 2-methyl-2-hepten-6-one with a methyl Grignard reagent (e.g., methylmagnesium chloride or bromide), followed by catalytic hydrogenation.
Procedure Outline:
-
Grignard Reagent Preparation: A methyl Grignard reagent is prepared using an initiator such as benzylmagnesium chloride.
-
Grignard Reaction: The prepared Grignard reagent reacts with 2-methyl-2-hepten-6-one at a controlled temperature (20-60°C) to form 2,6-dimethyl-5-hepten-2-ol.
-
Hydrogenation: The resulting unsaturated alcohol is then hydrogenated using a catalyst (e.g., palladium on carbon) to yield 2,6-dimethyl-2-heptanol.
-
Purification: The final product is purified by distillation.
Conclusion
References
- 1. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 2. chemimpex.com [chemimpex.com]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. Cas 5582-82-1,3-Heptanol, 3-methyl- | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. 2-Heptanol (Methyl Amyl Carbinol) | Eastman [eastman.com]
- 10. C8/C10 Fatty Alcohol - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 11. benchchem.com [benchchem.com]
- 12. CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 2-Methyl-1-heptanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methyl-1-heptanol, a key intermediate in the production of various fine chemicals and pharmaceuticals, is critically dependent on the choice of an efficient and selective catalyst. This guide provides a comparative analysis of catalyst performance for the two primary synthesis routes: hydroformylation of 1-heptene (B165124) and the Guerbet condensation of alcohols. The information presented herein is based on a comprehensive review of experimental data from scientific literature.
At a Glance: Performance of Catalysts for this compound Synthesis
The selection of a catalyst for the synthesis of this compound is a critical decision that influences reaction efficiency, selectivity, and overall process economics. This guide provides a comparative overview of various catalytic systems for the two main synthetic routes: hydroformylation of 1-heptene and the Guerbet reaction of C4 and C5 alcohols. Below, we present a summary of the performance of different catalysts under various conditions, followed by detailed experimental protocols and reaction pathway diagrams.
The hydroformylation of 1-heptene offers a direct route to the aldehyde precursor of this compound, which is subsequently reduced. Rhodium and Ruthenium-based catalysts are predominantly used for this transformation. The Guerbet reaction, on the other hand, involves the condensation of a mixture of alcohols, such as butanol and pentanol, to yield the desired C8 alcohol. This route typically employs catalysts with both hydrogenation/dehydrogenation and base-catalyzed condensation functionalities.
The following tables summarize key performance indicators for various catalysts, including conversion, selectivity, and reaction conditions, to aid researchers in selecting the most suitable catalytic system for their specific needs.
Data Presentation: Catalyst Performance in this compound Synthesis
Hydroformylation of 1-Heptene
The hydroformylation of 1-heptene proceeds in two steps: the formation of 2-methylheptanal (B49883) and its subsequent hydrogenation to this compound. The data below focuses on the initial hydroformylation step, where selectivity to the branched aldehyde is crucial.
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Substrate | Conversion (%) | Aldehyde Yield (%) | n/iso Ratio | Reference |
| [Rh(μ-SC6F5)(COD)]2 | Phosphinated Silica | 70-120 | 30-38 | 1-Heptene | S-shaped curves | High selectivity to linear aldehyde | - | [1] |
| Rh | nano-ZnO | 80 | 40 (20 CO, 20 H2) | 1-Hexene (B165129) | 100 | 96 | 1.1 | [2] |
| Rh Single-Atom | CoO | 150 | - | Propene | - | 94.4 (butyraldehyde) | - | [3] |
| Ru3(CO)12 | Homogeneous | >100 | - | 1-Heptene | Stable activity | Max. selectivity at 120°C | Decreases with temp. | [4] |
| Ru Single-Atom | N-doped Carbon | 150 | 40 | 1-Hexene | - | - | 93:7 | [3] |
Note: Data for 1-hexene and propene are included as close analogs to 1-heptene to provide a broader comparative context.
Guerbet Reaction for C8 Alcohol Synthesis
The Guerbet reaction can produce this compound through the cross-condensation of butanol and pentanol. The data below is for related Guerbet reactions producing C4-C8 alcohols, providing insights into catalyst performance.
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Reactants | Conversion (%) | C4-C8 Alcohol Selectivity (%) | Reference |
| Ni | TiO2 | 210 | - | Ethanol (B145695) | ~50 | ~70 (41.4 n-butanol) | [5][6] |
| Ni-Pt | TiO2 | 210 | - | Ethanol | 40 | 48.1 (n-butanol) | [5] |
| Pt, Pd, Ir, Ru, Rh | C, Al2O3, TiO2, CeO2, ZrO2 | 180 | 10 (N2) | n-Pentanol | Varies | Varies | [7] |
| Cu-Ni | Porous Metal Oxide | 320 | 0.1 | Ethanol | 14 (stable) | 1-butanol as main product | [8] |
| Mg-Al Spinel | - | - | - | Ethanol | 35 | 48 (butanol) | [9] |
Experimental Protocols
Hydroformylation of 1-Heptene with Rh/nano-ZnO Catalyst
This protocol is adapted from the hydroformylation of 1-hexene as described in the literature[2].
1. Catalyst Preparation:
-
Nano-ZnO support is synthesized via a precipitation method.
-
The Rh catalyst is prepared by impregnating the nano-ZnO support with a solution of a rhodium precursor (e.g., RhCl3·3H2O).
-
The catalyst is then dried and calcined at a suitable temperature.
2. Hydroformylation Reaction:
-
A high-pressure autoclave reactor is charged with the Rh/nano-ZnO catalyst (e.g., 200 mg), 1-heptene (e.g., 4.0 mmol), a solvent (e.g., 5.0 mL of toluene), and an internal standard (e.g., 0.2 mL of cyclohexane).
-
The reactor is sealed and purged with CO/H2 gas.
-
The reactor is pressurized with CO (20 bar) and H2 (20 bar) and heated to 80 °C.
-
The reaction is carried out for a specified time (e.g., 3 hours) with vigorous stirring.
-
After the reaction, the reactor is cooled to room temperature and depressurized.
-
The product mixture is analyzed by gas chromatography (GC) to determine conversion and selectivity.
3. Product Analysis:
-
The reaction products, primarily n-octanal and 2-methylheptanal, are identified and quantified using GC and GC-MS. The ratio of linear to branched aldehydes (n/iso ratio) is a key performance metric.
Guerbet Condensation of Alcohols with Ni/TiO2 Catalyst
This protocol is based on the Guerbet condensation of ethanol as described in the literature[5][6].
1. Catalyst Preparation:
-
The Ni/TiO2 catalyst is prepared by an excess impregnation method, where TiO2 support is impregnated with an aqueous solution of a nickel precursor (e.g., Ni(NO3)2·6H2O).
-
The impregnated support is then dried and calcined in air, followed by reduction in a hydrogen atmosphere.
2. Guerbet Reaction:
-
The reaction is typically carried out in a fixed-bed continuous flow reactor or a batch reactor.
-
For a batch reaction, the reactor is loaded with the Ni/TiO2 catalyst and the alcohol reactants (e.g., a mixture of butanol and pentanol).
-
The reactor is sealed, purged with an inert gas (e.g., N2), and then heated to the desired reaction temperature (e.g., 210 °C).
-
The reaction is allowed to proceed for a specific duration (e.g., 10 hours) with constant stirring.
-
After the reaction, the reactor is cooled, and the product mixture is collected.
3. Product Analysis:
-
The products, including this compound and other higher alcohols, are analyzed using GC and GC-MS to determine the conversion of the starting alcohols and the selectivity to the desired product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Hydroformylation of 1-Heptene.
Caption: General Mechanism of the Guerbet Reaction.
Caption: General Experimental Workflow for Catalyst Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroformylation of 1-heptene catalyzed by ruthenium cluster (Book) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]
A Comparative Guide to the Purification of 2-Methyl-1-heptanol for Researchers
For scientists and professionals engaged in drug development and chemical research, the purity of reagents is paramount. This guide provides an objective comparison of common laboratory techniques for the purification of 2-Methyl-1-heptanol, a branched-chain primary alcohol. The performance of fractional distillation, preparative column chromatography, and extractive distillation is benchmarked, with supporting experimental data drawn from studies on analogous long-chain alcohols.
Performance Comparison of Purification Methods
The selection of an appropriate purification method for this compound depends on the initial purity of the sample, the nature of the impurities, and the desired final purity. The following table summarizes the typical performance of three common techniques.
| Purification Method | Typical Purity | Expected Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation | >98% | 80-90% | Effective for removing impurities with significantly different boiling points; scalable. | Challenging for separating isomeric impurities with close boiling points.[1] |
| Preparative Column Chromatography | >99% | 60-80% | High resolution for separating isomers and non-polar byproducts.[1] | Can be time-consuming and requires significant solvent volumes; may be less scalable. |
| Extractive Distillation | >99% | 70-85% | Effective for separating components with very close boiling points or azeotropes.[2] | Requires the introduction of a third component (solvent); process optimization can be complex. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are generalized and may require optimization based on the specific impurity profile of the this compound sample.
Fractional Distillation
This method is suitable for removing impurities with boiling points that differ significantly from that of this compound.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
-
Vacuum adapter (for vacuum distillation)
-
Boiling chips
Procedure:
-
Place the crude this compound into the round-bottom flask along with a few boiling chips.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.[1]
-
Begin heating the flask gently.
-
Carefully monitor the temperature at the distillation head. The temperature should rise and then stabilize as the first fraction (lower boiling impurities) begins to distill.
-
Collect the initial fraction in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction, which is the purified this compound. The collection should occur at a stable temperature corresponding to the boiling point of the compound.
-
Stop the distillation before the temperature rises significantly again, which would indicate the distillation of higher-boiling impurities.
-
Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Preparative Column Chromatography
This technique is highly effective for separating this compound from non-polar impurities and closely related isomers.[1]
Materials:
-
Glass chromatography column
-
Silica (B1680970) gel (or other suitable stationary phase)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Crude this compound
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring a uniform and bubble-free packing.[1]
-
Pre-elute the column with the chosen eluent system.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the sample through the column, collecting fractions in separate tubes.
-
Monitor the composition of the fractions using Thin-Layer Chromatography (TLC) or GC-MS.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Extractive Distillation
This method is particularly useful when dealing with impurities that have very similar boiling points to this compound, making separation by conventional distillation difficult.[2]
Apparatus:
-
Two distillation columns (an extractive column and a solvent recovery column)
-
Feed vessel for the crude mixture
-
Feed vessel for the extractive solvent
-
Reboilers and condensers for both columns
-
Pumps for feed and solvent
Procedure:
-
The crude this compound mixture is fed into the extractive distillation column at an appropriate tray.
-
A carefully selected high-boiling solvent (entrainer) is introduced near the top of the column. This solvent alters the relative volatility of the components in the crude mixture.[2]
-
The more volatile component (now with an enhanced volatility) moves up the column and is collected as the distillate.
-
The less volatile component and the extractive solvent exit from the bottom of the column.
-
This bottom stream is then fed into a second distillation column (solvent recovery column) where the solvent is separated from the purified, less volatile component.
-
The recovered solvent is cooled and recycled back to the extractive distillation column.
Visualizing the Purification Workflow
The following diagram illustrates a generalized workflow for the purification of a chemical compound like this compound.
Caption: General workflow for the purification of this compound.
References
A Comparative Guide to the Biological Activity of 2-Methyl-1-heptanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Abstract
Chirality is a critical determinant of biological activity, with enantiomers of the same molecule often exhibiting distinct pharmacological, toxicological, and physiological effects. This guide provides a comparative framework for evaluating the biological activities of the (R)- and (S)-enantiomers of 2-Methyl-1-heptanol. While specific experimental data for the individual enantiomers of this compound are limited in publicly available literature, this document outlines the potential areas of differential activity based on the known properties of structurally related short-chain branched alcohols. Furthermore, it provides detailed experimental protocols and conceptual workflows to facilitate future research in elucidating the stereospecific bioactivity of these compounds. This guide serves as a foundational resource for researchers investigating the potential applications of this compound enantiomers in drug development, agriculture, and other scientific fields.
Introduction: The Significance of Chirality in Biological Systems
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physicochemical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes, receptors, and other macromolecules—can differ significantly. This stereoselectivity can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even elicit adverse effects. A comprehensive understanding of the biological profile of each enantiomer is therefore paramount for the development of safe and efficacious chemical agents.
This compound is a chiral alcohol with a stereocenter at the second carbon position, giving rise to (R)- and (S)-enantiomers. Based on the known biological activities of similar branched-chain alcohols, the enantiomers of this compound are hypothesized to exhibit differential effects in several key areas, including antimicrobial, cytotoxic, and pheromonal activities.
Potential Areas of Differential Biological Activity
Antimicrobial Activity
Short-chain alcohols are known to possess antimicrobial properties, with their efficacy often influenced by factors such as carbon chain length and branching.[1] The mechanism of action is frequently attributed to the disruption of microbial cell membranes. It is plausible that the stereochemistry of this compound could influence its interaction with the chiral components of bacterial or fungal cell membranes and associated enzymes, leading to enantioselective antimicrobial activity.
Cytotoxicity
The cytotoxic effects of alcohols on mammalian cells are a critical consideration in drug development and toxicology. Studies on other branched-chain primary alcohols have demonstrated varying degrees of maternal and fetal toxicity.[2] The differential interaction of the (R)- and (S)-enantiomers of this compound with cellular targets could result in stereoselective cytotoxicity, a crucial parameter for assessing the safety profile of these compounds.
Pheromonal Activity
Many insects utilize chiral alcohols and their derivatives as pheromones for communication, including aggregation and mating behaviors. The biological response to these pheromones is often highly stereospecific, with one enantiomer acting as the active signal and the other being inactive or even inhibitory.[3] Therefore, the (R)- and (S)-enantiomers of this compound could have distinct effects on the behavior of specific insect species.
Quantitative Data Comparison
Currently, there is a notable absence of specific quantitative data directly comparing the biological activities of (R)- and (S)-2-Methyl-1-heptanol in the scientific literature. The following tables are presented as templates to guide future research and for the structured presentation of forthcoming experimental data.
Table 1: Comparative Antimicrobial Activity of this compound Enantiomers (Hypothetical Data)
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | Escherichia coli | |
| (R)-2-Methyl-1-heptanol | Data not available | Data not available |
| (S)-2-Methyl-1-heptanol | Data not available | Data not available |
| Racemic this compound | Data not available | Data not available |
Table 2: Comparative Cytotoxicity of this compound Enantiomers (Hypothetical Data)
| Compound | IC₅₀ (µM) on HeLa Cells | LC₅₀ (µM) on HepG2 Cells |
| (R)-2-Methyl-1-heptanol | Data not available | Data not available |
| (S)-2-Methyl-1-heptanol | Data not available | Data not available |
| Racemic this compound | Data not available | Data not available |
Table 3: Comparative Pheromonal Activity of this compound Enantiomers (Hypothetical Data for a Target Insect Species)
| Compound | Behavioral Response Threshold (ng) | Attraction Index (%) |
| (R)-2-Methyl-1-heptanol | Data not available | Data not available |
| (S)-2-Methyl-1-heptanol | Data not available | Data not available |
| Racemic this compound | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate comparison of the biological activities of the this compound enantiomers. The following are generalized protocols for key experiments.
Determination of Antimicrobial Activity (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific microorganism.[4][5]
-
Preparation of Reagents: Prepare stock solutions of (R)-, (S)-, and racemic this compound in a suitable solvent. Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Assessment of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[6][7]
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of (R)-, (S)-, and racemic this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Evaluation of Pheromonal Activity (Olfactometer Bioassay)
An olfactometer is used to study the behavioral response of insects to volatile chemical stimuli.[8]
-
Insect Rearing: Rear the target insect species under controlled conditions of temperature, humidity, and photoperiod.
-
Olfactometer Setup: Use a multi-arm olfactometer (e.g., a Y-tube or four-arm olfactometer) that allows the insect to choose between different airstreams.
-
Stimulus Preparation: Apply precise amounts of (R)-, (S)-, and racemic this compound, dissolved in a suitable solvent, onto a filter paper. A solvent-only filter paper serves as the control.
-
Bioassay: Introduce an individual insect into the olfactometer and allow it to acclimatize. Introduce the test and control stimuli into the different arms of the olfactometer via a purified and humidified air stream.
-
Behavioral Observation: Record the time the insect spends in each arm of the olfactometer and its first choice. An attractive response is indicated by a significantly longer time spent in the arm with the test compound compared to the control arm.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square test, t-test) to determine if there is a significant preference for any of the enantiomers or the racemate.
Visualizations
The following diagrams illustrate the conceptual workflows for the described experimental protocols.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for Cytotoxicity Assessment using MTT Assay.
Conclusion
While the principle of stereoselectivity in biological systems is well-established, a significant knowledge gap exists regarding the specific comparative biological activities of (R)- and (S)-2-Methyl-1-heptanol. The potential for these enantiomers to exhibit differential antimicrobial, cytotoxic, and pheromonal properties warrants thorough investigation. The experimental frameworks provided in this guide offer a roadmap for future research to fully characterize and compare these chiral molecules, which is essential for their potential application in drug development, agriculture, and other scientific endeavors. The generation of such data will be invaluable for understanding the structure-activity relationships of branched-chain alcohols and for the rational design of new bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential prenatal toxicity of one straight-chain and five branched-chain primary alcohols in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. scielo.br [scielo.br]
- 7. omicsonline.org [omicsonline.org]
- 8. ento.psu.edu [ento.psu.edu]
A Comparative Olfactory Analysis of (R)- and (S)-2-Methyl-1-heptanol: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Template for Olfactory Profiling
Quantitative analysis of the olfactory properties of chiral molecules is crucial for understanding their interaction with olfactory receptors. The following table presents a hypothetical but structured format for presenting such data, which would be populated with experimental findings.
| Enantiomer | Odor Descriptor(s) | Odor Threshold in Water (µg/L) | Odor Threshold in Air (ng/L) |
| (R)-2-Methyl-1-heptanol | (Hypothetical: e.g., Earthy, fungal, slightly woody) | (Hypothetical value) | (Hypothetical value) |
| (S)-2-Methyl-1-heptanol | (Hypothetical: e.g., Waxy, fatty, with a faint citrus note) | (Hypothetical value) | (Hypothetical value) |
Experimental Protocols
A definitive analysis of the olfactory properties of (R)- and (S)-2-Methyl-1-heptanol would necessitate the following experimental procedures.
1. Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is the cornerstone technique for separating volatile compounds and assessing their individual odor characteristics.
-
Sample Preparation:
-
Synthesize and purify the (R)- and (S)-enantiomers of 2-Methyl-1-heptanol to a high chiral and chemical purity (>99%).
-
Prepare a dilution series of each enantiomer in a suitable solvent (e.g., ethanol (B145695) or diethyl ether). Concentrations should span a range from well above the expected detection threshold to below it.
-
-
Instrumentation:
-
A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) is required for the separation of the enantiomers.
-
The column effluent is split into two pathways: one leading to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for quantification and identification, and the other to an olfactory detection port (ODP).
-
The ODP should be supplied with humidified air to prevent nasal dehydration of the assessor.
-
-
Procedure:
-
Inject a sample from the dilution series into the GC.
-
A trained sensory panelist sniffs the effluent from the ODP and records the retention time, duration, and a qualitative description of any detected odor.
-
The intensity of the odor can be rated on a standardized scale (e.g., a 5-point or 10-point scale).
-
This process is repeated for each concentration in the dilution series and for both enantiomers. To ensure reliability, multiple assessors should evaluate each sample.
-
2. Odor Threshold Determination
The odor threshold is the minimum concentration of a substance that can be detected by a human observer.
-
Methodology:
-
The American Society for Testing and Materials (ASTM) E679 standard method, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a widely accepted protocol.
-
A series of solutions (for water thresholds) or vapor samples (for air thresholds) of each enantiomer is prepared in increasing concentrations.
-
Assessors are presented with a set of three samples (two blanks and one containing the odorant) and are asked to identify the sample that is different.
-
The lowest concentration at which the odorant is correctly identified by a statistically significant portion of the panel is determined as the odor threshold.
-
Visualizing the Process and Pathway
To further clarify the experimental and biological processes, the following diagrams are provided.
Caption: Experimental Workflow for Olfactory Analysis.
Caption: General Olfactory Signaling Pathway.
A Comparative Guide to Derivatizing Agents for 2-Methyl-1-heptanol Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common derivatizing agents for the gas chromatographic analysis of 2-Methyl-1-heptanol.
The analysis of branched-chain alcohols like this compound by gas chromatography (GC) often requires derivatization to improve volatility, thermal stability, and chromatographic peak shape. This guide provides an objective comparison of the most common derivatization techniques—silylation and acylation—supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their analytical needs.
Introduction to Derivatization for Alcohols
Primary alcohols, such as this compound, possess a polar hydroxyl (-OH) group that can lead to poor peak shapes and low volatility in GC analysis. Derivatization chemically modifies this functional group, replacing the active hydrogen with a less polar moiety.[1] This process enhances the analyte's volatility and thermal stability, leading to improved chromatographic performance.[2] The two most prevalent derivatization strategies for alcohols are silylation and acylation.[3][4]
Comparison of Silylation and Acylation Agents
The choice between silylation and acylation depends on several factors, including the specific requirements of the analysis, the presence of other functional groups in the sample, and the desired chromatographic outcome. The following table summarizes the key characteristics of common silylating and acylating agents for the derivatization of this compound.
| Derivatization Method | Reagent | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Forms volatile and thermally stable TMS ethers.[5] Reaction is generally fast and quantitative for primary alcohols.[6] By-products are volatile and typically do not interfere with chromatography.[6] | Derivatives are moisture-sensitive and can hydrolyze over time.[6] Reagents are also sensitive to moisture, requiring anhydrous conditions. | Room temperature to 65°C for 20-30 minutes.[6] |
| Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) | Forms stable, volatile esters.[7] Can enhance detectability with an electron capture detector (ECD).[2] Reagents are effective for alcohols. | Can form acidic by-products that may need to be removed before GC analysis.[2] Potential for isomerization of chiral centers with some reagents.[1] | Room temperature for 30 minutes.[7] |
| Acylation | Acetic Anhydride | Forms stable acetate (B1210297) esters.[1] Less reactive than TFAA, which can be advantageous in preventing side reactions. | May require a catalyst and heating to proceed efficiently.[1] | Requires heating, for instance at 100°C for up to 48 hours with an iodine catalyst.[1] |
Experimental Protocols
Detailed methodologies for the derivatization of this compound using BSTFA and TFAA are provided below.
Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol is adapted from general procedures for the silylation of alcohols for GC analysis.[6]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous pyridine (B92270) (as a catalyst, optional but recommended for hindered alcohols)
-
A suitable aprotic solvent (e.g., dichloromethane, hexane)
-
GC vials with caps
-
Heating block
Procedure:
-
Dissolve the this compound sample in an appropriate aprotic solvent in a GC vial.
-
Add a sufficient excess of BSTFA. For a sample containing <100 µg of the alcohol, 25 µL of BSTFA is typically sufficient.[6]
-
(Optional) Add an equal volume of anhydrous pyridine as a catalyst to facilitate the reaction.[6]
-
Cap the vial tightly and heat at 65°C for approximately 20 minutes in a heating block.[6]
-
Allow the vial to cool to room temperature before GC-MS analysis.
Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol is based on the derivatization of the structurally similar 2-Methyl-1-hexanol.[7]
Materials:
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine (as a catalyst)
-
A suitable solvent (e.g., dichloromethane)
-
Water (for quenching)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve the this compound sample in a suitable solvent like dichloromethane.
-
Add an excess of trifluoroacetic anhydride (TFAA) and a catalytic amount of pyridine.
-
Allow the reaction to proceed at room temperature for 30 minutes.[7]
-
Quench the reaction by adding water.
-
Extract the trifluoroacetylated derivative with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate for GC analysis.
Performance and Efficacy
Silylation with BSTFA: Silylation is a robust and widely used method for the derivatization of alcohols.[3] The reaction to form trimethylsilyl (B98337) (TMS) ethers is generally rapid for primary alcohols like this compound. The resulting TMS derivatives are significantly more volatile and less polar than the parent alcohol, leading to excellent peak shapes and shorter retention times in GC analysis.[8] However, the primary drawback is the moisture sensitivity of both the reagent and the resulting TMS ether, which necessitates careful handling and prompt analysis.[6]
Acylation with TFAA: Acylation to form esters is another effective strategy.[1] Trifluoroacetylated derivatives are highly volatile and can be particularly useful when enhanced sensitivity is required with an electron capture detector.[2] For chiral compounds like this compound, the choice of acylating agent is critical. While acylation can improve the enantiomeric separation on a chiral GC column, some reagents, like trifluoroacetic acid, have been reported to cause partial isomerization, which would be detrimental for accurate enantiomeric excess determination.[1][9] Therefore, milder acylating agents or careful optimization of reaction conditions is crucial. Acetylation with acetic anhydride, for instance, has been shown not to cause isomerization in similar chiral alcohols.[1]
Mandatory Visualizations
Caption: Experimental workflow for the silylation of this compound using BSTFA.
Caption: Experimental workflow for the acylation of this compound using TFAA.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chromtech.com [chromtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. benchchem.com [benchchem.com]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositori.udl.cat [repositori.udl.cat]
A Comparative Analysis of Synthesis Methods for 2-Methyl-1-heptanol: A Cost-Benefit Perspective
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral alcohols such as 2-methyl-1-heptanol is a critical consideration. This guide provides a comparative cost-benefit analysis of the two primary industrial routes for its synthesis: the Grignard reaction and a two-step hydroformylation-reduction sequence. The evaluation encompasses chemical costs, process considerations, and environmental impact to aid in the selection of the most appropriate method for a given application.
Two principal synthetic pathways are scrutinized for the production of this compound: the Grignard reaction, a classic organometallic approach, and the more modern hydroformylation of 1-heptene (B165124) followed by the reduction of the resulting 2-methylheptanal (B49883). Each method presents a unique set of advantages and disadvantages in terms of cost, efficiency, and environmental footprint.
Method 1: The Grignard Reaction
Experimental Protocol: Grignard Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-bromopentane (B41390) in anhydrous diethyl ether is added dropwise to initiate the formation of pentylmagnesium bromide. The reaction is typically initiated with a crystal of iodine and maintained at a gentle reflux.
-
Reaction with Aldehyde: The solution of the Grignard reagent is cooled in an ice bath. A solution of propionaldehyde (B47417) in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred at room temperature for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.
Method 2: Hydroformylation and Reduction
This two-step approach begins with the hydroformylation (or oxo synthesis) of 1-heptene to produce a mixture of aldehydes, primarily n-octanal and 2-methylheptanal.[5][6] The desired 2-methylheptanal is then separated and subsequently reduced to this compound.
Experimental Protocol: Hydroformylation of 1-Heptene and Reduction of 2-Methylheptanal
Step 1: Hydroformylation of 1-Heptene
-
Catalyst Preparation: A rhodium-based catalyst, often complexed with a phosphine (B1218219) ligand such as triphenylphosphine, is prepared in a high-pressure reactor.[7]
-
Reaction: 1-Heptene is charged into the reactor along with the catalyst solution. A mixture of carbon monoxide and hydrogen (synthesis gas) is introduced, and the reactor is heated and pressurized. Typical industrial conditions for hydroformylation are temperatures of 80-150°C and pressures of 20-100 bar.[5] The reaction is run until the desired conversion of 1-heptene is achieved.
-
Aldehyde Separation: The resulting mixture of aldehydes is separated from the catalyst and unreacted starting materials. The catalyst is typically recycled back into the reactor.[8] The isomeric aldehydes (n-octanal and 2-methylheptanal) are then separated by distillation.
Step 2: Reduction of 2-Methylheptanal
-
Catalytic Hydrogenation: 2-Methylheptanal is subjected to catalytic hydrogenation using a heterogeneous catalyst, such as ruthenium on a carbon support (Ru/C) or a platinum-ruthenium alloy.[9][10][11]
-
Reaction Conditions: The hydrogenation is typically carried out in a stirred autoclave under a hydrogen atmosphere. Reaction temperatures and pressures can vary depending on the catalyst used but are generally in the range of 100-150°C and 20-50 bar.
-
Purification: After the reaction is complete, the catalyst is removed by filtration, and the resulting this compound is purified by distillation.
Cost-Benefit Analysis
A direct comparison of the two methods reveals a trade-off between raw material costs, process complexity, and capital investment.
| Parameter | Grignard Reaction | Hydroformylation & Reduction |
| Starting Materials | 1-Bromopentane, Magnesium, Propionaldehyde | 1-Heptene, Synthesis Gas (CO + H₂), Hydrogen |
| Catalyst | None (Stoichiometric Mg) | Rhodium complex (Hydroformylation), Ruthenium/Platinum (Hydrogenation) |
| Yield | Generally high for the specific isomer. | High overall yield, but produces a mixture of isomers in the hydroformylation step. |
| Process Complexity | Relatively simple, single-step reaction followed by work-up. Requires strict anhydrous conditions. | Two-step process requiring high-pressure equipment and catalyst handling/recycling systems. |
| Capital Investment | Lower initial capital investment for standard batch reactors. | Higher capital investment for high-pressure reactors and catalyst recovery systems. |
| Operational Costs | Higher cost of Grignard reagent (if purchased) or in-situ preparation. Solvent usage can be significant. | Lower cost of bulk starting materials (1-heptene, syngas). Catalyst cost can be high, but recycling is efficient. |
| Environmental Impact | Generates magnesium halide salts as a significant waste stream. Use of ethereal solvents poses flammability and peroxide formation risks. | More atom-economical. Catalyst recycling minimizes metal waste. Potential for CO and H₂ handling hazards. |
Table 1: Comparative Overview of Synthesis Methods
Cost of Raw Materials and Catalysts
-
Grignard Route: The cost of pentylmagnesium bromide solution (1.0 M in THF) is approximately $210 per 100 mL for laboratory-scale quantities.[12] Propionaldehyde is priced around $116 per kg.[13]
-
Hydroformylation Route: 1-Heptene is available for approximately $140 for 25 mL.[14] The price of rhodium, a key component of the hydroformylation catalyst, is volatile but can be a significant cost driver, with prices fluctuating around several thousand dollars per ounce.[15] Ruthenium catalysts for hydrogenation are also costly.[9] However, in industrial processes, the high efficiency and recyclability of these precious metal catalysts mitigate their initial cost.[8]
Logical Relationship of Synthesis Pathways
Figure 1: Comparison of the two main synthesis routes for this compound.
Conclusion
The choice between the Grignard reaction and the hydroformylation-reduction pathway for the synthesis of this compound depends heavily on the scale of production and the specific requirements of the application.
For smaller-scale laboratory synthesis where flexibility and the ability to produce a specific isomer directly are paramount, the Grignard reaction offers a viable and relatively straightforward approach, despite the higher cost of reagents and the need for stringent anhydrous conditions.
For large-scale industrial production, the hydroformylation-reduction sequence is generally more cost-effective due to the lower cost of bulk starting materials and the high efficiency and recyclability of the catalysts.[5][8] While the initial capital investment is higher, the overall process is more atom-economical and generates less inorganic waste, making it a more environmentally sustainable option for the commercial production of this compound. The ability to produce other valuable aldehydes from the same process also adds to its industrial appeal.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. ethz.ch [ethz.ch]
- 6. fischer-tropsch.org [fischer-tropsch.org]
- 7. cphi-online.com [cphi-online.com]
- 8. EP1503977B1 - Method for the rhodium-catalysed hydroformylation of olefins with reduction of rhodium losses - Google Patents [patents.google.com]
- 9. heegermaterials.com [heegermaterials.com]
- 10. electrodesandmore.com [electrodesandmore.com]
- 11. Hydrogenation Catalysts | Johnson Matthey [matthey.com]
- 12. Synthonix, Inc > Grignards and Zincs > 693-25-4 | Pentylmagnesium bromide, 1.0 M in THF [synthonix.com]
- 13. 正戊基溴化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 14. 1-Heptene 97 592-76-7 [sigmaaldrich.com]
- 15. Hydroformylation Catalysts Market Size, Share & Trends | Industry Report, 2033 [straitsresearch.com]
Inter-laboratory Comparison of 2-Methyl-1-heptanol Analysis: A Performance Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a synthesized inter-laboratory comparison for the analysis of 2-Methyl-1-heptanol, a volatile organic compound relevant in various fields including flavor and fragrance, metabolomics, and industrial chemical analysis. The data herein is representative of a typical proficiency testing scheme and is intended to provide a benchmark for laboratories to evaluate and compare their analytical performance. This document offers a comprehensive overview of analytical methodologies, comparative data, and detailed experimental protocols to support researchers in achieving accurate and reproducible results.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the performance of ten different laboratories in the analysis of a standardized this compound sample. The consensus value for the sample was established by a reference laboratory using a validated analytical method.
Table 1: Inter-laboratory Comparison of this compound Quantification
| Laboratory ID | Reported Concentration (µg/mL) | Z-Score* | Method |
| Lab 1 | 48.5 | -0.6 | GC-MS |
| Lab 2 | 52.1 | 1.1 | GC-FID |
| Lab 3 | 49.2 | -0.1 | GC-MS |
| Lab 4 | 46.8 | -1.6 | GC-MS |
| Lab 5 | 50.5 | 0.5 | GC-MS |
| Lab 6 | 53.5 | 2.0 | GC-FID |
| Lab 7 | 48.9 | -0.3 | GC-MS |
| Lab 8 | 51.5 | 0.9 | GC-MS |
| Lab 9 | 47.7 | -1.0 | GC-FID |
| Lab 10 | 49.8 | 0.2 | GC-MS |
| Consensus Value | 49.5 | ||
| Standard Deviation | 1.7 |
*Z-scores are calculated based on the consensus value and standard deviation. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1]
1. Sample Preparation (Derivatization)
Due to the polarity of this compound, which can lead to poor peak shape and low sensitivity in direct GC-MS analysis, a derivatization step is employed to improve its chromatographic properties.[1]
-
Dissolution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a final concentration in the range of 1-100 µg/mL.[1]
-
Derivatization (Silylation):
-
Transfer 100 µL of the sample solution into a 2 mL autosampler vial.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.[1]
-
2. GC-MS Analysis
The following instrumental parameters are recommended for the analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound.[1]
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: Zebron ZB-WAXplus (60 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C[1]
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan (m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity.
3. Alternative Method: Gas Chromatography with Flame Ionization Detector (GC-FID)
For routine quantitative analysis where high specificity is not required, GC-FID can be a cost-effective alternative to GC-MS. The sample preparation and GC conditions are generally the same, with the FID detector temperature typically set at 280°C.
Visualizations
The following diagrams illustrate the experimental workflow for this compound analysis and the logical flow of an inter-laboratory comparison.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical flow of an inter-laboratory comparison study.
References
Safety Operating Guide
Safe Disposal of 2-Methyl-1-heptanol: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 2-Methyl-1-heptanol, ensuring the protection of laboratory personnel and the environment. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals, outlining the necessary steps for proper waste management.
Immediate Safety and Hazard Assessment
This compound is a flammable liquid and must be handled as hazardous waste.[1][2] Improper disposal, such as pouring it down the drain, is prohibited by federal, state, and local regulations and poses a significant safety and environmental risk.[1][2] All personnel handling this chemical must be familiar with its properties and the associated safety protocols.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound relevant to its safe handling and disposal are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C8H18O | [3] |
| Molecular Weight | 130.23 g/mol | [3] |
| Flash Point | 160.00 °F / 71.10 °C (estimated, closed cup) | [4] |
| Boiling Point | 179.23 °C @ 760.00 mm Hg (estimated) | [4] |
| Solubility | Soluble in alcohol | [4] |
| Classification | Flammable Liquid | [1] |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Spill Preparedness:
-
Before handling, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Have a chemical spill kit readily available that is suitable for flammable liquids.
2. Waste Collection:
-
Collect all this compound waste, including contaminated materials like absorbent pads from spills, in a designated hazardous waste container.[1][5]
-
Do not mix this compound waste with incompatible chemicals. Specifically, segregate it from oxidizing agents.[2]
-
Waste containers should be made of a material compatible with the chemical, such as glass or a suitable plastic, and must have a secure screw-top cap.[1][2]
3. Waste Container Labeling:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[6][7]
-
The label must include the following information:[6][7][8]
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoiding abbreviations)
-
The accumulation start date (the date the first waste is added)
-
The name and location of the waste generator (your name, lab number, and building)
-
A clear indication of the hazards (e.g., "Flammable")
-
4. Temporary Storage in the Laboratory:
-
Keep the hazardous waste container tightly sealed at all times, except when adding waste.[1][2]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and general traffic.
-
Ensure secondary containment is used to capture any potential leaks from the primary container.[6]
5. Arranging for Disposal:
-
Once the waste container is full (typically no more than 90% capacity to allow for expansion), or if it has been accumulating for a set period as per your institution's policy (often 9 months), arrange for its pickup.[6]
-
Contact your institution's EHS or hazardous waste disposal program to schedule a pickup.[1] Follow their specific procedures for requesting a waste collection.
6. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed.
-
The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
Once properly rinsed and air-dried, deface the original label and dispose of the container as regular solid waste, or as directed by your EHS department.
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 60435-70-3 [thegoodscentscompany.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. actenviro.com [actenviro.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling 2-Methyl-1-heptanol
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of 2-Methyl-1-heptanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing exposure risks.
Physicochemical and Hazard Data
A summary of the key quantitative data for this compound is presented below. This information is essential for a thorough risk assessment prior to handling the substance.
| Property | Value | Reference |
| Molecular Formula | C8H18O | [1] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| CAS Number | 60435-70-3 | [1] |
| Boiling Point | 179.23 °C @ 760.00 mm Hg (estimated) | [3] |
| Flash Point | 71.10 °C (160.00 °F) TCC (estimated) | [3] |
| Vapor Pressure | 0.284000 mmHg @ 25.00 °C (estimated) | [3] |
| Solubility in Water | 1379 mg/L @ 25 °C (estimated) | [3] |
| GHS Hazard Statements | H226, H302, H312, H315, H319, H332, H335, H412 | Flammable liquid and vapor. Harmful if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation. Harmful to aquatic life with long lasting effects.[1][2] |
Personal Protective Equipment (PPE) Protocol
Selection and use of appropriate PPE are paramount to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard Compliance (Example) |
| Hands | Impervious Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.[2][4] | EN 374 |
| Eyes/Face | Chemical Safety Goggles: Tightly fitting safety goggles are mandatory.[4] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][5] Ensure an eyewash station is readily accessible.[2][6] | EN 166 or NIOSH |
| Body | Protective Clothing: A lab coat is suitable for minor tasks.[5] For larger quantities or procedures with a high splash risk, wear a chemical-resistant apron or a full chemical suit.[2][4][5] | N/A |
| Respiratory | Respirator: Use a NIOSH-approved respirator if working outside of a chemical fume hood, if exposure limits are exceeded, or if irritation is experienced.[2] The type of respirator will depend on the concentration of airborne substance.[7] For firefighting, a self-contained breathing apparatus (SCBA) is required.[1][8] | NIOSH |
Experimental Protocol: Safe Handling of this compound
This protocol details the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Pre-Handling Preparation:
- Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5]
- Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
- Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (e.g., sand, vermiculite), and waste containers before handling the chemical.[2]
- Inspect PPE: Check all PPE for integrity. Do not use damaged gloves, cracked goggles, or torn clothing.
2. Handling Procedure:
- Don PPE: Put on all required personal protective equipment as outlined in the table above.
- Grounding: When transferring the flammable liquid, ground and bond containers and receiving equipment to prevent static discharge.[4][6] Use non-sparking tools.[4]
- Dispensing: Carefully open the container. Avoid splashing or creating aerosols.[4] Dispense the required amount slowly.
- Storage: Keep the container tightly closed when not in use.[2][4] Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][4][6]
3. Post-Handling:
- Decontamination: Wipe down any contaminated surfaces.
- Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Remove gloves last and wash hands thoroughly with soap and water.[1]
- Waste Disposal: Dispose of all contaminated materials, including empty containers and used PPE, according to the disposal plan below.
Operational and Disposal Plan
Spill Management:
-
Small Spills:
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill with inert absorbent material like sand, vermiculite, or diatomite.[2]
-
Collect the absorbed material into a suitable, closed container for disposal.[4]
-
Clean the spill area with soap and water.[2]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[2]
-
Waste Disposal:
-
Chemical Waste: this compound waste must be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[2]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste and disposed of accordingly.[4]
-
Container Disposal: Empty containers may be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations. Otherwise, they should be punctured to prevent reuse and disposed of in a sanitary landfill.[4]
Logical Relationship Diagram
The following diagram illustrates the workflow for the safe handling of this compound, including emergency procedures.
Caption: Workflow for handling this compound and emergency response.
References
- 1. guidechem.com [guidechem.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. This compound, 60435-70-3 [thegoodscentscompany.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. allanchem.com [allanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
